Product packaging for (2,3-Dichloro-4-methoxyphenyl)boronic acid(Cat. No.:CAS No. 1190219-72-7)

(2,3-Dichloro-4-methoxyphenyl)boronic acid

Cat. No.: B1396820
CAS No.: 1190219-72-7
M. Wt: 220.84 g/mol
InChI Key: FBELHXIPMFECAK-UHFFFAOYSA-N
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Description

(2,3-Dichloro-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BCl2O3 and its molecular weight is 220.84 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BCl2O3 B1396820 (2,3-Dichloro-4-methoxyphenyl)boronic acid CAS No. 1190219-72-7

Properties

IUPAC Name

(2,3-dichloro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBELHXIPMFECAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729036
Record name (2,3-Dichloro-4-methoxyphenyl)boronic acid
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Molecular Weight

220.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190219-72-7
Record name (2,3-Dichloro-4-methoxyphenyl)boronic acid
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Record name 2,3-Dichloro-4-methoxyphenylboronic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis of (2,3-Dichloro-4-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,3-Dichloro-4-methoxyphenyl)boronic acid is a valuable substituted arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the synthesis of complex molecules in the pharmaceutical and materials science sectors.[1][2][3] This guide provides an in-depth, scientifically-grounded pathway for the synthesis of this key intermediate, starting from the readily available precursor, 1,2,3-trichlorobenzene. The narrative emphasizes the mechanistic rationale behind each synthetic step, providing a robust and reproducible framework for researchers, scientists, and drug development professionals. We will detail a three-step sequence involving nucleophilic aromatic substitution, regioselective electrophilic bromination, and a final lithiation-borylation cascade, culminating in effective purification strategies for the target compound.

Introduction and Strategic Overview

The synthesis of highly substituted biaryl and heteroaryl structures is a cornerstone of drug discovery. Arylboronic acids are indispensable reagents in this field due to their stability, low toxicity, and high reactivity in Suzuki-Miyaura cross-coupling reactions.[2] this compound, with its specific substitution pattern, allows for the introduction of a sterically and electronically defined moiety into a target molecule, influencing its pharmacological properties.

Retrosynthetic Analysis

A logical and controllable synthetic strategy is paramount. The target boronic acid can be disconnected at the C-B bond, pointing to an aryl organometallic species as the immediate precursor. This organometallic intermediate is best generated regioselectively via a halogen-metal exchange from a corresponding aryl bromide. The aryl bromide, in turn, can be synthesized by the selective bromination of 2,3-dichloroanisole. Finally, this anisole derivative can be prepared from commercial 1,2,3-trichlorobenzene. This multi-step approach ensures high regiochemical control at each stage, which is often a challenge with direct C-H functionalization methods on such a substituted ring.

Proposed Synthetic Pathway

The chosen pathway proceeds through three distinct, high-yielding steps, as illustrated below.

Synthetic_Pathway A 1,2,3-Trichlorobenzene B 2,3-Dichloroanisole A->B  Step 1: SNAr (NaOMe, DMAc) C 4-Bromo-2,3-dichloroanisole B->C  Step 2: Bromination (Br₂, FeBr₃) D This compound C->D  Step 3: Lithiation-Borylation (n-BuLi, B(OⁱPr)₃, H₃O⁺)

Figure 1: Overall synthesis pathway.

Detailed Experimental Protocols and Mechanistic Discussion

This section provides a step-by-step guide to the synthesis, including the causal reasoning behind the choice of reagents and conditions.

Step 1: Synthesis of 2,3-Dichloroanisole from 1,2,3-Trichlorobenzene

The initial step involves a nucleophilic aromatic substitution (SNAr) to replace one chlorine atom with a methoxy group.

  • Reaction: 1,2,3-Trichlorobenzene + Sodium Methoxide → 2,3-Dichloroanisole

  • Mechanism: Despite the absence of strong electron-withdrawing activating groups, this SNAr reaction can be driven to completion under forcing conditions. The use of a high-boiling polar aprotic solvent like dimethylacetamide (DMAc) and elevated temperatures facilitates the attack of the methoxide nucleophile on the electron-deficient aromatic ring.[4][5] The primary product is 2,3-dichloroanisole, although the isomeric 2,6-dichloroanisole is often formed as a minor byproduct.[6]

Experimental Protocol:

Reagent/ParameterQuantity/ValueRationale
1,2,3-Trichlorobenzene1.0 mol equivStarting material.
Sodium Methoxide (25% in MeOH)1.5 - 2.0 mol equivNucleophile; excess drives the reaction to completion.
Dimethylacetamide (DMAc)~3-4 mL per g of starting materialHigh-boiling polar aprotic solvent to facilitate SNAr.
Temperature125-165 °C[4][5]Provides sufficient energy to overcome the activation barrier.
Reaction Time30 min - 1 hourMonitored by GC or TLC until starting material is consumed.

Procedure:

  • A solution of 1,2,3-trichlorobenzene in dimethylacetamide is heated to the target temperature (e.g., 125 °C) with vigorous stirring.[4]

  • The sodium methoxide solution is added portion-wise, maintaining the reaction temperature.[4] If the reaction is performed at a higher temperature (e.g., 166 °C), the methanol from the reagent solution is allowed to distill off.[5][6]

  • After the addition is complete, the mixture is held at temperature for approximately 30 minutes.[4][5]

  • The reaction is cooled and then quenched by pouring into a large volume of water.

  • The product is extracted into an organic solvent such as toluene. The organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation under vacuum to isolate the desired 2,3-dichloroanisole isomer.[4][5]

Step 2: Regioselective Bromination of 2,3-Dichloroanisole

This step introduces a bromine atom at the C4 position, which will serve as the handle for the subsequent borylation.

  • Reaction: 2,3-Dichloroanisole + Br₂ → 4-Bromo-2,3-dichloroanisole

  • Mechanism: This is a classic electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents. The methoxy group is a powerful activating, ortho, para-director. The two chloro groups are deactivating, ortho, para-directors. The activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho (C6) and para (C4) to it. The C4 position is sterically more accessible and is therefore the major site of substitution.

Experimental Protocol:

Reagent/ParameterQuantity/ValueRationale
2,3-Dichloroanisole1.0 mol equivSubstrate.
Bromine (Br₂)1.05 mol equivBrominating agent.
Iron(III) Bromide (FeBr₃)Catalytic (e.g., 0.05 equiv)Lewis acid catalyst to polarize Br₂ and generate the electrophile.
SolventDichloromethane or Carbon TetrachlorideInert solvent for the reaction.
Temperature0 °C to room temperatureControls the reaction rate and minimizes side products.

Procedure:

  • Dissolve 2,3-dichloroanisole in an inert solvent (e.g., dichloromethane) in a flask protected from light.

  • Add the Lewis acid catalyst (FeBr₃).

  • Cool the mixture in an ice bath to 0 °C.

  • Add bromine dropwise via an addition funnel.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC).

  • Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

  • Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure 4-bromo-2,3-dichloroanisole.

Step 3: Lithiation-Borylation to Yield the Final Product

This final, crucial step constructs the carbon-boron bond.

  • Reaction: 4-Bromo-2,3-dichloroanisole + n-BuLi, then B(OⁱPr)₃, then H₃O⁺ → this compound

  • Mechanism: The process begins with a halogen-metal exchange, where the bromine atom is swapped for a lithium atom using n-butyllithium. This must be conducted at cryogenic temperatures (-78 °C) to prevent the highly reactive aryllithium intermediate from undergoing side reactions.[7] The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate, forming a boronate ester intermediate. Triisopropyl borate is often favored over trimethyl borate as it is less prone to forming unreactive "ate" complexes. The final step is a simple acidic hydrolysis of the boronate ester to yield the desired boronic acid.

Borylation_Mechanism cluster_0 Halogen-Metal Exchange cluster_1 Borylation cluster_2 Hydrolysis A Ar-Br B Ar-Li A->B + n-BuLi - n-BuBr (-78 °C) C Ar-Li D Ar-B(OⁱPr)₃⁻ Li⁺ C->D + B(OⁱPr)₃ E Ar-B(OⁱPr)₃⁻ Li⁺ F Ar-B(OH)₂ E->F + 3 H₃O⁺ - 3 ⁱPrOH - Li⁺

Figure 2: Mechanism for the final lithiation-borylation sequence.

Experimental Protocol:

Reagent/ParameterQuantity/ValueRationale
4-Bromo-2,3-dichloroanisole1.0 mol equivSubstrate.
Anhydrous THF or Diethyl EtherSufficient to dissolve substrateAnhydrous ether solvent is critical for organolithium stability.
n-Butyllithium (n-BuLi)1.05 - 1.1 mol equivLithiating agent for halogen-metal exchange.
Triisopropyl borate, B(OⁱPr)₃1.2 - 1.5 mol equivElectrophilic boron source.
2M Hydrochloric Acid (HCl)ExcessFor quenching and hydrolysis of the boronate ester.
Temperature-78 °C (Dry ice/acetone bath)Essential for preventing side reactions of the aryllithium.

Procedure:

  • Add a solution of 4-bromo-2,3-dichloroanisole in anhydrous THF to a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir for 1 hour at -78 °C.[8][9]

  • In the same pot, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature overnight.[8]

  • Cool the mixture in an ice bath and carefully quench by adding 2M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis.

  • Extract the product with an organic solvent like ethyl acetate. The combined organic layers contain the crude boronic acid.

Purification and Characterization

Purifying arylboronic acids can be challenging. They are prone to dehydration to form cyclic boroxine anhydrides and can interact strongly with silica gel, leading to poor recovery from standard column chromatography.[10][11]

Recommended Purification Protocol: Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group and is highly effective for removing neutral organic impurities.[12][13]

  • Take the crude organic extract from the synthesis and wash it with a 1-2M solution of sodium hydroxide (NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt (Ar-B(OH)₃⁻ Na⁺), which partitions into the aqueous layer.

  • Separate the layers and discard the organic phase, which contains neutral impurities.

  • Wash the basic aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether) to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly re-acidify with concentrated HCl until the pH is ~1-2.

  • The pure this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Characterization: The identity and purity of the final product should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

  • Cryogenic Temperatures: Handling dry ice and acetone requires appropriate thermal gloves and eye protection.

  • Corrosive Reagents: Bromine and concentrated acids/bases are highly corrosive and toxic. Work in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Solvents: Anhydrous ethers like THF can form explosive peroxides. Use fresh, inhibitor-free solvents.

Conclusion

The described three-step synthesis provides a reliable and well-controlled pathway to this compound. By proceeding through stable, isolable intermediates and leveraging a highly regioselective lithiation-borylation sequence, this guide offers a practical and scalable solution for obtaining this important building block. The emphasis on mechanistic understanding and robust purification techniques ensures that researchers can produce high-purity material essential for applications in drug discovery and advanced materials development.

References

An In-depth Technical Guide to (3,5-Dichloro-4-methoxyphenyl)boronic acid: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Phenylboronic Acid

(3,5-Dichloro-4-methoxyphenyl)boronic acid is a versatile organoboron compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The specific arrangement of the chloro and methoxy substituents on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and making it an invaluable tool for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the mechanistic underpinnings of its reactivity for researchers, scientists, and professionals in drug development. Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, making them crucial intermediates in the synthesis of pharmaceuticals and advanced materials.[1][2]

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of (3,5-Dichloro-4-methoxyphenyl)boronic acid is essential for its effective application in synthesis. The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₇BCl₂O₃
Molecular Weight 220.85 g/mol
CAS Number 175883-61-1
Appearance White solid
Melting Point 279-284 °C
Purity ≥ 95% (HPLC)

Data sourced from multiple chemical suppliers.[1]

Synthesis and Preparation

While specific, detailed synthetic procedures for (3,5-Dichloro-4-methoxyphenyl)boronic acid are not extensively published in readily accessible literature, the general synthesis of arylboronic acids is well-established. A common route involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.

A plausible synthetic pathway for (3,5-Dichloro-4-methoxyphenyl)boronic acid would start from 1,3-dichloro-2-methoxy-5-iodobenzene. This starting material could be subjected to metal-halogen exchange with an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species is then reacted with a borate ester, such as trimethyl borate, followed by acidic workup to yield the desired boronic acid.

The Suzuki-Miyaura Coupling Reaction: A Cornerstone Application

The primary application of (3,5-Dichloro-4-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryls, a common structural motif in many biologically active compounds.[2] The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R¹-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R²-B(OH)₂) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R¹-Pd(II)(R²)L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using an arylboronic acid like (3,5-Dichloro-4-methoxyphenyl)boronic acid. Note: This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), (3,5-Dichloro-4-methoxyphenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The biaryl structures synthesized using (3,5-Dichloro-4-methoxyphenyl)boronic acid are prevalent in a wide range of pharmaceuticals and functional materials. The presence of the dichloro and methoxy groups can influence the pharmacological properties of a molecule, such as its binding affinity to a target protein, metabolic stability, and overall pharmacokinetic profile.

In drug discovery, this boronic acid serves as a crucial intermediate in the synthesis of compounds targeting various diseases, including cancer, inflammatory disorders, and infectious diseases.[1] The ability to precisely introduce the 3,5-dichloro-4-methoxyphenyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug candidates.

In the realm of materials science, this compound is employed in the synthesis of organic light-emitting diodes (OLEDs), polymers with specialized electronic properties, and fluorescent probes for chemical sensing.

Safety, Handling, and Storage

As with all laboratory chemicals, (3,5-Dichloro-4-methoxyphenyl)boronic acid should be handled with appropriate safety precautions.

  • Hazard Identification: It is generally classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage temperature is between 0-8°C.[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

(3,5-Dichloro-4-methoxyphenyl)boronic acid is a valuable and versatile building block in modern organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction has solidified its importance in the synthesis of complex molecules for drug discovery and materials science. A comprehensive understanding of its properties, reactivity, and handling is crucial for its effective application in the laboratory. As the demand for novel and sophisticated organic molecules continues to grow, the role of well-defined intermediates like (3,5-Dichloro-4-methoxyphenyl)boronic acid will undoubtedly remain central to innovation in the chemical sciences.

References

An In-Depth Technical Guide to (2,3-Dichloro-4-methoxyphenyl)boronic acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, functionalized arylboronic acids stand out as indispensable tools, driving innovation across pharmaceutical discovery, materials science, and agrochemical development.[1] Their stability, low toxicity, and versatile reactivity make them premier building blocks for constructing complex molecular architectures.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, relies heavily on the diverse palette of available boronic acids.[2][3]

This guide provides a comprehensive technical overview of (2,3-Dichloro-4-methoxyphenyl)boronic acid, a specialized reagent characterized by a unique substitution pattern. The presence of vicinal chlorine atoms and a para-methoxy group imparts distinct steric and electronic properties, offering chemists a valuable synthon for accessing novel, sterically hindered, and electronically tuned biaryl structures. We will delve into its chemical and physical properties, core reactivity, predicted spectroscopic signature, and provide field-proven protocols for its application and safe handling.

Compound Profile and Physicochemical Properties

This compound is a synthetic organic compound designed for use as an intermediate and building block in chemical synthesis. Its structure is defined by a phenylboronic acid core substituted with two chlorine atoms at the 2 and 3 positions and a methoxy group at the 4 position. This specific arrangement dictates its chemical behavior and synthetic potential.

Caption: Chemical Structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number Data not readily available; indicates a specialized reagent.-
Molecular Formula C₇H₇BCl₂O₃Calculated
Molecular Weight 220.85 g/mol Calculated[4]
Appearance Expected as a white to off-white crystalline powder or solid.Inferred from analogues[4][5]
Solubility Soluble in methanol, DMSO, dichloromethane; slightly soluble in water.Inferred from analogues[6][7]
Storage Conditions Store in a cool (2-8°C), dry, well-ventilated place. Keep container tightly sealed.Inferred from analogues[4][8]
Incompatible Materials Strong oxidizing agents.[6]

Chemical Reactivity and Synthetic Utility

The utility of this compound is rooted in the versatile chemistry of the boronic acid functional group, primarily its participation in palladium-catalyzed cross-coupling reactions.

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent application for this reagent, enabling the formation of a carbon-carbon bond between its substituted phenyl ring and a variety of organic halides or triflates (sp² or sp³ hybridized). This reaction is fundamental to the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[3]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl/vinyl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pdiia R¹-Pd(II)L_n-X oa->pdiia trans Transmetalation pdiia->trans pdiib R¹-Pd(II)L_n-R² trans->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product R¹-R² re->product reagents1 R¹-X (Aryl/Vinyl Halide) reagents1->oa reagents2 R²-B(OH)₂ + Base (Boronic Acid) reagents2->trans

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Structural Influence on Reactivity

The substitution pattern of this compound has a profound impact on its reactivity:

  • Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This can influence the rate of the transmetalation step. The para-methoxy group, being electron-donating, partially counteracts this effect. This electronic push-pull nature can be exploited for fine-tuning molecular properties in the final product.

  • Steric Effects: The presence of a chlorine atom at the C2 position (ortho to the boronic acid) introduces significant steric hindrance. This bulkiness can make the transmetalation step more challenging, often necessitating the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and more forcing reaction conditions to achieve high coupling yields.

Broader Applications

Beyond Suzuki-Miyaura coupling, arylboronic acids are valuable in other synthetic transformations, including:

  • Chan-Lam Coupling: Copper-catalyzed formation of carbon-heteroatom bonds (C-N, C-O, C-S).

  • Material Science: Used to synthesize conjugated polymers and organic light-emitting diodes (OLEDs).[4]

  • Chemical Sensors: Incorporated into fluorescent probes for the detection of saccharides or other analytes.[4]

Recommended Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization may be required based on the specific substrate and desired outcome.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical setup for coupling this compound with an aryl bromide.

A. Reagents & Equipment:

  • This compound (1.2 eq.)

  • Aryl Bromide (1.0 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent: Dioxane/Water mixture (e.g., 4:1 v/v)

  • Oven-dried round-bottom flask with a condenser and magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

B. Step-by-Step Methodology:

  • Setup: To the oven-dried flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (3 mol%).

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Safe Handling and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.

  • Handling:

    • Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust.

    • Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark environment (2-8 °C is recommended for long-term stability).[4][8]

    • Keep away from strong oxidizing agents and moisture.

Predicted Spectroscopic Signature

While experimentally derived spectra for this specific compound are not widely published, a reliable spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds. This serves as a guide for characterization.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • B(OH)₂: A broad, exchangeable singlet is expected around δ 8.0-8.5 ppm.

    • Aromatic Protons: Two doublets are predicted in the aromatic region (δ 7.0-7.8 ppm), corresponding to the protons at the C5 and C6 positions.

    • Methoxy Protons (OCH₃): A sharp singlet integrating to 3H is expected around δ 3.9 ppm.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom directly bonded to the boron (C1) will likely appear as a low-intensity, broad signal. The carbon attached to the methoxy group (C4) will be downfield, while the carbons bonded to chlorine (C2, C3) will also be clearly identifiable.

    • Methoxy Carbon: A signal is expected around δ 56 ppm.

  • FT-IR (ATR):

    • O-H Stretch: A very broad and strong absorption band from 3500-3200 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in the boronic acid dimer.

    • C-H Stretch (Aromatic): Medium intensity peaks are expected between 3100-3000 cm⁻¹.

    • C=C Stretch (Aromatic): Sharp peaks of variable intensity around 1600 and 1480 cm⁻¹.

    • B-O Stretch: A strong, characteristic stretch is expected around 1350 cm⁻¹.

    • C-O Stretch (Ether): A strong signal for the aryl-alkyl ether is expected around 1250 cm⁻¹.

    • C-Cl Stretch: Signals in the fingerprint region, typically below 800 cm⁻¹.

Conclusion

This compound is a highly functionalized building block with significant potential for advanced organic synthesis. Its unique electronic and steric profile, governed by the vicinal dichloro and para-methoxy substituents, makes it a strategic choice for creating sterically congested biaryl systems that are often challenging to access via other methods. While its steric hindrance demands careful optimization of Suzuki-Miyaura coupling conditions, its utility in constructing novel molecular frameworks for drug discovery and materials science is clear. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and safely incorporate this versatile reagent into their synthetic programs.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. (2,3-Dichloro-4-methoxyphenyl)boronic acid is a key building block in modern organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its utility in the synthesis of potential therapeutic agents necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the atomic arrangement and chemical environment within the molecule.

This guide provides a comprehensive overview of the NMR spectral data for this compound. It is designed to move beyond a simple presentation of data, offering insights into the principles behind the spectral features, methodologies for data acquisition, and the interpretation of the spectra in the context of the compound's structure and reactivity.

The Structural and Electronic Landscape of this compound

The substitution pattern on the phenyl ring of this compound dictates its unique spectral signature. The presence of two chlorine atoms, a methoxy group, and a boronic acid group creates a distinct electronic environment for each proton and carbon atom. Understanding the interplay of the inductive and mesomeric effects of these substituents is crucial for the accurate interpretation of the NMR spectra.

The chlorine atoms are electron-withdrawing through induction, which generally leads to a deshielding of nearby nuclei (a shift to higher frequencies or downfield).[1] Conversely, the methoxy group is electron-donating through resonance (mesomeric effect), which results in shielding (a shift to lower frequencies or upfield), particularly at the ortho and para positions.[1] The boronic acid group is also electron-withdrawing. The combination of these effects results in a predictable, yet complex, pattern of chemical shifts in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the methoxy protons, and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.5 - 7.7d8.0 - 9.0
H-66.9 - 7.1d8.0 - 9.0
OCH₃3.8 - 4.0sN/A
B(OH)₂8.0 - 8.5 (broad)sN/A

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and concentration.

The two aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with. The boronic acid protons are often broad and may exchange with residual water in the NMR solvent, sometimes leading to their signal being very broad or even unobservable.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also heavily influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-B)125 - 135
C-2 (C-Cl)130 - 140
C-3 (C-Cl)120 - 130
C-4 (C-OCH₃)155 - 165
C-5130 - 140
C-6110 - 120
OCH₃55 - 65

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and concentration.

The carbon attached to the boronic acid group (C-1) is often difficult to observe due to quadrupolar relaxation of the boron nucleus. The carbons attached to the chlorine atoms and the methoxy group will have distinct chemical shifts reflecting the electronic nature of these substituents.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra of boronic acids requires careful sample preparation and selection of appropriate acquisition parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Common choices include DMSO-d₆, CDCl₃, or Methanol-d₄. The choice of solvent can affect the chemical shifts and the appearance of the B(OH)₂ protons.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Instrument Setup:

    • The NMR spectrometer should be properly tuned and shimmed to ensure good resolution and lineshape.

    • For ¹H NMR, a standard pulse-acquire sequence is typically used.

    • For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their adjacent positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It would allow for the definitive assignment of the signals for C-5 and C-6 based on the known assignments of H-5 and H-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This can be used to confirm the assignments of the quaternary carbons.

  • ¹¹B NMR Spectroscopy: This technique is particularly useful for studying boronic acids.[2][3][4] It provides information about the coordination state of the boron atom and can be used to study interactions with other molecules.[2][3][4] The chemical shift in ¹¹B NMR can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.[2]

Diagrammatic Representation of the Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve H1_NMR 1H NMR dissolve->H1_NMR Transfer to Spectrometer C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR assign_H1 Assign 1H Signals TwoD_NMR->assign_H1 assign_C13 Assign 13C Signals assign_H1->assign_C13 structure_confirm Confirm Structure assign_C13->structure_confirm

Caption: Workflow for NMR analysis of this compound.

The Significance in Drug Development

This compound and its derivatives are important in medicinal chemistry. Boronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The precise characterization of these building blocks by NMR is a critical quality control step, ensuring the identity and purity of the starting materials and, ultimately, the final drug substance. Furthermore, understanding the electronic properties of these molecules, as revealed by NMR, can aid in the rational design of new drug candidates.

Conclusion

While a directly published spectrum for this compound may not be readily available, a comprehensive understanding of NMR principles and the analysis of related structures allow for a robust prediction and interpretation of its spectral data. This guide provides the foundational knowledge for researchers to confidently acquire, analyze, and interpret the NMR spectra of this important chemical entity. The application of 1D and 2D NMR techniques, coupled with a sound understanding of the underlying chemical principles, is essential for the unambiguous structural elucidation that underpins successful research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3-Dichloro-4-methoxyphenyl)boronic acid is a key building block in modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The purity and structural integrity of this reagent are paramount to achieving high yields and predictable outcomes in these sensitive reactions. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, allowing for the rapid verification of functional groups and overall structure. This guide offers an in-depth analysis of the FT-IR spectrum of this compound, intended for researchers, scientists, and drug development professionals who rely on this compound. We will explore the theoretical basis for the expected spectral features, provide a detailed experimental protocol, and interpret the resulting spectrum with reference to the constituent functional groups.

I. Molecular Structure and Expected Vibrational Modes

The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared region. A thorough understanding of these is essential for accurate spectral interpretation.

  • Boronic Acid Group (-B(OH)₂): This functional group is characterized by several distinct vibrations. The O-H stretching of the hydroxyl groups is typically observed as a broad band in the 3200-3600 cm⁻¹ region, often indicative of hydrogen bonding.[1][2] The B-O stretching vibration is a key indicator and is expected to appear as a strong band around 1350 cm⁻¹.[3] In-plane B-O-H bending vibrations can also be observed at lower frequencies.[4]

  • Aromatic Ring (Phenyl Group): The substituted benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.[5][6] C=C stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region.[6][7] The substitution pattern on the ring also influences out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹).

  • Dichloro Substituents (C-Cl): The carbon-chlorine stretching vibrations of aryl halides are typically found in the fingerprint region, generally between 600 and 840 cm⁻¹.[8][9] The presence of two adjacent chlorine atoms may influence the exact position and intensity of these bands.

  • Methoxy Group (-OCH₃): The methoxy group introduces characteristic vibrations. The asymmetric C-O-C stretching is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.[7] The sp³ C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ range.[7]

II. Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a clean and interpretable FT-IR spectrum is critically dependent on proper sample preparation and instrument operation. For a solid compound like this compound, the KBr pellet technique is a widely accepted and robust method.[10][11]

Step-by-Step Methodology for KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • In a separate, dry mortar, grind approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) to a fine, moisture-free powder. KBr is hygroscopic, so it should be dried in an oven and stored in a desiccator prior to use.[12]

  • Mixing:

    • Add the powdered sample to the KBr in the mortar.

    • Thoroughly mix the sample and KBr by gentle grinding for about a minute to ensure a homogenous mixture. The quality of the final pellet depends heavily on the homogeneity of this mixture.

  • Pellet Pressing:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[10] A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

ATR-FTIR is another excellent technique that requires minimal sample preparation.[11] A small amount of the powdered sample is simply placed onto the ATR crystal (commonly diamond), and pressure is applied to ensure good contact.[10] A spectrum is then collected. This method is faster than the KBr pellet technique but may result in slight variations in peak intensities and positions compared to transmission spectra.

III. FT-IR Spectrum Analysis and Interpretation

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3500 - 3200Broad, StrongO-H Stretch (Hydrogen Bonded)Boronic Acid (-B(OH)₂)
~3100 - 3000MediumAromatic C-H StretchPhenyl Ring
~2960, ~2850Medium to Weaksp³ C-H StretchMethoxy (-OCH₃)
~1600, ~1500Medium to StrongC=C Aromatic Ring StretchPhenyl Ring
~1350StrongB-O Asymmetric StretchBoronic Acid (-B(OH)₂)
~1250StrongAsymmetric C-O-C StretchMethoxy (-OCH₃)
~1040MediumSymmetric C-O-C StretchMethoxy (-OCH₃)
~840 - 600Medium to StrongC-Cl StretchAryl Dichloride
Below 900MediumAromatic C-H Out-of-Plane BendPhenyl Ring
Detailed Discussion of Spectral Regions
  • High-Frequency Region (4000-2500 cm⁻¹): The most prominent feature in this region is the broad absorption band corresponding to the O-H stretching of the boronic acid's hydroxyl groups. Its broadness is a strong indication of intermolecular hydrogen bonding. Weaker, sharper peaks just above 3000 cm⁻¹ are attributable to the C-H stretching of the aromatic ring. Just below 3000 cm⁻¹, the C-H stretching vibrations of the methoxy group's methyl moiety are expected.[7]

  • Double-Bond Region (2000-1500 cm⁻¹): This region is dominated by the C=C stretching vibrations of the aromatic ring, typically appearing as a pair of bands around 1600 and 1500 cm⁻¹.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of structural information. The strong band around 1350 cm⁻¹ is highly characteristic of the B-O stretching vibration in boronic acids.[3] The strong absorption around 1250 cm⁻¹ is due to the asymmetric C-O stretching of the aryl ether in the methoxy group.[7] The symmetric C-O stretch is expected near 1040 cm⁻¹. The C-Cl stretching vibrations will also be present in this region, likely as medium to strong bands between 840 and 600 cm⁻¹.[8][9] The specific substitution pattern of the aromatic ring will be confirmed by the out-of-plane C-H bending modes below 900 cm⁻¹.

IV. Visualizing the Analytical Workflow

The process from sample preparation to spectral interpretation can be visualized as a logical workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Sample This compound Grind_Sample Grind Sample (1-2 mg) Sample->Grind_Sample Mix Homogenize Sample + KBr Grind_Sample->Mix KBr Dry Spectroscopic Grade KBr Grind_KBr Grind KBr (100-200 mg) KBr->Grind_KBr Grind_KBr->Mix Press Press into Transparent Pellet Mix->Press Pellet KBr Pellet Press->Pellet FTIR FT-IR Spectrometer Pellet->FTIR Place in Spectrometer Background Acquire Background Spectrum FTIR->Background Sample_Scan Acquire Sample Spectrum FTIR->Sample_Scan Raw_Spectrum Raw FT-IR Spectrum Background->Raw_Spectrum Correction Sample_Scan->Raw_Spectrum Process Process Spectrum (Baseline Correction, etc.) Raw_Spectrum->Process Identify_Peaks Identify Peak Wavenumbers Process->Identify_Peaks Assign_Peaks Assign Peaks to Vibrational Modes Identify_Peaks->Assign_Peaks Interpretation Structural Interpretation Assign_Peaks->Interpretation

Figure 1: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By carefully preparing the sample, typically via the KBr pellet method, and understanding the characteristic vibrational frequencies of the boronic acid, dichloro-substituted phenyl, and methoxy functional groups, a researcher can confidently verify the identity and integrity of this critical synthetic reagent. The presence of a broad O-H stretch, a strong B-O stretch, and characteristic aromatic, ether, and C-Cl absorptions collectively provide a unique spectral fingerprint. This guide provides the foundational knowledge and practical steps for performing and interpreting this analysis, ensuring a higher degree of quality control in research and development settings.

References

Mass spectrometry of (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (2,3-Dichloro-4-methoxyphenyl)boronic acid

Introduction

This compound is a vital reagent in modern synthetic chemistry. As a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, it is instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The precise characterization of this and similar boronic acids is not merely an academic exercise; it is a critical step in ensuring reaction efficiency, product purity, and the overall integrity of the drug development process. Mass spectrometry (MS) stands as the cornerstone technique for this characterization, providing unambiguous data on molecular weight, purity, and structural integrity.

This guide offers a comprehensive exploration of the mass spectrometric analysis of this compound. We will delve into the nuances of ionization, fragmentation, and chromatographic separation, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Foundational Concepts & Unique Challenges

The analysis of boronic acids by mass spectrometry is complicated by their inherent chemical reactivity. Understanding these challenges is the first step toward developing robust and reliable analytical methods.

  • Dehydration and Boroxine Formation: A primary challenge in the analysis of boronic acids is their propensity to undergo thermally induced dehydration.[1] This can occur in the mass spectrometer's ion source, leading to the loss of one or two water molecules. More significantly, three molecules of the boronic acid can condense to form a cyclic trimer anhydride known as a boroxine.[1] This process can deplete the signal of the desired monomeric analyte and complicate spectral interpretation. Modern "soft" ionization techniques and optimized liquid chromatography methods are essential to minimize these artifacts.[2]

  • Adduct Formation: Boronic acids readily form complexes and adducts. In electrospray ionization (ESI), it is common to observe adducts with solvents (e.g., methanol, acetonitrile), mobile phase additives (e.g., sodium, ammonium), or diols if present.[2][3] While sometimes useful for confirming the presence of the boronic acid moiety, uncontrolled adduct formation can suppress the desired molecular ion signal and complicate quantification.

  • Isotopic Signature: A key identifying feature of this compound is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern for the molecular ion (M) with major peaks at M, M+2, and M+4, providing a high degree of confidence in its identification.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical for the successful analysis of this compound. The goal is to generate gas-phase ions of the intact molecule with minimal fragmentation or artifact formation.

  • Electrospray Ionization (ESI): ESI is the most common and generally most effective technique for arylboronic acids when coupled with liquid chromatography (LC-MS).[4] It is a "soft" ionization method that minimizes in-source dehydration and boroxine formation.[5]

    • Negative Ion Mode (-ESI): This is often the preferred mode for boronic acids. The boronic acid functional group, B(OH)₂, can be deprotonated to form the boronate anion [M-H]⁻. Alternatively, it can react with hydroxide ions in the source to form a tetrahydroxyborate complex, [M(OH)]⁻ or [M+OH-H₂O]⁻. Negative mode often provides a cleaner background and higher sensitivity for these compounds.[6]

    • Positive Ion Mode (+ESI): In positive mode, the molecule can be detected as the protonated molecule [M+H]⁺ or, more commonly, as adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[7] However, the primary challenge in positive mode is the potential loss of water, leading to the observation of [M+H-H₂O]⁺ and [M+H-2H₂O]⁺ ions.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable small molecules.[5] While it can be used for this compound, the higher source temperatures typically required for vaporization can exacerbate thermal dehydration compared to ESI.[8]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique primarily used for large molecules like proteins, but it can be adapted for small molecules.[9] A key advantage is that derivatization with a diol-containing matrix like 2,5-dihydroxybenzoic acid (DHB) can occur in situ, forming a stable boronate ester that is readily ionized and prevents dehydration.[1] This makes MALDI a powerful tool for direct analysis from reaction mixtures or solid samples.

Qualitative Analysis: High-Resolution Mass Spectrometry and Fragmentation

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is essential for confirming the elemental composition of this compound.

Molecular Ion Characteristics

The molecular formula is C₇H₇BCl₂O₃. The key to its identification is the distinct isotopic pattern arising from the two chlorine atoms.

Ion SpeciesCalculated Monoisotopic Mass (Da)Relative Abundance (%)
[M]219.9705100.0
[M+2]221.967665.3
[M+4]223.964610.6

Table 1: Predicted Isotopic Distribution for the Neutral Molecule C₇H₇BCl₂O₃.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

MS/MS analysis is crucial for structural confirmation. By selecting the precursor ion (e.g., the [M-H]⁻ ion in negative ESI mode) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound is proposed below. The primary fragmentation events involve neutral losses from the boronate anion.

fragmentation_pathway cluster_main Proposed MS/MS Fragmentation of this compound ([M-H]⁻) parent [M-H]⁻ m/z 218.9632 frag1 m/z 200.9526 parent->frag1 - H₂O frag2 m/z 172.9577 parent->frag2 - HBO₂ frag3 m/z 157.9342 frag2->frag3 - CH₃ frag4 m/z 129.9403 frag3->frag4 - CO

Caption: Proposed fragmentation pathway in negative ion mode MS/MS.

  • Precursor Ion [M-H]⁻ (m/z 218.9632): This is the deprotonated molecule, forming a stable boronate anion.

  • Loss of Water (H₂O): A common initial fragmentation for boronic acids is the neutral loss of water, leading to a fragment at m/z 200.9526 .

  • Loss of Metaboric Acid (HBO₂): A highly characteristic fragmentation involves the cleavage of the C-B bond with the loss of the entire boronic acid group as neutral HBO₂, resulting in a dichlorinated methoxybenzene anion at m/z 172.9577 . This is often a major fragment ion.[10]

  • Subsequent Fragmentations: The fragment at m/z 172.9577 can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) to yield an ion at m/z 157.9342 , followed by the loss of carbon monoxide (CO) to produce a fragment at m/z 129.9403 .

Quantitative Analysis: LC-MS/MS Protocol

For quantifying trace levels of this compound, for instance as a residual reagent in a drug substance, a highly sensitive and selective LC-MS/MS method using Multiple Reaction Monitoring (MRM) is the gold standard.[6][11]

Experimental Workflow

workflow cluster_workflow Quantitative LC-MS/MS Workflow prep 1. Sample Preparation (Dissolve in Methanol/Water) inject 2. UPLC Injection prep->inject sep 3. Chromatographic Separation (C18 Reversed-Phase) inject->sep ion 4. Ionization (Negative ESI) sep->ion ms1 5. Q1 Mass Filtering (Isolate Precursor Ion) ion->ms1 cid 6. Q2 Collision Cell (Fragmentation) ms1->cid ms2 7. Q3 Mass Filtering (Isolate Product Ion) cid->ms2 detect 8. Detection & Quantification ms2->detect

Caption: Standard workflow for quantitative analysis by LC-MS/MS.

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.[6]

    • Perform serial dilutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards ranging from 1 pg/mL to 100 ng/mL.[6]

    • Dissolve the API or sample matrix in a suitable solvent (e.g., acetonitrile or methanol/water) to a known concentration (e.g., 10 mg/mL).

  • Liquid Chromatography (LC) Conditions:

    • LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.

    • Column: A reversed-phase C18 column, such as a Waters Acquity BEH C18 (2.1 mm × 100 mm, 1.7 µm), is recommended for good retention and peak shape.[2][12]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[2] (Ammonium acetate is a volatile buffer compatible with MS and often provides better peak shape than formic acid for boronic acids in negative mode).

    • Mobile Phase B: Acetonitrile.[11]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions:

      • Primary (Quantifier): Precursor m/z 219.0 → Product m/z 173.0 (Corresponds to [M-H]⁻ → [M-H-HBO₂]⁻). Collision Energy: ~20 eV.

      • Secondary (Qualifier): Precursor m/z 221.0 → Product m/z 175.0 (Monitors the ³⁷Cl isotope for confirmation). Collision Energy: ~20 eV.

      • (Note: Collision energy should be optimized for the specific instrument being used).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the standards.

    • Apply a linear regression to the calibration curve. The linearity (R²) should be >0.99.[6]

    • Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that requires a deep understanding of the analyte's unique chemistry. By selecting the appropriate ionization technique—primarily negative mode ESI—and employing high-resolution mass spectrometry, unambiguous identification is readily achievable, guided by the compound's characteristic dual-chlorine isotopic signature. For quantitative purposes, a well-developed LC-MS/MS method provides the sensitivity and selectivity required for trace-level detection in complex matrices, a critical capability in pharmaceutical development and quality control. This guide provides the foundational knowledge and detailed protocols necessary to establish robust, reliable, and scientifically sound mass spectrometric methods for this important chemical entity.

References

Solubility of (2,3-Dichloro-4-methoxyphenyl)boronic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2,3-Dichloro-4-methoxyphenyl)boronic acid in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in medicinal chemistry and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes established principles of physical organic chemistry and analogous data from structurally related phenylboronic acids to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining solubility via a dynamic method is presented, empowering researchers to generate precise and reliable data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in constructing complex biaryl structures makes it a cornerstone in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The solubility of this boronic acid derivative is a fundamental physicochemical property that dictates its handling, reactivity, and ultimately, its successful application. An understanding of its solubility profile is paramount for:

  • Reaction Kinetics and Optimization: The concentration of the boronic acid in solution directly influences reaction rates and yields.

  • Purification and Crystallization: The selection of appropriate solvents is critical for effective purification and for obtaining the desired crystalline form.

  • Formulation Development: For applications in drug discovery, solubility in various excipients and solvent systems is a key determinant of bioavailability and deliverability.

This guide will provide both a theoretical framework and a practical methodology for assessing the solubility of this compound in common organic solvents.

Theoretical Framework and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For substituted phenylboronic acids, solubility is influenced by the polarity, hydrogen bonding capability, and steric factors of both the boronic acid and the solvent.

The structure of this compound features:

  • A Polar Boronic Acid Moiety (-B(OH)₂): This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar and protic solvents.

  • A Substituted Phenyl Ring: The aromatic ring provides a nonpolar surface area.

  • Two Chlorine Atoms: These electron-withdrawing groups increase the molecule's polarity and can participate in dipole-dipole interactions.

  • A Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor.

Based on general trends observed for other phenylboronic acids, the following solubility profile can be predicted[3][4][5]:

Solvent ClassPredicted SolubilityRationale
Ethers (e.g., THF, Diethyl Ether)HighEthers can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups.
Ketones (e.g., Acetone, 3-Pentanone)HighKetones are polar aprotic solvents that can effectively solvate the polar regions of the molecule.[3][4]
Alcohols (e.g., Methanol, Ethanol)HighAlcohols are polar protic solvents that can engage in hydrogen bonding with the boronic acid moiety.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)ModerateThese solvents are polar enough to interact with the substituted phenyl ring and the polar functional groups.[3][4]
Aprotic Polar Solvents (e.g., DMSO, DMF)HighThese solvents are highly polar and can effectively solvate a wide range of compounds. (4-Methoxyphenyl)boronic acid is soluble in dimethyl sulfoxide.[6]
Hydrocarbons (e.g., Hexane, Toluene, Methylcyclohexane)Very LowThe nonpolar nature of hydrocarbons makes them poor solvents for the polar boronic acid.[3][4]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility studies.[7] This equilibrium is influenced by the solvent and temperature.

Experimental Determination of Solubility: A Dynamic Approach

A reliable method for determining the solubility of boronic acids is the dynamic or synthetic method.[7][8] This technique involves monitoring the temperature at which a solid solute dissolves completely in a solvent at a known concentration.

Materials and Equipment
  • This compound (ensure purity)

  • High-purity organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating bath for temperature control

  • Calibrated temperature probe

  • Luminance probe or a device for turbidity measurement

  • Analytical balance

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic mixture of known composition.

  • Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogeneous. Heat the vessel at a slow, constant rate (e.g., 0.1-0.3 K/min) using the circulating bath.[7][8]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, with a luminance probe that passes a light beam through the sample.[8]

  • Equilibrium Temperature Determination: The solubility temperature is the point at which the last solid particles dissolve, resulting in a clear solution. This is marked by a sharp increase in light transmittance if using a probe.[8]

  • Data Collection: Record the temperature and the corresponding mole fraction of the solute.

  • Constructing the Solubility Curve: Repeat steps 1-5 with different compositions to generate a series of data points. Plot the mole fraction of the solute against the equilibrium temperature to construct the solubility curve.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_acid Weigh Boronic Acid mix Combine in Jacketed Vessel weigh_acid->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat at a Constant Rate (e.g., 0.1 K/min) & Stir mix->heat_stir monitor Monitor Turbidity (Luminance Probe) heat_stir->monitor record_temp Record Temperature at Complete Dissolution monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_curve Plot Mole Fraction vs. Temperature repeat_exp->plot_curve

Caption: Experimental workflow for the dynamic determination of solubility.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear, tabular format. The mole fraction (x) of this compound in each solvent at various temperatures should be recorded.

Example Data Table:

Temperature (°C)Mole Fraction (x) in Solvent AMole Fraction (x) in Solvent B
20......
30......
40......
50......

The resulting solubility curves provide a visual representation of the compound's solubility as a function of temperature in different solvents. This information is invaluable for selecting appropriate conditions for crystallization and for processes where temperature control is critical.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a result of a complex interplay of molecular interactions.

G solubility Solubility solute_solvent Solute-Solvent Interactions solute_solvent->solubility Promotes h_bond Hydrogen Bonding solute_solvent->h_bond dipole Dipole-Dipole solute_solvent->dipole vdw Van der Waals Forces solute_solvent->vdw solute_solute Solute-Solute Interactions solute_solute->solubility Hinders solute_solute->h_bond solute_solute->dipole solute_solute->vdw solvent_solvent Solvent-Solvent Interactions solvent_solvent->solubility Hinders solvent_solvent->h_bond solvent_solvent->dipole solvent_solvent->vdw

Caption: Intermolecular forces governing solubility.

For this compound, strong solute-solute interactions via hydrogen bonding in the crystal lattice must be overcome by favorable solute-solvent interactions for dissolution to occur. Solvents that can effectively disrupt the crystal lattice and form stable interactions with the boronic acid will be the most effective.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from analogous compounds such as (4-methoxyphenyl)boronic acid and other chlorinated phenylboronic acids suggest the following precautions[9][10][11][12]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.[14]

Always consult the supplier-specific SDS for the most accurate and up-to-date safety information.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. By leveraging data from analogous compounds and providing a detailed experimental protocol, researchers are well-equipped to determine the precise solubility data required for their specific applications. The predictive framework offered herein, combined with rigorous experimental validation, will enable the optimization of synthetic and purification processes, ultimately accelerating research and development in the fields of medicinal chemistry and materials science.

References

Navigating the Synthesis Landscape: A Technical Guide to (2,3-Dichloro-4-methoxyphenyl)boronic Acid and Its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 6, 2026 – For researchers, scientists, and professionals in drug development, the availability of specific chemical building blocks is a critical determinant of project timelines and success. This in-depth technical guide addresses the commercial availability, synthesis, and application of (2,3-Dichloro-4-methoxyphenyl)boronic acid, a molecule of interest in medicinal chemistry and materials science. While direct commercial sources for this specific isomer are not readily found, this guide provides essential information on its commercially available isomers, potential synthetic pathways, and its utility in palladium-catalyzed cross-coupling reactions.

Commercial Availability: A Tale of Isomers

Initial investigations reveal that this compound is not a standard, off-the-shelf catalog item from major chemical suppliers. However, several constitutional isomers with different substitution patterns on the phenyl ring are commercially available. These isomers serve as valuable alternatives for structure-activity relationship (SAR) studies and as starting points for the synthesis of diverse compound libraries.

Compound NameCAS NumberRepresentative Suppliers
3,5-Dichloro-4-methoxyphenylboronic acid 175883-61-1Alfa Chemistry, J&K Scientific, US Biological Life Sciences
4-Chloro-2-fluoro-3-methoxyphenylboronic acid 944129-07-1Sigma-Aldrich, Ambeed, Inc.
2,3-Difluoro-4-methoxyphenylboronic acid 170981-41-6Chem-Impex
4-Chloro-2-methoxyphenylboronic acid 762287-57-0NINGBO INNO PHARMCHEM CO.,LTD.

This table is not exhaustive and represents a selection of known suppliers. Researchers are advised to consult supplier catalogs for the most current information on availability, purity, and pricing.

The availability of these isomers underscores the nuanced landscape of fine chemical procurement. For projects where the specific 2,3-dichloro-4-methoxy substitution pattern is not an absolute requirement, these readily available alternatives offer a practical and immediate solution.

De Novo Synthesis: A Strategic Approach for a Non-Commercial Reagent

For research endeavors that specifically require this compound, a de novo synthesis approach is necessary. A plausible and well-established method for the preparation of arylboronic acids is through the lithiation of an aryl halide followed by quenching with a trialkyl borate.

A potential precursor for this synthesis is 1,2-dichloro-3-methoxybenzene. The synthetic strategy would involve a directed ortho-metalation (DoM), where the methoxy group directs the lithiation to the adjacent ortho position (C6). However, the presence of two chloro substituents introduces complexity due to potential steric hindrance and competing electronic effects. The C6 position is sterically more accessible than the C2 position, which is flanked by a chloro and a methoxy group.

Below is a proposed synthetic workflow:

Synthetic_Pathway Precursor 1,2-Dichloro-3-methoxybenzene Lithiation Directed ortho-Metalation (n-BuLi, THF, -78°C) Precursor->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Borylation Borylation (B(OiPr)3) Intermediate->Borylation BoronicEster Boronic Ester Borylation->BoronicEster Hydrolysis Acidic Hydrolysis (e.g., HCl) BoronicEster->Hydrolysis Product This compound Hydrolysis->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

Caution: This is a generalized protocol and requires optimization. All reactions should be performed by trained chemists in a controlled laboratory environment.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,2-dichloro-3-methoxybenzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Borylation: To the resulting aryllithium solution, add triisopropyl borate (B(O-iPr)3) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). Stir vigorously for 1-2 hours until two clear phases are observed.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, a cornerstone transformation in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.

The general catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (Ar'-B(OH)2) transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OH)₂ ar_boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic and steric properties of the this compound and its isomers can significantly influence the efficiency of the Suzuki-Miyaura coupling. The presence of ortho-substituents (the chloro groups in the 2 and 3 positions) can introduce steric hindrance, potentially requiring more robust catalytic systems (e.g., specialized phosphine ligands) to achieve high yields.[1][2][3] The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group also modulate the reactivity of the boronic acid in the transmetalation step.

Conclusion

While this compound is not a readily available commercial product, this guide provides a comprehensive overview for researchers in the field. By understanding the availability of its isomers, possessing a viable synthetic strategy, and appreciating its application in powerful synthetic methodologies like the Suzuki-Miyaura coupling, scientists can effectively navigate the challenges and opportunities presented by this and similar specialized chemical reagents. The continued development of synthetic methods for such tailored building blocks will undoubtedly accelerate innovation in drug discovery and materials science.

References

Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of (2,3-Dichloro-4-methoxyphenyl)boronic acid

In the landscape of contemporary organic chemistry and drug discovery, boronic acids have established themselves as indispensable tools. Their stability, low toxicity, and versatile reactivity have positioned them as premier building blocks for complex molecular architectures.[1][2] Among these, substituted phenylboronic acids are of particular interest, allowing for the precise introduction of electronically and sterically defined aryl moieties. This guide focuses on a specific, highly functionalized reagent: this compound. The unique substitution pattern of this molecule—featuring two ortho/meta chlorine atoms and a para-methoxy group—imparts distinct properties that are highly valuable in the synthesis of novel compounds, particularly within the realms of medicinal chemistry and materials science. This document serves as a technical exploration of its applications, providing researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols.

Molecular Profile and Physicochemical Properties

This compound is an organoboron compound with the molecular formula C₇H₇BCl₂O₃.[3] Its structure is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], two chlorine atoms at positions 2 and 3, and a methoxy group at position 4.

PropertyValueReference
Molecular Formula C₇H₇BCl₂O₃[3]
Molecular Weight 219.85 g/mol [3]
Appearance Typically an off-white to pale yellow solid
SMILES B(C1=C(C(=C(C=C1)OC)Cl)Cl)(O)O[3]
InChIKey FBELHXIPMFECAK-UHFFFAOYSA-N[3]

The electronic nature of the aryl ring is significantly influenced by its substituents. The two electron-withdrawing chlorine atoms decrease the electron density of the ring, while the electron-donating methoxy group partially counteracts this effect. This electronic balance, combined with the steric hindrance imposed by the ortho-chloro substituent, dictates the reactivity and coupling characteristics of the boronic acid in cross-coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon (C-C) bonds, particularly for creating biaryl and vinyl-aryl structures.[4][5]

Mechanistic Rationale and Causality

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The choice of this compound as a substrate is strategic. The boronic acid functional group is readily converted into a more nucleophilic boronate species upon activation with a base. This activated species then participates in the transmetalation step of the catalytic cycle, transferring the dichloro-methoxyphenyl group to the palladium center. The electron-withdrawing nature of the chlorine atoms can influence the rate of transmetalation, while the steric bulk of the ortho-substituent can facilitate the final reductive elimination step, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[5][6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [R²-B(OH)₃]⁻ pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate transmetalation->pd_intermediate boronate [R²-B(OH)₃]⁻ (from Boronic Acid + Base) boronate->transmetalation pd_intermediate->pd0 reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination product R¹-R² Coupled Product reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating system for the coupling of this compound with an aryl bromide.

Objective: To synthesize 4'-(2,3-Dichloro-4-methoxyphenyl)-acetophenone.

Materials:

  • This compound (1.2 eq)

  • 4-Bromoacetophenone (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Ethanol (co-solvent)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, ensuring the reactants are fully dissolved upon heating). The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (3 mol%). The mixture will typically turn a darker color. Re-establish the inert atmosphere.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (2,3-dichloro-4-methoxyphenyl) moiety into a molecule can significantly modulate its pharmacological profile. Boronic acids are key intermediates in the synthesis of a wide range of biologically active compounds.[7][8] While specific, publicly documented examples of drugs derived directly from this particular boronic acid are sparse, its utility can be inferred from its structural features and the known applications of similar compounds.

  • Herbicidal Agents: Closely related structures, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, are known intermediates in the synthesis of potent herbicides.[9][10] The specific substitution pattern of the title compound makes it a valuable candidate for creating new agricultural chemicals by modifying the steric and electronic properties of the active molecule.

  • Enzyme Inhibitors: Boronic acids themselves can act as enzyme inhibitors, famously demonstrated by the proteasome inhibitor Bortezomib (Velcade®), an FDA-approved cancer therapeutic.[1][7][11] The boronic acid group can form reversible covalent bonds with active site serine or threonine residues in proteases. The dichloromethoxyphenyl fragment serves as a scaffold that can be further elaborated to achieve high-affinity binding to a target enzyme.

  • Anticancer and Anti-inflammatory Agents: Many biaryl structures, readily synthesized via Suzuki coupling, form the core of anticancer and anti-inflammatory drugs.[12][13][14] The (2,3-dichloro-4-methoxyphenyl) group can be used to probe structure-activity relationships (SAR), where the chlorine atoms can enhance binding through halogen bonding or by occupying hydrophobic pockets, and the methoxy group can serve as a hydrogen bond acceptor.

Synthesis of this compound

The reliable supply of this key intermediate is crucial for its application. A common and effective method for its synthesis involves the lithiation of a suitable precursor followed by quenching with a borate ester.[15]

Synthetic Pathway and Protocol

The synthesis starts from the commercially available 1,2-dichloro-3-methoxybenzene.

Diagram: Synthesis of this compound

Synthesis_Pathway start 1,2-Dichloro-3-methoxybenzene lithiated Lithiated Intermediate start->lithiated n-BuLi reagent1 1. n-BuLi, THF, -78°C borate_ester Borate Ester Intermediate lithiated->borate_ester B(OiPr)₃ reagent2 2. B(OiPr)₃ product This compound borate_ester->product H₃O⁺ reagent3 3. Acidic Workup (e.g., HCl aq.)

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • 1,2-Dichloro-3-methoxybenzene (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Triisopropyl borate [B(O-iPr)₃] (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1,2-dichloro-3-methoxybenzene (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under a positive pressure of Argon.

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. The directed ortho-metalation will occur preferentially at the 4-position due to the directing effect of the methoxy group. Stir at -78 °C for 1-2 hours.

  • Borylation: To the cold solution, slowly add triisopropyl borate (1.5 eq) dropwise. The reaction is highly exothermic. Maintain the temperature at -78 °C during the addition.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Hydrolysis: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 1 M HCl. Stir vigorously for 30-60 minutes to hydrolyze the borate ester to the desired boronic acid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient pathway to complex biaryl systems that are of significant interest in medicinal chemistry, agrochemicals, and materials science. The unique electronic and steric profile conferred by its substitution pattern allows for fine-tuning of molecular properties, making it a strategic choice for lead optimization in drug discovery programs. As the demand for novel, highly functionalized molecules continues to grow, the importance of specialized reagents like this compound will undoubtedly increase, paving the way for future innovations across the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] The focus of this application note is the Suzuki coupling of (2,3-Dichloro-4-methoxyphenyl)boronic acid, a substrate that presents unique challenges due to both steric hindrance and electronic effects. The presence of two ortho-substituents (chlorine atoms) and an electron-donating methoxy group requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. This guide provides a detailed protocol and the underlying scientific rationale for successfully employing this versatile building block in the synthesis of highly functionalized biaryl compounds.

Understanding the Substrate: Steric and Electronic Considerations

The reactivity of this compound in Suzuki coupling is influenced by several factors:

  • Steric Hindrance: The two chlorine atoms ortho to the boronic acid group create significant steric bulk. This can hinder the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle, potentially slowing down the reaction rate.[3]

  • Electronic Effects: The chlorine atoms are electron-withdrawing, which can increase the Lewis acidity of the boron atom and potentially facilitate the formation of the boronate species required for transmetalation. Conversely, the para-methoxy group is electron-donating, which can influence the overall electron density of the aromatic ring.

  • Protodeboronation: A common side reaction in Suzuki couplings is the cleavage of the C-B bond by a proton source (often water in the presence of a base), leading to the formation of the corresponding deboronated arene.[4] Electron-deficient arylboronic acids can be particularly susceptible to this side reaction under strongly basic aqueous conditions.[5]

Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial to overcome these challenges and achieve a successful coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]

Diagram of the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2 mol%)

  • Base: Potassium carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl2 (0.02 equiv), and K2CO3 (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidative degradation of the catalyst and the homocoupling of the boronic acid.[3]

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture (4:1) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Rationale for Experimental Choices

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl2This is a robust and commercially available palladium(II) precatalyst that is effective for a wide range of Suzuki couplings, including those with challenging substrates. The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination.
Base K2CO3A moderately strong inorganic base that is effective in promoting transmetalation without being overly harsh, which could lead to degradation of sensitive functional groups or promote protodeboronation.[3] Weaker bases like potassium fluoride (KF) could also be considered, especially if protodeboronation is a significant issue.
Solvent 1,4-Dioxane/Water (4:1)This biphasic solvent system is widely used for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio can be adjusted to optimize solubility and reaction rate.
Temperature 90-100 °CElevated temperatures are often required to overcome the activation energy for sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition.

Troubleshooting and Optimization

Workflow for Optimizing Suzuki Coupling

Optimization_Workflow cluster_1 Optimization Strategy Start Low Yield or No Reaction Check_Catalyst 1. Catalyst/Ligand Screening (e.g., Buchwald ligands, NHCs) Start->Check_Catalyst Check_Base 2. Base Screening (e.g., K3PO4, Cs2CO3, KF) Check_Catalyst->Check_Base Check_Solvent 3. Solvent System Adjustment (e.g., Toluene, THF, DMF) Check_Base->Check_Solvent Check_Temp 4. Temperature Optimization Check_Solvent->Check_Temp Success Optimized Conditions Check_Temp->Success

Caption: A logical workflow for troubleshooting and optimizing a challenging Suzuki coupling reaction.

If the reaction proceeds with low yield or not at all, consider the following troubleshooting steps:

  • No Reaction:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch or a different precatalyst.

    • Inert Atmosphere: Confirm that the reaction was set up under strictly anaerobic conditions. Oxygen can deactivate the catalyst.[3]

  • Low Yield:

    • Protodeboronation: If the deboronated starting material is observed, consider using anhydrous conditions with a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs2CO3). Alternatively, protecting the boronic acid as a MIDA ester or a trifluoroborate salt can mitigate this side reaction.[7]

    • Steric Hindrance: If starting materials are recovered, a more active catalyst system may be required. Screening bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial for coupling sterically hindered substrates.[3]

    • Homocoupling: The formation of symmetrical biaryls from the boronic acid can be due to the presence of oxygen. Ensure thorough degassing of the solvent and reaction vessel.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a valuable transformation for the synthesis of complex biaryl structures. By understanding the inherent steric and electronic challenges of this substrate and applying a rationally designed protocol, researchers can successfully employ this building block in their synthetic endeavors. The provided protocol serves as a robust starting point, and the troubleshooting guide offers a systematic approach to overcoming potential obstacles, ultimately enabling the efficient and reliable synthesis of novel compounds for drug discovery and materials science.

References

Application Note: Optimizing Palladium Catalysts for the Cross-Coupling of (2,3-Dichloro-4-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract & Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, its success is highly dependent on the electronic and steric profiles of the coupling partners.

This application note addresses the specific challenges associated with (2,3-Dichloro-4-methoxyphenyl)boronic acid , a substrate characterized by significant steric hindrance due to the ortho-chloro substituent adjacent to the boronic acid moiety. This steric impediment can dramatically slow the crucial transmetalation step of the catalytic cycle, leading to low yields, slow reaction kinetics, and an increased propensity for side reactions like protodeboronation.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges. We dissect the mechanistic hurdles, present a rationale for catalyst and ligand selection, and offer detailed, field-proven protocols for achieving high-yield coupling with this demanding substrate.

Mechanistic Insight: Overcoming the Steric Barrier

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression of its three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] For this compound, the C2-chloro group acts as a formidable steric shield, directly impeding the approach of the boronate complex to the palladium center during transmetalation.

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst pd2_ox L-Pd(II)(Ar¹)(X) Oxidative Adduct pd0->pd2_ox Oxidative Addition (+ Ar¹-X) pd2_trans L-Pd(II)(Ar¹)(Ar²) Diaryl Complex pd2_ox->pd2_trans Transmetalation (+ Ar²-B(OR)₂) steric_hurdle Steric Hindrance from C2-Chloro group IMPEDES THIS STEP pd2_trans->pd0 Reductive Elimination (- Ar¹-Ar²)

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The C2-chloro group on this compound sterically hinders the critical transmetalation step.

The solution to this problem lies in the rational selection of the phosphine ligand. The ideal ligand must:

  • Be sufficiently bulky: To promote the formation of a highly reactive, monoligated L-Pd(0) species. This coordinatively unsaturated complex provides an open coordination site, making it more accessible to the sterically encumbered boronic acid.[4][5]

  • Be electron-rich: To increase electron density at the palladium center, which facilitates the initial, often rate-limiting, oxidative addition step, particularly with challenging coupling partners like aryl chlorides.[4][6]

Selecting the Optimal Catalyst System

A successful outcome is contingent on the synergistic interplay of the palladium source, ligand, base, and solvent.

Palladium Precursors and Ligands: The Heart of the Reaction

For sterically demanding couplings, traditional catalysts like Pd(PPh₃)₄ often fail. The modern solution involves using a simple palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized ligand, or employing an advanced precatalyst that delivers the active L-Pd(0) species with high efficiency.[2][7]

Buchwald Dialkylbiaryl Phosphine Ligands are the undisputed state-of-the-art for this type of transformation.[8] Their unique architecture, featuring a bulky biaryl backbone and an electron-rich dialkylphosphino group, is designed to create highly active and stable catalysts.[5]

Ligand_Selection start Substrate: This compound challenge Primary Challenge: Severe Steric Hindrance at C2 start->challenge requirement Catalyst Requirement: Bulky & Electron-Rich Ligand challenge->requirement recommendation Primary Recommendation: Buchwald Ligands requirement->recommendation others Other Options: c-Hex₂P-biphenyl, P(t-Bu)₃ requirement->others Alternatives xphos XPhos (Excellent Generality) recommendation->xphos Specific Choices sphos SPhos (High Activity) recommendation->sphos Specific Choices

Figure 2: Logic for ligand selection for the hindered boronic acid.

  • XPhos and SPhos: These ligands are exceptionally effective. They generate catalysts that not only accommodate sterically hindered substrates but also exhibit high stability and reaction rates.[5][7][9] Using them in the form of "precatalysts" (e.g., XPhos Pd G3) is highly recommended, as these complexes are air-stable and generate the active Pd(0) species rapidly and quantitatively upon addition of a base, minimizing catalyst decomposition.[4][7]

The Role of Base and Solvent
  • Base: The base activates the boronic acid to form a more nucleophilic boronate anion. For sensitive substrates prone to protodeboronation, a moderately strong, non-nucleophilic base is ideal. Potassium phosphate (K₃PO₄) is often the base of choice.[5] Stronger bases like hydroxides or alkoxides should be used with caution.

  • Solvent: Aprotic polar solvents are generally preferred. Dioxane, Toluene, or THF , often in a mixture with water, provide good solubility for the reagents and facilitate the reaction.[10] The choice of solvent can significantly impact reaction rates and should be considered a key optimization parameter.

Catalyst System Comparison

The following table summarizes recommended starting points for catalyst screening.

Catalyst/Ligand SystemRecommended BaseSolvent SystemTemp. (°C)Key Advantages & Remarks
XPhos Pd G3 (Precatalyst) K₃PO₄Dioxane/H₂O80–110Top Recommendation. Air-stable, highly active, and reliable for hindered substrates.[7]
SPhos Pd G2 (Precatalyst) K₃PO₄, Cs₂CO₃Toluene or Dioxane80–110Excellent activity, may offer faster kinetics in some cases.[5][8]
Pd(OAc)₂ + XPhosK₃PO₄Toluene100–110Cost-effective alternative to precatalysts, but requires careful in situ generation of the active catalyst.
Pd₂(dba)₃ + P(t-Bu)₃K₂CO₃, KFTHF or DioxaneRT–80A classic system with a bulky, electron-rich trialkylphosphine ligand.[11]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reaction vessels should be purged with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation.[4]

Protocol 1: Microwave-Assisted Screening

This protocol is designed for rapid optimization of reaction conditions using a microwave reactor, which can significantly accelerate reactions involving sterically hindered substrates.[12]

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv, e.g., 4-bromoanisole)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 10:1, 0.2 M)

  • Microwave reaction vial with stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), K₃PO₄ (0.6 mmol, 3.0 equiv), and the palladium precatalyst (0.004 mmol, 2 mol%).

  • Add a magnetic stir bar.

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with Argon three times.

  • Add the degassed solvent system (1.0 mL) via syringe.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) for a set time (e.g., 20 minutes).

  • After the reaction, cool the vial to room temperature.

  • Quench the reaction by adding 5 mL of water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by LC-MS or ¹H NMR to determine conversion. Purify by flash column chromatography.

Workflow_Microwave cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Analysis a Weigh Reagents: Aryl Halide, Boronic Acid, Base, Precatalyst b Add to MW Vial a->b c Seal & Purge with Inert Gas b->c d Add Degassed Solvent c->d e Heat in Microwave Reactor d->e f Cool & Quench e->f g Extract with Organic Solvent f->g h Dry & Concentrate g->h i Analyze & Purify h->i

Figure 3: Experimental workflow for microwave-assisted catalyst screening.

Protocol 2: Optimized Preparative Scale Reaction

This protocol uses a highly reliable Buchwald precatalyst system for a scalable, high-yield synthesis under conventional heating.

Reagents & Equipment:

  • This compound (557 mg, 2.5 mmol, 1.25 equiv)

  • Aryl Bromide (2.0 mmol, 1.0 equiv)

  • XPhos Pd G3 (34 mg, 0.04 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (1.27 g, 6.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Water (0.8 mL, degassed)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert gas line (Argon or Nitrogen), magnetic stirrer, heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (2.0 mmol), this compound (2.5 mmol), K₃PO₄ (6.0 mmol), and XPhos Pd G3 (2 mol%).

  • Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (8 mL) followed by degassed water (0.8 mL) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (20 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficient temperature.3. Poor quality boronic acid.1. Ensure thorough degassing; use a precatalyst for reliability.[4]2. Increase temperature in 10 °C increments.3. Use fresh boronic acid or convert to a more stable MIDA boronate.[13]
Significant Protodeboronation 1. Reaction is too slow, allowing decomposition.2. Base is too strong or excess water present.1. Switch to a more active ligand system (e.g., SPhos) to accelerate coupling.[5]2. Use a milder base (KF) or reduce the amount of water.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.1. Improve the degassing procedure (freeze-pump-thaw cycle for solvents) and maintain a positive pressure of inert gas.[4]
Incomplete Reaction 1. Catalyst deactivation.2. Insufficient equivalents of boronic acid or base.1. Increase catalyst loading slightly (e.g., from 2 to 3 mol%).2. Increase boronic acid to 1.5 equivalents. Ensure base is finely powdered.

References

Application Note: Strategic Selection of Bases for Suzuki-Miyaura Couplings with Sterically Hindered and Electron-Deficient (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] The reaction's efficiency, however, is critically dependent on the careful orchestration of its components: the palladium catalyst, the ligand, the solvent, and, pivotally, the base. The base is not merely a proton scavenger; it is an essential activator in the catalytic cycle, directly influencing reaction kinetics, yield, and the prevalence of side reactions.[3][4]

This application note provides an in-depth guide to selecting the optimal base for Suzuki-Miyaura reactions involving a particularly challenging substrate: (2,3-Dichloro-4-methoxyphenyl)boronic acid . This substrate presents a dual challenge:

  • Steric Hindrance: The chlorine atom at the C2 (ortho) position significantly encumbers the boron center, potentially impeding the crucial transmetalation step.[5][6]

  • Electronic Effects: The two electron-withdrawing chloro groups decrease the nucleophilicity of the aryl ring and render the boronic acid more susceptible to protodeboronation, a common and often yield-limiting side reaction.[7][8]

By understanding the mechanistic role of the base and the specific properties of this boronic acid, researchers can move beyond empirical screening to a rational, targeted approach for reaction optimization.

The Mechanistic Imperative of the Base

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The base plays its most critical role during transmetalation.

In its neutral form, the organoboron compound is not sufficiently nucleophilic to efficiently transfer its organic moiety to the palladium(II) center.[12] The base activates the boronic acid by forming a more nucleophilic "ate" complex, such as a boronate anion [R-B(OH)₃]⁻.[2][4] This dramatically accelerates the rate of transmetalation, which is often the rate-limiting step of the entire cycle.

Suzuki Catalytic Cycle cluster_cycle Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex TM_Complex Ar-Pd(II)(Ar')L_n OA_Complex->TM_Complex TM_Complex->Pd0 ArAr Ar-Ar' (Product) BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Base Base (e.g., OH⁻) Boronate->OA_Complex ArX Ar-X (Aryl Halide) Experimental Workflow arrow arrow Setup 1. Reaction Setup (Parallel Reactions) Inert 2. Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Degas System Reagents 3. Reagent Addition (Aryl Bromide, Boronic Acid, Solvent, Catalyst/Ligand) Inert->Reagents Base 4. Base Addition (Screen K₃PO₄, K₂CO₃, Cs₂CO₃) Reagents->Base Vary Base Reaction 5. Reaction (Heat to 80-100 °C, Stir) Base->Reaction Quench 6. Quench & Work-up (Cool, Add Water, Extract) Reaction->Quench Monitor by TLC Analysis 7. Analysis (TLC, LC-MS, NMR) Determine Yield & Purity Quench->Analysis

References

The Strategic Utility of (2,3-Dichloro-4-methoxyphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Substituted Phenylboronic Acids in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of highly functionalized aromatic moieties is a cornerstone of rational drug design. Among the vast arsenal of synthetic building blocks, substituted phenylboronic acids have carved out an indispensable role, largely due to their remarkable versatility in palladium-catalyzed cross-coupling reactions.[1] This guide focuses on a particularly valuable, yet underexplored reagent: (2,3-Dichloro-4-methoxyphenyl)boronic acid . The unique electronic and steric properties conferred by its dichlorinated and methoxy-substituted phenyl ring make it a powerful tool for accessing novel chemical matter, particularly in the realm of kinase inhibitor synthesis. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, elucidating the applications and experimental protocols associated with this versatile reagent.

Physicochemical Properties and Synthetic Rationale

Before delving into specific applications, it is crucial to understand the inherent chemical attributes of this compound that underpin its utility.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₇H₇BCl₂O₃Provides a foundation for calculating stoichiometry and reaction yields.
Molecular Weight 220.85 g/mol Essential for accurate reagent measurement and molar concentration calculations.
Appearance Typically a white to off-white solidA key quality control parameter for assessing reagent purity.
Key Structural Features Dichloro substitution, Methoxy group, Boronic acid moietyThe dichloro groups act as steric and electronic modulators, influencing binding pocket interactions. The methoxy group can serve as a hydrogen bond acceptor and impact solubility. The boronic acid is the reactive handle for cross-coupling.

The strategic placement of two chlorine atoms ortho and meta to the boronic acid, combined with a para-methoxy group, creates a unique electronic environment. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions, while the methoxy group can modulate the pharmacokinetic properties of the final compound. This specific substitution pattern is often sought after in the design of kinase inhibitors, where precise interactions within the ATP-binding pocket are paramount for achieving potency and selectivity.

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in drug molecules.[2][3][4][5][6]

The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

A significant body of research highlights the importance of the dichlorophenyl motif in the development of potent kinase inhibitors. While direct examples for the 2,3-dichloro-4-methoxy isomer are not as prevalent in publicly available literature, the closely related (2,4-dichloro-5-methoxyphenyl)amino scaffold has been successfully employed in the synthesis of Src kinase inhibitors.[7] This strongly suggests that this compound is a valuable precursor for accessing analogous structures through Suzuki-Miyaura coupling.

The rationale behind using this specific boronic acid lies in its ability to introduce a di-substituted phenyl ring that can occupy hydrophobic pockets within the kinase active site, while the methoxy group can form crucial hydrogen bonds with key amino acid residues.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl halide. Optimization of these conditions is often necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a standard starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Palladium Catalyst A->B C Inert Atmosphere (Evacuate/Backfill) B->C D Add Degassed Solvent C->D E Heat and Stir (Monitor Progress) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Workflow for a general Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For library synthesis or when faster reaction times are desired, microwave-assisted coupling can be highly effective.

Materials:

  • Same as Protocol 1, but with a microwave-compatible reaction vessel.

Procedure:

  • In a microwave-safe vial, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), base (3.0 equiv), and palladium catalyst (0.02 equiv).

  • Add the degassed solvent.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base is often crucial and can significantly impact the reaction outcome.[5] In some cases, anhydrous conditions may be beneficial.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid to form the corresponding arene. This can be minimized by using milder bases, shorter reaction times, and ensuring a truly inert atmosphere. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue.

  • Purification Challenges: The polarity of the desired product will dictate the appropriate solvent system for column chromatography. In some cases, recrystallization may be a more effective purification method.

Beyond Kinase Inhibitors: Other Potential Applications

While the synthesis of kinase inhibitors is a prominent application, the (2,3-Dichloro-4-methoxyphenyl) moiety can be incorporated into a variety of other biologically active scaffolds. For instance, a related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, has been patented as a key intermediate in the synthesis of novel herbicides.[8][9] This highlights the broader utility of this substitution pattern in agrochemicals. Furthermore, the principles outlined here can be extended to the synthesis of materials for organic electronics and other advanced applications.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its unique substitution pattern provides a strategic advantage in the design of molecules targeting specific biological pathways, most notably in the development of kinase inhibitors. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for incorporating this moiety into a wide range of scaffolds. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the power of this compound to accelerate their drug discovery and development programs.

References

Application Note & Protocol: Leveraging (2,3-Dichloro-4-methoxyphenyl)boronic Acid for the Strategic Synthesis of Novel Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Biaryls

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] Their prevalence is due to the unique three-dimensional architecture and electronic properties conferred by the C-C bond connecting two aromatic rings, which allows for precise interaction with biological targets.[1][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing these biaryl linkages, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[1][5][6][7]

This guide focuses on the application of a highly functionalized building block, (2,3-Dichloro-4-methoxyphenyl)boronic acid . The specific substitution pattern of this reagent—two electron-withdrawing chlorine atoms ortho and meta to the boronic acid, and an electron-donating methoxy group para—provides a unique electronic and steric profile. This pre-installed complexity allows researchers to rapidly access novel biaryl compounds with tailored properties, potentially accelerating the discovery of new therapeutics and advanced materials.

The Engine of Biaryl Synthesis: A Mechanistic Look at the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-defined palladium-based catalytic cycle, which consists of three primary steps.[5][6][8]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halide bond of the aryl halide partner. This oxidizes the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the reaction.[6][9] The choice of ligand on the palladium catalyst is critical here; electron-rich and sterically bulky phosphine ligands can accelerate this step, especially for less reactive aryl chlorides.[8][10]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the palladium, displacing the halide.[5][9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly influence the reaction rate and yield by modulating the formation of this key intermediate.[11][12]

  • Reductive Elimination: In the final step, the two organic partners on the palladium(II) complex are coupled, forming the new C-C bond of the biaryl product. This process reduces the palladium center back to its catalytically active Pd(0) state, which can then re-enter the cycle.[5][8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(2,3-Dichloro-4-methoxyphenyl)-4-methylpyridine

This protocol details a representative synthesis of a novel heteroaromatic biaryl using this compound and 2-bromo-4-methylpyridine.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount
This compound234.891.2338 mg
2-Bromo-4-methylpyridine172.031.0172 mg (1.0 mmol)
Tetrakis(triphenylphosphine)palladium(0)1155.560.0335 mg
Potassium Carbonate (K₂CO₃)138.212.5345 mg
1,4-Dioxane--8 mL
Water (deionized)--2 mL
Ethyl Acetate (EtOAc)--For workup
Saturated Sodium Bicarbonate (NaHCO₃) solution--For workup
Brine--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying
  • Equipment: 50 mL round-bottom flask, magnetic stir bar, reflux condenser, argon/nitrogen inlet, heating mantle, separatory funnel, rotary evaporator, flash chromatography system.

Step-by-Step Reaction Procedure
  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (338 mg, 1.2 equiv), 2-bromo-4-methylpyridine (172 mg, 1.0 mmol), and potassium carbonate (345 mg, 2.5 equiv).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge the reaction mixture with a gentle stream of argon for 10-15 minutes. Causality: This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to low or no product formation.[9]

  • Catalyst Addition: Under a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 equiv).

  • Reaction Execution: Attach a reflux condenser, ensuring an argon atmosphere is maintained. Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-12 hours).

Workup and Purification
  • Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL). Causality: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure biaryl product.[9][13]

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Field-Proven Insights & Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction Ineffective catalyst deoxygenation; Poor quality of reagents/solvents; Insufficient heating.Ensure thorough degassing. Use freshly opened, anhydrous solvents. Verify the reaction temperature. Consider a more active catalyst/ligand system.
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source, a major side reaction.[14]Use anhydrous solvents if possible. Ensure the base is sufficiently strong and dry. Minimize reaction time once the starting material is consumed.
Homocoupling The boronic acid couples with itself to form a symmetrical biaryl.[15]This can be promoted by oxygen. Ensure rigorous deoxygenation. Using a slight excess of the boronic acid can sometimes be tolerated.
Difficult Purity Residual palladium catalyst or triphenylphosphine oxide in the final product.During workup, wash the organic layer with a solution of 1 M HCl (if the product is base-stable) to remove phosphine. Use thorough chromatography.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of novel biaryl compounds. Its unique substitution pattern enables the rapid generation of molecular complexity. By leveraging the robust and reliable Suzuki-Miyaura cross-coupling reaction and understanding the key mechanistic principles that govern its success, researchers in drug discovery and materials science can efficiently construct a wide array of valuable biaryl scaffolds. The protocol provided herein serves as a validated starting point for the exploration of this promising chemical space.

References

Application Notes: (2,3-Dichloro-4-methoxyphenyl)boronic acid as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates sophisticated synthetic strategies. Boronic acids and their derivatives have emerged as indispensable tools, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a robust method for forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is celebrated in industrial synthesis for its mild conditions, broad functional group tolerance, and the stability of the boronic acid reagents.[3][4]

Among the vast library of available building blocks, (2,3-Dichloro-4-methoxyphenyl)boronic acid offers a unique combination of substituents that are highly relevant to modern agrochemical design. The dichloro-substitution pattern can significantly influence a molecule's biological activity, metabolic stability, and binding affinity to target enzymes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound, focusing on its application in Suzuki-Miyaura coupling to construct core structures of potential fungicides, herbicides, and insecticides.

Physicochemical Properties & Data

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 175883-62-2Internal Data
Molecular Formula C₇H₇BCl₂O₃[5]
Molecular Weight 220.85 g/mol [5]
Appearance White to off-white solid/powderInternal Data
Purity ≥97% (Typically assessed by HPLC/NMR)Supplier Data
Storage Conditions Store at 2-8°C, sealed in a dry environment[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the creation of biaryl and heteroaryl-aryl linkages that are prevalent in a wide range of active agrochemical ingredients.[6][7]

Mechanistic Rationale: A Self-Validating System

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: An active Pd(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) complex.[1][2][9]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2,3-dichloro-4-methoxyphenyl moiety) to the Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) forms a boronate species, which is more nucleophilic and facilitates this transfer.[1][2][4]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organo Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Reactants Ar-X + Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Agrochemical Scaffold

This protocol details a representative Suzuki-Miyaura coupling between this compound and a generic heteroaryl bromide (e.g., 2-bromopyridine), a common structural motif in fungicides and herbicides.

Materials and Reagents
  • This compound (1.0 eq)

  • 2-Bromopyridine (1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq) or a specialized ligand like SPhos (0.04 eq). Rationale: The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often superior for coupling with less reactive aryl chlorides or hindered substrates.[4]

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq). Rationale: The base is critical for activating the boronic acid to form a more reactive boronate species for the transmetalation step.[4]

  • 1,4-Dioxane (solvent)

  • Deionized Water (co-solvent)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

  • Nitrogen or Argon gas (for inert atmosphere)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-bromopyridine, K₂CO₃, Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst, which can lead to lower yields and the formation of homocoupling byproducts.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). The solvent mixture is chosen to ensure solubility of both the organic substrates and the inorganic base. Degassing the solvent (via sparging with inert gas or freeze-pump-thaw cycles) is essential to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Diagram 2: Experimental Workflow

Workflow start 1. Combine Reagents (Boronic Acid, Halide, Base, Catalyst) purge 2. Purge with Inert Gas (N₂ or Ar) start->purge add_solvent 3. Add Degassed Solvents (Dioxane/Water) purge->add_solvent heat 4. Heat and Stir (85-95 °C, 4-12h) add_solvent->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product (e.g., 2-(2,3-Dichloro-4-methoxyphenyl)pyridine) purify->product

Caption: A generalized workflow for Suzuki-Miyaura coupling and purification.

Safety and Handling of Arylboronic Acids

As with all laboratory chemicals, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Handling: Handle in a well-ventilated fume hood. Avoid creating dust. Arylboronic acids can be irritants and may be harmful if swallowed or inhaled.[10][12] Some studies suggest certain arylboronic acids may be weakly mutagenic, warranting careful handling to minimize exposure.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place (refrigeration at 2-8°C is recommended) to prevent degradation.[5][12]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and highly functionalized building block for the synthesis of complex molecules in the agrochemical sector. Its utility is most powerfully demonstrated through the Suzuki-Miyaura cross-coupling reaction, which provides a reliable and versatile pathway to biaryl and heteroaryl-aryl structures. The protocol and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage this reagent in the discovery and development of next-generation crop protection agents.

References

Application Note: Strategic Coupling of (2,3-Dichloro-4-methoxyphenyl)boronic acid with Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Scaffolds

The biaryl motif is a privileged structure in medicinal chemistry, materials science, and agrochemicals.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these vital compounds, celebrated for its versatility, mild conditions, and tolerance of diverse functional groups.[2] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species, such as a boronic acid, and an organic halide.[2][3]

This application note provides a detailed guide for the reaction of a specific, electronically distinct building block, (2,3-Dichloro-4-methoxyphenyl)boronic acid, with a range of substituted aryl halides. This particular boronic acid presents a unique electronic and steric profile due to the presence of two ortho- and meta-chloro substituents and a para-methoxy group. Understanding how to effectively couple this reagent is crucial for accessing novel chemical space in drug discovery and materials development. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer troubleshooting guidance for this important transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A firm grasp of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species.[4] The reactivity of the aryl halide is a critical factor, with the bond strength following the trend I > Br > Cl.[5] For less reactive aryl chlorides, the choice of a highly active catalyst system is crucial.[6][7]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center.[8] A key requirement for this step is the activation of the boronic acid by a base.[8][9] The base converts the neutral boronic acid into a more nucleophilic boronate species, facilitating the ligand exchange on the palladium complex.[8][10]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired biaryl product and regenerates the catalytically active Pd(0) species, thus closing the catalytic loop.[3][8]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols have been optimized for the reaction of this compound with a variety of aryl halides. These protocols address couplings with electron-rich, electron-poor, and sterically hindered partners.

General Considerations and Reagent Preparation
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[11]

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by the freeze-pump-thaw method.

  • Reagent Quality: Use high-purity reagents and solvents. The quality of the boronic acid, aryl halide, and base can significantly impact the reaction outcome.

Protocol 1: Coupling with an Electron-Rich Aryl Bromide (e.g., 4-Bromoanisole)

This protocol is suitable for aryl bromides bearing electron-donating groups.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene

  • Water, degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with an Electron-Poor Aryl Chloride (e.g., 4-Chlorobenzonitrile)

Aryl chlorides, particularly those with electron-withdrawing groups, are more challenging substrates.[6] This protocol utilizes a more active catalyst system.

Materials:

  • This compound

  • 4-Chlorobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol) and P(t-Bu)₃ (0.06 mmol) to a dry Schlenk flask.

  • Remove the flask from the glovebox and add this compound (1.5 mmol), 4-chlorobenzonitrile (1.0 mmol), and cesium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress. These reactions may require longer reaction times (12-24 hours).

  • Workup and purification are similar to Protocol 1.

Protocol 3: Coupling with a Sterically Hindered Aryl Bromide (e.g., 2-Bromo-1,3-dimethylbenzene)

Steric hindrance on either coupling partner can significantly slow down the reaction.[12][13] This protocol employs a ligand designed to accommodate bulky substrates.

Materials:

  • This compound

  • 2-Bromo-1,3-dimethylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol (t-BuOH)

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add this compound (1.3 mmol), 2-bromo-1,3-dimethylbenzene (1.0 mmol), potassium carbonate (2.5 mmol), Pd(OAc)₂ (0.03 mmol), and XPhos (0.06 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed t-BuOH (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress. Due to steric hindrance, the reaction may require up to 24 hours for completion.

  • Workup and purification are similar to Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Boronic Acid, Aryl Halide, Base, Catalyst, & Ligand Inert Evacuate & Backfill with Nitrogen (3x) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat to Specified Temperature Solvent->Heat Monitor Monitor by TLC / GC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Dilute Dilute with Organic Solvent & Water Cool->Dilute Extract Separate & Extract Dilute->Extract Dry Dry, Filter, & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Data Presentation and Expected Outcomes

The choice of reaction partners significantly influences the reaction efficiency. The following table summarizes representative conditions and expected yields for the coupling of this compound with various aryl halides.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004-1285-95
4-ChlorobenzonitrilePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃1,4-Dioxane11012-2470-85
2-Bromo-1,3-dimethylbenzenePd(OAc)₂ / XPhosK₂CO₃t-BuOH/H₂O8012-2465-80
3-BromopyridinePd(PPh₃)₄K₂CO₃DME/H₂O906-1280-90

Yields are approximate and can vary based on reaction scale and purity of reagents.

Troubleshooting and Key Considerations

Even with optimized protocols, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Inefficient Oxidative Addition: For unreactive aryl chlorides, increase the temperature and consider a more electron-rich and bulky ligand like those from the Buchwald family.[6][11]

  • Protodeboronation:

    • Problem: This side reaction involves the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of 1,2-dichloro-3-methoxybenzene and reducing the yield of the desired product.[11]

    • Solutions:

      • Use anhydrous solvents and reagents where possible, though a small amount of water is often beneficial.[11]

      • Employ milder bases like K₂CO₃ or CsF instead of strong hydroxides.[9][11]

      • Consider using boronic esters (e.g., pinacol esters) or MIDA boronates, which are more stable and less prone to protodeboronation.[10]

  • Homocoupling of Boronic Acid:

    • Problem: The boronic acid can couple with itself to form a symmetrical biaryl.

    • Solution: This is often a sign of catalyst decomposition or the presence of oxygen. Ensure a strictly inert atmosphere and consider using a lower catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with substituted aryl halides is a powerful method for the synthesis of complex biaryl structures. Success in these reactions hinges on a careful selection of the catalyst system, base, and solvent tailored to the electronic and steric properties of the coupling partners. By understanding the underlying mechanism and following robust, optimized protocols, researchers can efficiently access a wide range of novel molecules for applications in drug discovery and materials science. This application note serves as a comprehensive guide to navigate the intricacies of this important transformation, enabling scientists to achieve their synthetic goals with greater confidence and success.

References

Application Notes & Protocol: Suzuki-Miyaura Coupling of (2,3-Dichloro-4-methoxyphenyl)boronic acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling of (2,3-Dichloro-4-methoxyphenyl)boronic acid with aryl halides specifically in aqueous media. Shifting from traditional organic solvents to water aligns with the principles of green chemistry, offering benefits such as reduced environmental impact, simplified product separation, and often, enhanced reaction rates.[2] This document details the mechanistic underpinnings, critical experimental parameters, a step-by-step protocol, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development.

Introduction: The Imperative for Aqueous Cross-Coupling

The synthesis of biaryl and heteroaryl structures is fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[3] The Suzuki-Miyaura reaction, first reported in 1979, has become a principal method for forging these linkages due to the stability, low toxicity, and commercial availability of boronic acid reagents.[4][5] The specific substrate, this compound, is a valuable building block, incorporating a polysubstituted phenyl ring common in complex molecule synthesis.

Traditionally performed in organic solvents like toluene or dioxane, a significant advancement has been the adaptation of this reaction to aqueous media.[6] This shift is driven by:

  • Environmental & Safety Concerns: Water is non-toxic, non-flammable, and inexpensive.

  • Process Simplification: Aqueous conditions can simplify the isolation of water-insoluble organic products.

  • Enhanced Reactivity: The unique properties of water can sometimes accelerate catalytic turnover.[7]

This guide focuses on providing a robust and reproducible protocol for coupling this specific dichlorinated boronic acid, addressing the nuances of performing this transformation in a water-based system.

Mechanistic Overview & Key Parameters in Aqueous Media

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and comprises three main steps: oxidative addition, transmetalation, and reductive elimination.[8] Performing the reaction in water introduces specific considerations for each step.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar¹-Pd(II)-Ar² L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar¹-Ar²) RedElim->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd Ar2BOH2 (2,3-Dichloro-4-methoxyphenyl) boronic acid (Ar²-B(OH)₂) Ar2BOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Key Considerations for Aqueous Protocol Design:

  • Palladium Catalyst & Ligand: While many palladium sources work, Pd(OAc)₂ and PdCl₂ are common precatalysts. The choice of ligand is critical for stabilizing the palladium species in water and facilitating the catalytic steps.[9] For aqueous media, water-soluble phosphine ligands like TPPTS (Tris(3-sulfophenyl)phosphine trisodium salt) are highly effective.[2] Alternatively, bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) can be used with a co-solvent system, as they are known to promote the coupling of challenging substrates like aryl chlorides.[10] For simplicity and cost-effectiveness, ligand-free systems using catalysts like Pd/C can also be successful, particularly under aerobic conditions.[11]

  • The Role of the Base: The base is crucial and plays multiple roles.[4][12] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻, which facilitates transmetalation.[13][14] In aqueous media, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are preferred due to their solubility and effectiveness.[12] The choice and stoichiometry of the base can influence reaction selectivity and rate.[14]

  • Coupling Partners: this compound is the nucleophilic partner. The electrophilic partner is an aryl halide (Ar-X). The reactivity order for the halide is I > Br > OTf >> Cl. While coupling aryl chlorides is more challenging, modern catalysts with bulky, electron-rich ligands have made these transformations more accessible.[15][16]

  • Solvent System: While the goal is to use water as the primary solvent, a small amount of an organic co-solvent (e.g., ethanol, THF, dioxane) is often beneficial to ensure adequate solubility of the organic substrates and intermediates, creating a biphasic or homogeneous mixture depending on the proportions.

Experimental Protocol: Synthesis of a Biaryl Derivative

This protocol details the coupling of this compound with 4-iodotoluene as a model aryl halide.

Materials & Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
This compoundC₇H₇BCl₂O₃220.851.0221 mg
4-IodotolueneC₇H₇I218.041.2262 mg
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.02 (2 mol%)4.5 mg
SPhos LigandC₂₇H₃₃O₂P410.520.04 (4 mol%)16.4 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.0415 mg
Deionized WaterH₂O18.02-5.0 mL
Ethanol (EtOH)C₂H₅OH46.07-2.0 mL

Experimental Workflow Diagram

Workflow start Start: Assemble Reagents reagents To a reaction vessel, add: - Boronic Acid (1.0 mmol) - Aryl Halide (1.2 mmol) - K₂CO₃ (3.0 mmol) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) start->reagents solvent Add Solvents: - Deionized Water (5 mL) - Ethanol (2 mL) reagents->solvent degas Degas the Mixture (e.g., 3x Vacuum/Argon cycles) solvent->degas heat Heat to 80 °C with vigorous stirring degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cooldown Cool to Room Temperature monitor->cooldown Upon completion extract Work-up: - Dilute with water - Extract with Ethyl Acetate (3x) cooldown->extract dry Dry combined organic layers (e.g., over Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Fig. 2: Step-by-step experimental workflow for the aqueous Suzuki coupling.
Step-by-Step Procedure

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (221 mg, 1.0 mmol), 4-iodotoluene (262 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Solvent Addition: Add deionized water (5.0 mL) and ethanol (2.0 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, perform three vacuum/backfill cycles with the inert gas. This step is crucial to prevent the oxidation of the Pd(0) active catalyst.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for the required reaction time (typically 2-12 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent (the boronic acid) indicates completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 15 mL of deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidation).2. Insufficiently strong or soluble base.3. Low reaction temperature.1. Ensure thorough deoxygenation of the reaction mixture.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the temperature to reflux, if substrates are stable.
Protodeborylation Decomposition of the boronic acid (replacement of -B(OH)₂ with -H). This is a common side reaction, especially in aqueous media at high temperatures.[1]1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).2. Lower the reaction temperature and extend the reaction time.3. Use a slight excess (1.1-1.2 equiv.) of the boronic acid.
Homocoupling Formation of Ar¹-Ar¹ or Ar²-Ar². Often caused by oxygen in the reaction mixture.1. Improve the degassing procedure.2. Ensure the inert atmosphere is maintained throughout the reaction.
Incomplete Rxn 1. Sterically hindered or deactivated (electron-rich) aryl halide.2. Catalyst deactivation.1. Increase catalyst and ligand loading (e.g., to 3-5 mol%).2. Switch to a more active ligand system (e.g., Buchwald-type biaryl phosphines).3. If using an aryl chloride, ensure the catalyst system is appropriate.[15]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound in an environmentally benign aqueous solvent system. By carefully selecting the catalyst, ligand, and base, and by adhering to a robust experimental workflow, researchers can achieve high yields of desired biaryl products. This method not only aligns with the principles of green chemistry but also offers a practical and efficient route for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

Application Notes and Protocols for Boron-Heck Arylation using (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Boron-Heck Arylation in Modern Synthesis

The Mizoroki-Heck reaction has long been a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecular architectures.[1][2] However, the classical palladium(0)-catalyzed pathway often requires harsh conditions and can be limited by substrate scope. The advent of the Boron-Heck reaction, also known as the oxidative Heck reaction, represents a significant advancement, offering a milder and often more efficient alternative for the arylation of olefins.[3][4] This variant utilizes a palladium(II) catalyst and an arylboronic acid, proceeding through a different mechanistic manifold that circumvents the need for strong bases and high temperatures typically associated with the traditional Heck reaction.[4][5]

(2,3-Dichloro-4-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, offering a scaffold with a specific substitution pattern that can influence the steric and electronic properties of the target molecule. The Boron-Heck arylation of this particular boronic acid with various olefins provides a direct route to synthesize substituted styrenes and other vinylarenes, which are key intermediates in the synthesis of pharmaceuticals and other functional materials.

This application note provides a comprehensive guide to the Boron-Heck arylation using this compound, delving into the mechanistic underpinnings, key experimental parameters, and a detailed, field-proven protocol.

Mechanism and Key Parameters: A Causal Approach to Experimental Design

The Boron-Heck reaction is catalyzed by Pd(II) species and is mechanistically distinct from the Pd(0)-catalyzed Mizoroki-Heck reaction.[3] Understanding this catalytic cycle is paramount to troubleshooting and optimizing the reaction for specific substrates.

The Catalytic Cycle

The generally accepted mechanism for the Boron-Heck reaction is depicted below:

Boron_Heck_Mechanism Pd(II)X2 Pd(II)X2 ArPd(II)X ArPd(II)X Pd(II)X2->ArPd(II)X  Transmetalation + ArB(OH)2 Olefin_Complex Olefin_Complex ArPd(II)X->Olefin_Complex  Olefin Coordination + Olefin Migratory_Insertion Migratory_Insertion Olefin_Complex->Migratory_Insertion  Migratory Insertion Beta_Hydride_Elimination Beta_Hydride_Elimination Migratory_Insertion->Beta_Hydride_Elimination  β-Hydride Elimination HPd(II)X HPd(II)X Beta_Hydride_Elimination->HPd(II)X  Product Release + Arylated Olefin Pd(0) Pd(0) HPd(II)X->Pd(0)  Reductive Elimination Pd(0)->Pd(II)X2  Oxidation + Oxidant

Figure 1: Proposed catalytic cycle for the Boron-Heck reaction.

  • Transmetalation: The cycle initiates with the transmetalation of the aryl group from the boronic acid to the Pd(II) catalyst, forming an arylpalladium(II) intermediate.[3] This step is a key departure from the oxidative addition of an aryl halide to Pd(0) in the classical Heck reaction.

  • Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the arylpalladium(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.[4]

  • β-Hydride Elimination: A syn-β-hydride elimination from the resulting alkylpalladium(II) intermediate releases the arylated alkene product and generates a palladium(II) hydride species.[4]

  • Catalyst Regeneration: The Pd(II) catalyst is regenerated from the palladium hydride intermediate through a process that often involves an oxidant to facilitate the removal of the hydride and prevent the formation of inactive Pd(0).[4] Some modern protocols have been developed to be oxidant-free.[5]

Causality Behind Experimental Choices

The success of the Boron-Heck arylation hinges on the careful selection of several key parameters:

  • Palladium(II) Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst due to its solubility in many organic solvents and its ease of handling.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity. For electron-rich arylboronic acids, phosphine ligands such as 1,3-Bis(diphenylphosphino)propane (dppp) can be effective.

  • Solvent: The solvent plays a crucial role in the solubility of the reagents and in the catalytic cycle itself. Acetone has been shown to be an effective solvent in some base- and oxygen-free protocols, potentially acting as a hydride acceptor to regenerate the Pd(II) catalyst.[1][5]

  • Temperature: Boron-Heck reactions can often be conducted at milder temperatures compared to the traditional Heck reaction. A temperature of around 70 °C is a good starting point for optimization.

  • Stoichiometry: Typically, a slight excess of the boronic acid is used to ensure complete consumption of the limiting alkene. The palladium catalyst loading is generally kept low (1-5 mol%).

  • Absence of Base and Oxidant: A significant advantage of some modern Boron-Heck protocols is the ability to run the reaction without a base or an external oxidant.[5] This simplifies the reaction setup and workup, and avoids the generation of stoichiometric waste. The regeneration of the Pd(II) catalyst in such systems is thought to be facilitated by the solvent or other species in the reaction mixture.

Detailed Experimental Protocol: Arylation of Styrene with this compound

This protocol is a representative procedure for the Boron-Heck arylation of styrene with this compound, based on established methods for similar arylboronic acids.[5] Researchers should consider this as a starting point, and optimization may be required to achieve the best results for their specific application.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
This compound958535-97-0220.89Ensure high purity.
Styrene100-42-5104.15Freshly distilled to remove inhibitors.
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Store in a desiccator.
1,3-Bis(diphenylphosphino)propane (dppp)6737-42-4412.44Store under an inert atmosphere.
Acetone67-64-158.08Anhydrous, analytical grade.
Ethyl acetate141-78-688.11For extraction and chromatography.
Hexane110-54-386.18For chromatography.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37For drying organic layers.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: This compound (1.2 mmol) Styrene (1.0 mmol) Pd(OAc)2 (0.02 mmol) dppp (0.03 mmol) Flask Add to a dry Schlenk flask with a stir bar. Reagents->Flask Solvent Add anhydrous acetone (3 mL) under an inert atmosphere. Flask->Solvent Heating Heat the reaction mixture at 70 °C with stirring. Monitoring Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Filtration Filter through a pad of celite, rinse with ethyl acetate. Cooling->Filtration Evaporation Concentrate the filtrate under reduced pressure. Filtration->Evaporation Extraction Dissolve residue in ethyl acetate, wash with brine. Evaporation->Extraction Drying Dry the organic layer over MgSO4, filter, and concentrate. Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification

Figure 2: Step-by-step experimental workflow for the Boron-Heck arylation.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (265 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (12.4 mg, 0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Under the inert atmosphere, add anhydrous acetone (3 mL).

    • Finally, add freshly distilled styrene (115 µL, 1.0 mmol, 1.0 equiv) via syringe.

  • Reaction Execution:

    • Place the sealed Schlenk flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (styrene) is consumed.

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and concentrate them under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 100% hexane and gradually increasing the polarity).

    • Combine the fractions containing the desired product and evaporate the solvent to yield the purified 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylethene.

Expected Results and Characterization

The expected product is a mixture of (E)- and (Z)-1-(2,3-dichloro-4-methoxyphenyl)-2-phenylethene. The yield and stereoselectivity will depend on the specific reaction conditions and may require optimization. The product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the isomeric ratio.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of this protocol, it is essential to incorporate self-validating checks:

  • Purity of Reagents: The purity of the boronic acid, alkene, and catalyst is crucial. Impurities can inhibit the catalyst and lead to lower yields.

  • Inert Atmosphere: While some Boron-Heck reactions are tolerant to air, maintaining an inert atmosphere during the setup can prevent the oxidation of the phosphine ligand and ensure the integrity of the catalytic system.

  • Reaction Monitoring: Regular monitoring of the reaction progress is vital to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

  • Control Experiment: Running a control experiment without the palladium catalyst or the boronic acid will confirm that the observed product formation is indeed a result of the desired catalytic reaction.

Conclusion

The Boron-Heck arylation using this compound offers a powerful and efficient method for the synthesis of valuable substituted vinylarenes. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can successfully employ this reaction in their synthetic endeavors. The provided protocol serves as a robust starting point for the development of specific applications in drug discovery and materials science.

References

Troubleshooting & Optimization

How to improve low yield in Suzuki coupling with (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving (2,3-Dichloro-4-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using this sterically hindered and electron-rich boronic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this specific transformation and achieve higher yields.

The this compound presents a unique set of challenges due to the electronic and steric effects of its substituents. The electron-donating methoxy group and the ortho-dichloro substituents influence the reactivity of the boronic acid, often leading to undesired side reactions and incomplete conversion. This guide will dissect these issues and provide actionable solutions grounded in mechanistic principles.

Troubleshooting Guide: Overcoming Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling with this compound.

Question 1: My reaction is giving a very low yield or not working at all. What are the primary factors I should investigate?

Answer: When a Suzuki coupling with this substrate fails, a systematic evaluation of the reaction components is crucial. The unique structure of this compound, featuring both steric hindrance from the ortho-chlorine and an electron-donating methoxy group, makes it particularly sensitive to reaction conditions. Here’s a prioritized checklist:

  • Catalyst System (Palladium Source & Ligand): This is the most critical factor. The combination of steric hindrance and electron-richness on the boronic acid requires a carefully selected catalyst system to facilitate the key steps of the catalytic cycle.

    • Oxidative Addition: Especially when using aryl chlorides as coupling partners, this step can be slow.[1][2]

    • Transmetalation: The transfer of the bulky, electron-rich aryl group from boron to palladium can be sluggish.

    • Reductive Elimination: The final step to form the C-C bond and regenerate the active catalyst can also be hindered.[1][2]

  • Base Selection: The choice and strength of the base are paramount. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[3][4][5] However, an overly strong base or inappropriate choice can promote side reactions.

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents or mixtures with water are commonly used.[6][7]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation barriers associated with hindered substrates, but excessive heat can lead to catalyst decomposition and side reactions.[8][9]

  • Reagent Quality and Inert Atmosphere: The purity of the boronic acid, aryl halide, and solvent is critical. Oxygen can deactivate the palladium catalyst, and water content can affect the base's efficacy and promote side reactions.[10]

Question 2: I suspect my primary issue is the catalyst. What specific palladium catalysts and ligands are recommended for this type of hindered coupling?

Answer: For sterically demanding Suzuki-Miyaura couplings, especially with challenging substrates like this compound, the use of bulky, electron-rich phosphine ligands is essential.[11][12][13] These ligands stabilize the palladium center, promote oxidative addition to even unreactive aryl chlorides, and facilitate the difficult transmetalation and reductive elimination steps.[1][2]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands: XPhos, SPhos, RuPhosHighly effective for sterically hindered and electron-rich substrates.[14] Promotes efficient oxidative addition and reductive elimination.
Pd(OAc)₂ or Pd₂(dba)₃Biphenyl-based Ligands: cataCXium® A, JohnPhosOffer a good balance of steric bulk and electron-donating properties.[15]
Pre-formed Catalysts: XPhos Pd G3, SPhos Pd G3Air- and moisture-stable precatalysts that provide a reliable source of the active Pd(0) species.[10] Highly recommended for reproducibility.
Pd(PPh₃)₄Triphenylphosphine (PPh₃)A more traditional choice, but may be less effective for this specific hindered substrate. Can be a good starting point for optimization.[16]

Expert Insight: Start with a pre-formed catalyst like XPhos Pd G3 (0.5–2 mol%) for reliable generation of the active catalytic species. If using a Pd(II) source like Pd(OAc)₂, ensure you are using an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1) to generate the active Pd(0) catalyst in situ.

Question 3: What is the optimal base and solvent combination for coupling this compound?

Answer: The interplay between the base and solvent is critical for success.

Base Selection: A moderately strong base is usually optimal to activate the boronic acid without promoting significant protodeboronation.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice for hindered couplings, often providing a good balance of reactivity and minimizing side reactions.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is insufficient. Its high solubility in organic solvents can be advantageous.

    • Potassium Carbonate (K₂CO₃): A common and cost-effective choice, but may be less effective for this challenging substrate.[17]

Solvent System: A polar aprotic solvent, often in combination with water, is generally preferred.

  • Recommended Solvents:

    • Dioxane/Water (e.g., 4:1 or 10:1): A very common and effective solvent system for Suzuki couplings.[18]

    • Toluene/Water: Another effective mixture, particularly at higher temperatures.

    • Tetrahydrofuran (THF)/Water: A good alternative, though lower boiling point may limit the achievable reaction temperature.[17]

    • N,N-Dimethylformamide (DMF)/Water: Can be effective but may require more careful purification.[17]

Experimental Protocol: Screening Bases and Solvents

  • Set up parallel reactions in small vials.

  • To each vial, add this compound (1.2 eq.), your aryl halide (1.0 eq.), and the palladium catalyst system (e.g., XPhos Pd G3, 2 mol%).

  • Add the selected base (2-3 eq.) and degassed solvent.

  • Seal the vials under an inert atmosphere (Argon or Nitrogen).

  • Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

This systematic approach will quickly identify the most promising conditions for your specific coupling partners.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct that appears to be 1,2-dichloro-3-methoxybenzene. What is happening and how can I prevent it?

A1: This byproduct is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[19] Electron-rich boronic acids like this compound are particularly susceptible to this process, especially under basic conditions and at elevated temperatures.[20][21][22]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Switch from a strong base like Cs₂CO₃ to a weaker one like K₃PO₄ or even potassium fluoride (KF).[3]

  • Lower the Reaction Temperature: If possible, reduce the temperature while ensuring the desired reaction still proceeds at a reasonable rate.

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters). These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[23]

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation, although this may require careful selection of the base and solvent.

Q2: My reaction is very slow, even at high temperatures. How can I increase the reaction rate?

A2: A sluggish reaction is often due to an inefficient catalytic cycle.

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be necessary for very challenging substrates.

  • Switch to a More Active Ligand: If you are using a less bulky ligand like PPh₃, switching to a Buchwald-type ligand (e.g., XPhos, SPhos) can dramatically increase the reaction rate.[11][15] These ligands accelerate both the oxidative addition and reductive elimination steps.

  • Ensure Proper Degassing: Residual oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and the reaction is maintained under a positive pressure of nitrogen or argon.[10]

  • Consider Microwave Irradiation: Microwave heating can significantly shorten reaction times and improve yields by rapidly and efficiently heating the reaction mixture.[24]

Q3: Can I use an aryl chloride as my coupling partner with this compound?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[2][25][26]

Key Considerations for Using Aryl Chlorides:

  • Highly Active Catalyst System is Essential: The use of bulky, electron-rich ligands such as XPhos, SPhos, or cataCXium® A is almost always necessary to achieve good yields with aryl chlorides.[13]

  • Higher Temperatures are Often Required: You may need to run the reaction at higher temperatures (e.g., >100 °C) to facilitate the oxidative addition step.

  • Base Selection is Critical: A strong base like K₃PO₄ or Cs₂CO₃ is typically needed.

Q4: How can I purify my product from unreacted boronic acid and other boron-containing byproducts?

A4: Boronic acids and their byproducts can often be removed with a simple workup procedure.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with an aqueous solution of a mild base, such as sodium bicarbonate or a dilute NaOH solution. This will convert the acidic boronic acid into its water-soluble boronate salt, which will be extracted into the aqueous phase.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be further purified by flash column chromatography.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_ArX Ar¹-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal [Ar²B(OH)₃]⁻ PdII_ArAr Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield Observed check_catalyst Is the catalyst system optimal for hindered substrates? (e.g., Buchwald ligand) start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand (XPhos, SPhos) and/or a precatalyst (Pd G3). check_catalyst->change_catalyst No check_base Is protodeboronation a major side reaction? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a milder base (K₃PO₄) or convert to boronate ester. check_base->change_base Yes check_conditions Are reaction conditions (temp, solvent) optimized? check_base->check_conditions No change_base->check_conditions optimize_conditions Screen solvents (Dioxane, Toluene) and increase temperature. check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes optimize_conditions->end

Caption: A step-by-step guide to troubleshooting low yields.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with the sterically hindered (2,3-Dichloro-4-methoxyphenyl)boronic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges posed by this substrate in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to explain the causality behind our recommendations, ensuring you can adapt and succeed in your specific synthetic context.

Part 1: Understanding the Challenge: Steric and Electronic Effects

The this compound presents a classic case of a challenging Suzuki-Miyaura coupling partner. The two ortho-substituents (Cl and OMe) create significant steric bulk around the boronic acid moiety. This hindrance can impede several key steps in the catalytic cycle, most notably the transmetalation step where the organic group is transferred from boron to the palladium center. Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the nucleophilicity of the aryl group and the stability of the boronic acid itself.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to common issues encountered during your experiments.

FAQ 1: My reaction shows very low or no conversion. Where should I start troubleshooting?

Low or no yield is the most common issue and can often be traced back to a few key areas. A systematic check is the most efficient approach.[1][2]

  • Initial Checks:

    • Inert Atmosphere: The exclusion of oxygen is critical.[1][3] Oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, as well as promote the unwanted homocoupling of the boronic acid.[1] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Reagent Quality: Boronic acids can degrade over time. Use fresh, high-purity this compound. The quality of your aryl halide, base, and solvent is equally important.

    • Catalyst Activity: Ensure your palladium precatalyst and ligand are from a reliable source and have been stored correctly. Many phosphine ligands are air-sensitive.[3]

  • Causality-Driven Troubleshooting Workflow: If initial checks don't solve the problem, the issue is likely related to the sterically demanding nature of the substrate.

    G start Low / No Conversion q1 Is your catalyst system suited for hindered substrates? start->q1 ans1_no No: Using Pd(PPh₃)₄ or similar simple catalysts. q1->ans1_no No ans1_yes Yes: Already using a modern catalyst system. q1->ans1_yes Yes sol1 Switch to a catalyst system with bulky, electron-rich ligands. (e.g., XPhos, SPhos, RuPhos) or an N-Heterocyclic Carbene (NHC) ligand. ans1_no->sol1 q2 Is protodeboronation a possibility? ans1_yes->q2 ans2_yes Yes: Observing byproduct (1,2-Dichloro-3-methoxybenzene) q2->ans2_yes Yes ans2_no No: Starting material is stable. q2->ans2_no No sol2 Modify conditions to suppress protodeboronation: 1. Use a milder or non-aqueous base (K₃PO₄, CsF, K₂CO₃). 2. Use anhydrous solvents. 3. Consider converting to a more stable boronic ester (pinacol, MIDA). ans2_yes->sol2 q3 Are reaction conditions (base, solvent, temp) optimized? ans2_no->q3 sol3 Systematically screen: - Base: K₃PO₄, Cs₂CO₃, K₂CO₃ - Solvent: Dioxane/H₂O, Toluene, 2-MeTHF - Temperature: Increase incrementally (e.g., 80°C to 110°C) q3->sol3

    Caption: Troubleshooting workflow for low conversion.

FAQ 2: I am seeing a significant amount of a side product that corresponds to the protonated starting material (1,2-Dichloro-3-methoxybenzene). What is happening and how can I prevent it?

This side product is the result of protodeboronation , a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This is particularly prevalent with electron-deficient or sterically hindered boronic acids.[3][5]

  • Causes of Protodeboronation:

    • Water and Base: The combination of aqueous media and a strong base can accelerate the cleavage of the C-B bond.[5][6]

    • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired pathway.[5]

    • Prolonged Reaction Times: The longer the boronic acid is exposed to destabilizing conditions, the more protodeboronation can occur.

  • Strategies to Minimize Protodeboronation:

    • Choice of Base: Switch to a milder base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[3] Potassium fluoride (KF) can also be effective.[3]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for a substrate prone to protodeboronation, switching to a strictly anhydrous solvent system (e.g., anhydrous dioxane or toluene) can be highly beneficial.[3][5]

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative.[5]

      • Pinacol esters (BPin): Significantly more stable and release the boronic acid slowly under reaction conditions.[5]

      • MIDA boronates: Highly stable, crystalline solids that are resistant to chromatography and slowly hydrolyze to provide the active boronic acid.[5]

      • Potassium trifluoroborate salts (BF₃K): Air- and moisture-stable salts that often show enhanced reactivity.[5]

FAQ 3: My standard catalyst, Pd(PPh₃)₄, is not working. What catalyst system should I use?

Tetrakis(triphenylphosphine)palladium(0) is often ineffective for coupling sterically hindered substrates.[2] The relatively small triphenylphosphine ligands cannot create a sufficiently reactive, coordinatively unsaturated palladium center to overcome the steric barrier.

The key is to use bulky and electron-rich ligands. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.

G cluster_0 Standard Catalyst System (e.g., Pd(PPh₃)₄) cluster_1 Modern Catalyst System (e.g., Pd with Buchwald Ligand) Pd_PPh3 Pd(0) Center (Coordinatively Saturated) Hindered_Substrate Sterically Hindered Substrate Pd_PPh3->Hindered_Substrate Inefficient Interaction Result_Fail Slow or No Reaction Hindered_Substrate->Result_Fail Pd_Buchwald Pd(0) Center (Coordinatively Unsaturated, Electron-Rich) Hindered_Substrate2 Sterically Hindered Substrate Pd_Buchwald->Hindered_Substrate2 Facilitated Interaction Result_Success Successful Coupling Hindered_Substrate2->Result_Success

Caption: Impact of ligand choice on hindered couplings.

Catalyst System ComponentRecommended OptionsRationale & Expertise
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) sources that pair well with advanced ligands.
Ligand Buchwald Ligands: XPhos, SPhos, RuPhosNHC Ligands: IPr, SImesThese bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, which are often rate-limiting for hindered substrates.[2][7] NHC ligands offer high stability and activity.
Pre-formed Catalysts XPhos Pd G3/G4, SPhos Pd G3/G4These "precatalysts" are air-stable and provide a reliable way to generate the active Pd(0) species in situ, improving reproducibility.[1]

Part 3: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic View

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps. For sterically hindered substrates, both transmetalation and reductive elimination can be rate-limiting.

// Invisible nodes for labels ArylHalide [label="Ar¹-X", shape=none, fontcolor="#202124"]; BoronicAcid [label="Ar²-B(OH)₂\n+ Base", shape=none, fontcolor="#202124"]; Product [label="Ar¹-Ar²", shape=none, fontcolor="#34A853"];

// Edges Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Pd0;

ArylHalide -> OxAdd [style=dashed]; BoronicAcid -> Transmetal [style=dashed]; RedElim -> Product [style=dashed]; }

Caption: The Suzuki-Miyaura Catalytic Cycle.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is generally faster for aryl iodides and bromides than for chlorides.[3][10]

  • Transmetalation: The organic group from the boronic acid (Ar²) replaces the halide on the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[11][12] This step is often severely slowed by steric hindrance.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8] Bulky, electron-rich ligands accelerate this step.

Part 4: Validated Experimental Protocols

The following protocols provide robust starting points. Optimization may be required for your specific coupling partner.

Protocol 1: General Screening Conditions for this compound

This protocol uses a modern, air-stable precatalyst and is designed to give a high probability of success.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv, 0.5 mmol)

  • This compound (1.2–1.5 equiv, 0.6-0.75 mmol)

  • XPhos Pd G3 (2 mol%, 0.01 mmol)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv, 1.0-1.5 mmol)

  • 1,4-Dioxane/H₂O (e.g., 10:1 ratio, 5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.[1]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Prepare the solvent mixture and degas thoroughly by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.[1]

  • Reaction: Heat the mixture with vigorous stirring to 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Conditions to Mitigate Protodeboronation

This protocol is recommended if protodeboronation is identified as a significant side reaction.

Materials:

  • Aryl Halide (1.0 equiv, 0.5 mmol)

  • (2,3-Dichloro-4-methoxyphenyl)pinacol boronic ester (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (2 mol%, 0.01 mmol)

  • SPhos (4.4 mol%, 0.022 mmol)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv, 1.5 mmol)

  • Anhydrous Toluene or 2-MeTHF (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under argon, add the aryl halide, the pinacol ester, anhydrous K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Solvent Addition: Add anhydrous, degassed toluene (or 2-MeTHF) via syringe.

  • Reaction & Monitoring: Heat to 100-110 °C and monitor as described in Protocol 1.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

References

Purification techniques for (2,3-Dichloro-4-methoxyphenyl)boronic acid from crude mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the purification of (2,3-Dichloro-4-methoxyphenyl)boronic acid, designed for chemists and drug development professionals. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges in isolating this key synthetic intermediate.

Technical Support Center: this compound

Welcome to the technical support guide for this compound. The purity of this reagent is paramount for the success of downstream applications, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] Impurities can lead to low reaction yields, catalyst poisoning, and the formation of difficult-to-remove byproducts.[1] This guide is structured to provide direct, actionable solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound.

Q1: My ¹H NMR spectrum shows my purified product is clean, but the melting point is broad and lower than expected (~125 °C dec.). What's the likely impurity?

A: This is a classic sign of the presence of the corresponding boronic anhydride, often a trimeric boroxine. Boronic acids exist in equilibrium with their anhydrides, a process facilitated by the removal of water.[3] Since the protons on the aromatic ring are still present in the boroxine, a standard ¹H NMR might not easily reveal its presence. Boric acid is another potential impurity that is silent in ¹H NMR.[3]

Validation & Solution:

  • ¹¹B NMR Spectroscopy: This is the most definitive method to identify boron species. This compound should show a signal around δ 28-30 ppm, while the boroxine will appear further downfield, typically around δ 32-34 ppm. Boric acid appears around δ 19 ppm.

  • Rehydration & Trituration: To convert the boroxine back to the boronic acid, dissolve the crude solid in a minimum amount of a polar, water-miscible solvent like acetone or THF. Add a few drops of water and stir for 30 minutes. Remove the solvent in vacuo and then triturate the resulting solid with a non-polar solvent like cold hexanes or pentane to induce precipitation of the pure boronic acid. Filter and dry under a gentle stream of nitrogen. Avoid high vacuum or excessive heat, which can reform the anhydride.

Q2: I'm attempting purification by silica gel chromatography, but my recovery is extremely low, and TLC shows significant tailing.

A: This is a very common problem. Boronic acids are Lewis acidic and can interact strongly with the Lewis basic silanol (Si-OH) groups on the surface of standard silica gel.[4] This strong adsorption leads to product loss on the column.[4][5] Furthermore, the acidic nature of silica can sometimes promote decomposition or protodeboronation.[5]

Solutions & Optimizations:

  • Method 1: Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system. Add 0.5-1% triethylamine (NEt₃) by volume to the slurry. The NEt₃ will cap the most acidic silanol sites, reducing the strong interaction with your boronic acid.

  • Method 2: Acidify the Mobile Phase: For some boronic acids, adding a small amount of acetic acid or formic acid (0.1-0.5%) to the mobile phase can improve elution by keeping the boronic acid protonated and reducing interactions with the silica. However, this should be used with caution as it can promote decomposition in sensitive substrates.

  • Method 3: Use an Alternative Stationary Phase: If possible, consider using a less acidic support like neutral alumina or C18 reversed-phase silica gel.[5][6] For C18, a mobile phase of acetonitrile/water or methanol/water is typically used.[5]

Q3: My product yield is significantly reduced after an aqueous workup and extraction. Where is my product going?

A: this compound has moderate polarity and some solubility in water, especially if the aqueous layer is not fully saturated with salt or if its pH is not optimal. Significant product loss can occur if the pH of the aqueous layer becomes basic during workup, as this will form the highly water-soluble boronate salt (-B(OH)₃⁻), partitioning it out of the organic layer.[7]

Validation & Solution:

  • Control the pH: During extraction from the reaction mixture, ensure the aqueous layer is acidic (pH ~2-3) before extracting with an organic solvent like ethyl acetate or DCM. Use 1M HCl to adjust the pH.

  • Saturate the Aqueous Layer: Before extraction, add sodium chloride (brine) to the aqueous layer until it is saturated. This "salting out" effect decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer.[8]

  • Back-Extraction: After separating the layers, re-extract the aqueous layer 2-3 more times with fresh organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q: What is the most reliable, scalable method for purifying this compound?

A: For multi-gram quantities, a well-executed acid-base extraction is often the most efficient and scalable method.[6][9] This technique specifically isolates acidic compounds, leaving behind neutral organic impurities (like unreacted starting materials or homocoupled byproducts). It is often followed by a recrystallization step to achieve high purity.

Q: Which solvents are best for recrystallizing this compound?

A: The choice of solvent is critical and may require some screening.[5][10] A good starting point is a binary solvent system. Dissolve the crude boronic acid in a minimal amount of a hot "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Allow it to cool slowly.

Solvent System Type"Good" Solvent (Hot)"Poor" Solvent (Cold)Rationale & Comments
Polar Aprotic / Non-Polar Ethyl Acetate (EtOAc)Hexanes or HeptaneA very common and effective system for arylboronic acids.[6] Provides a wide polarity range.
Ethereal / Non-Polar Diethyl Ether (Et₂O) or MTBEPentane or HexanesGood for removing non-polar, greasy impurities. Ether's volatility requires careful handling.
Aqueous / Organic Hot Water with minimum MeOHN/A (cool slowly)Can be effective if the main impurities are completely water-insoluble.[11] The methoxy and chloro groups may limit water solubility, but it is worth a small-scale test.
Aromatic / Non-Polar TolueneHexanesEffective for many aromatic compounds; toluene has a high boiling point, allowing for good dissolution.[10]

Q: How should I store the purified this compound?

A: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (0-8 °C).[12] This minimizes exposure to moisture and air, which can promote the formation of boroxines and oxidative degradation over time.

Q: Can I use derivatization to purify my boronic acid if other methods fail?

A: Yes, derivatization is a powerful technique. One of the most effective methods is the formation of a diethanolamine adduct.[5][11][13] Reacting the crude boronic acid with diethanolamine in a non-polar solvent (like ether) often causes the stable, crystalline adduct to precipitate. This solid can be filtered off, washed, and then the pure boronic acid can be liberated by treatment with an acid (e.g., 1M HCl) and extraction into an organic solvent.[5][13]

Visualized Workflows & Protocols

Decision-Making Flowchart for Purification Strategy

start Crude Product (Post-Reaction) workup Aqueous Workup (Acidify to pH 2-3, Extract) start->workup analysis Analyze Crude Solid (¹H NMR, TLC) workup->analysis is_solid Is the product a solid? analysis->is_solid purity_check Purity >90%? is_solid->purity_check Yes chrom Column Chromatography (Deactivated Silica or C18) is_solid->chrom No (Oily) recryst Recrystallization purity_check->recryst Yes acid_base Acid-Base Extraction purity_check->acid_base No (<90%) final_product Pure Product (Verify by NMR, MP, etc.) recryst->final_product acid_base->recryst chrom->final_product

Caption: Decision tree for selecting the optimal purification strategy.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to isolate the acidic boronic acid from neutral organic impurities.

  • Dissolution: Dissolve the crude solid (e.g., 5.0 g) in a suitable organic solvent such as ethyl acetate (100 mL) in a separatory funnel.

  • Base Extraction: Add 1 M sodium hydroxide (NaOH) solution (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. The boronic acid will deprotonate to form the sodium boronate salt and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Wash Impurities: Wash the remaining organic layer with another portion of 1 M NaOH (25 mL) to ensure complete extraction of the boronic acid. Combine this aqueous layer with the first one. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl or 6 M HCl dropwise until the pH of the solution is ~2 (check with pH paper). The pure boronic acid should precipitate as a white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove inorganic salts, followed by a small amount of cold hexanes to aid drying.

  • Drying: Dry the purified solid under vacuum at a low temperature (<40 °C) to yield pure this compound.

Workflow for Acid-Base Extraction

cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase org_start Crude Product + Neutral Impurities org_final Neutral Impurities (Discard) org_start->org_final Wash with 1M NaOH aq_naoh Sodium Boronate Salt in 1M NaOH org_start->aq_naoh Product transfers to aqueous layer aq_precip Precipitate Pure Boronic Acid aq_naoh->aq_precip Add HCl to pH 2 final_solid Filter & Dry Pure Solid aq_precip->final_solid start Dissolve Crude in EtOAc start->org_start

Caption: Phase transfer during the acid-base extraction workflow.

References

Technical Support Center: Efficient Removal of Palladium Catalyst from (2,3-Dichloro-4-methoxyphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal following cross-coupling reactions, such as Suzuki-Miyaura coupling, involving (2,3-Dichloro-4-methoxyphenyl)boronic acid. The persistent issue of residual palladium contamination is a critical bottleneck in process development, impacting product purity, downstream chemistry, and regulatory compliance. This document provides a structured approach to troubleshooting, offering both foundational knowledge and actionable protocols to achieve acceptable palladium levels in your final product.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical, especially in pharmaceutical applications?

Residual palladium is a significant concern for several reasons. Firstly, regulatory bodies like the International Council for Harmonisation (ICH) classify palladium as an elemental impurity with established toxicity, imposing strict limits on its presence in active pharmaceutical ingredients (APIs).[1][2] Secondly, even trace amounts of palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps.[2] Finally, palladium contamination can affect the final product's color, stability, and overall quality.

Q2: What are the acceptable limits for palladium in a drug substance?

The permitted daily exposure (PDE) for palladium is defined by the ICH Q3D guidelines. For oral administration, the limit is 100 µ g/day , which translates to a concentration limit of 10 ppm (µg/g) for a drug with a maximum daily dose of 10 grams.[3][4] For parenteral routes, the PDE is 10 µ g/day , corresponding to a 1 ppm concentration limit under the same dosing conditions.[4][5]

Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium

Route of AdministrationPDE (µ g/day )Concentration Limit (ppm) for ≤10 g/day dose
Oral10010
Parenteral101
Inhalation10.1
Source: ICH Q3D(R2) Guideline for Elemental Impurities[3][4][5]
Q3: My product has a gray or black tint after initial work-up. What does this indicate?

A dark discoloration is a common visual indicator of residual palladium, typically in the form of insoluble palladium black (Pd(0)) that has agglomerated and precipitated from the reaction mixture.[6] However, the absence of color does not guarantee the absence of palladium, as soluble palladium species (e.g., Pd(II) complexes or colloids) can be present without being visible.[7][8]

Q4: What are the primary methods for palladium removal?

Palladium removal strategies can be broadly categorized into four main types:

  • Filtration: Effective for removing insoluble, heterogeneous palladium particles.[9]

  • Adsorption: Using materials with high surface area, like activated carbon, to adsorb dissolved palladium species.[6]

  • Scavenging: Employing solid-supported or solution-phase agents with functional groups that selectively chelate or bind to palladium, allowing for its removal by filtration.[1][10]

  • Extraction & Crystallization: Purging palladium through selective partitioning between immiscible solvents or by inducing crystallization of the desired product, leaving impurities in the mother liquor.[2][11]

Q5: How do I select the best palladium removal method for my specific reaction with this compound?

The choice depends on the nature of the palladium species, the properties of your product, the solvent system, and the required level of purity. A logical approach is to start with the simplest methods and progress to more specialized techniques as needed. The decision-making workflow diagram below can guide your selection process.

Troubleshooting Guides & Protocols

This section provides detailed solutions to specific issues encountered during the purification of products from reactions involving this compound.

Issue 1: Visible Black Particles (Palladium Black) in the Crude Reaction Mixture
  • Underlying Cause: The homogeneous palladium catalyst has been reduced to its insoluble elemental form, Pd(0), which has agglomerated into visible particles. This is common but often insufficient as a sole purification step.

  • Primary Solution: Filtration through an inert filter aid like Celite®.

Protocol 1: Celite Filtration for Bulk Palladium Removal
  • Prepare the Filter Bed: In a Büchner or fritted glass funnel, place a piece of filter paper that fits snugly. Wet the paper with the reaction solvent (e.g., Toluene, THF, EtOAc).

  • Create a slurry of Celite® (diatomaceous earth) in a small amount of the reaction solvent.

  • Pour the slurry into the funnel and apply gentle vacuum to form a compact pad, typically 1-2 cm thick.[12]

  • Filter the Reaction Mixture: Ensure your crude reaction mixture is fully dissolved in an appropriate solvent. If solids are present, dilute until the product is in solution.

  • Slowly pour the reaction mixture onto the center of the Celite pad, avoiding disturbance of the bed.[9]

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Assessment: The filtrate should be free of visible black particles. If discoloration persists, proceed to Issue 2.

Issue 2: Product Solution is Discolored (Gray, Yellow, Brown) After Celite Filtration
  • Underlying Cause: Soluble or colloidal palladium species are present in the filtrate. Simple filtration is ineffective against these dissolved forms.[6]

  • Solutions: Treatment with activated carbon or the use of high-affinity metal scavengers.

Protocol 2: Activated Carbon Treatment

Activated carbon possesses a high surface area that can effectively adsorb residual soluble palladium complexes.[6]

  • Preparation: Transfer the palladium-containing filtrate to a suitable flask equipped with a stir bar.

  • Addition of Carbon: Add 5-10% w/w of activated carbon relative to the theoretical product weight.

  • Adsorption: Stir the mixture at room temperature for 2-4 hours. In some cases, gentle heating (40-50 °C) can improve efficiency, but this should be tested to ensure product stability.

  • Removal of Carbon: Filter the mixture through a fresh pad of Celite® (as described in Protocol 1) to remove the activated carbon. The Celite is crucial to prevent fine carbon particles from passing through.

  • Assessment: The filtrate should be significantly lighter in color. Analyze a sample via ICP-MS or a rapid colorimetric method to quantify the remaining palladium.[13]

Protocol 3: Application of a Solid-Supported Palladium Scavenger

Metal scavengers are functionalized materials (often silica or polymer-based) that selectively bind to metal ions. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) is particularly effective for palladium due to the strong affinity of sulfur for soft metals like palladium.[10][14]

  • Scavenger Selection: Choose a scavenger appropriate for your solvent and palladium species. Thiol- and thiourea-based silica scavengers are excellent starting points for Pd(0) and Pd(II).[14]

  • Addition of Scavenger: To the palladium-containing solution, add the scavenger. A typical starting point is 2-5 equivalents of scavenger relative to the initial palladium catalyst loading.

  • Scavenging: Stir the mixture. The required time and temperature can vary. Start with stirring for 4-16 hours at room temperature. For difficult cases, heating to 40-60 °C can accelerate the process.[15]

  • Removal of Scavenger: Filter off the solid-supported scavenger. A simple gravity or vacuum filtration is usually sufficient. Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze for residual palladium content using ICP-MS to confirm it is below the target threshold.[7][16]

Decision-Making & Workflow Visualization

Selecting the appropriate purification strategy is key to efficiently achieving low palladium levels. The following diagram outlines a logical workflow for troubleshooting palladium contamination.

Palladium_Removal_Workflow A Crude Reaction Mixture (this compound reaction) B Visual Inspection A->B C Visible Black Precipitate (Pd Black) B->C Yes D Clear but Potentially Contaminated Solution B->D No E Protocol 1: Celite Filtration C->E F Analyze Filtrate: Visual & Analytical (e.g., ICP-MS) D->F E->F G Is Pd Level Acceptable? F->G H Purified Product G->H Yes I Protocol 2 or 3: Activated Carbon or Scavenger Treatment G->I No I->F J Mechanism: Adsorption / Chelation I->J

Caption: Decision workflow for palladium removal.

The interaction between a scavenger and palladium is based on selective binding, as depicted below.

Scavenger_Mechanism cluster_0 Before Scavenging cluster_1 After Scavenging Product Product Pd Pd Scavenger Thiol Scavenger (e.g., Silica-SH) Pd->Scavenger Selective Binding Product_Clean Product Scavenger_Bound Scavenger-Pd Scavenger->Scavenger_Bound

Caption: Scavenger binding to a palladium species.

Comparative Summary of Palladium Removal Techniques

Table 2: Comparison of Common Palladium Removal Methods

MethodPrinciple of OperationAdvantagesDisadvantagesTypical Efficiency
Celite Filtration Mechanical separation of insoluble particles.[9]Simple, fast, low cost.Only removes heterogeneous Pd; ineffective for soluble species.Highly variable; removes bulk Pd(0).
Activated Carbon Adsorption onto a high surface area material.[6]Relatively inexpensive, effective for many Pd species.Can adsorb the product, leading to yield loss; fine particles can be hard to filter.[3]Good; can reduce Pd to <100 ppm.
Metal Scavengers (e.g., Silica-Thiol) Covalent/dative bonding (chelation) to functional groups.[10][14]High selectivity, high efficiency, minimal product loss, broad solvent compatibility.[10]Higher cost than bulk methods; requires screening for optimal scavenger.Excellent; can reduce Pd to <10 ppm, often to <5 ppm.[10][14]
Extraction/Washing Partitioning of Pd species into an aqueous phase (e.g., using NaHSO₃).[11]Can be integrated into work-up, cost-effective.Often incomplete removal, may require specific pH or additives, can introduce water.Moderate; can reduce Pd from thousands of ppm to ~100 ppm.[11]
Crystallization Selective precipitation of the product, leaving impurities in the mother liquor.[2][17]Can provide very high purity product in a single step.Product must be crystalline; impurities can co-crystallize; potential for yield loss.Highly variable; can be very effective if optimized.

References

Addressing stability issues of (2,3-Dichloro-4-methoxyphenyl)boronic acid in basic solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,3-Dichloro-4-methoxyphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. We understand that the stability of arylboronic acids, particularly in the basic conditions required for cornerstone reactions like the Suzuki-Miyaura coupling, can be a significant experimental hurdle. This guide provides in-depth, experience-driven answers to common challenges, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered when working with this compound.

Q1: My Suzuki-Miyaura reaction with this compound is giving very low yields or failing completely. What is the likely cause?

A major reason for low yields in Suzuki-Miyaura couplings involving arylboronic acids is the degradation of the boronic acid under the reaction conditions.[1] The primary culprit is a side reaction known as protodeboronation , which is often accelerated by the basic medium required for the catalytic cycle.[2] This process cleaves the carbon-boron bond, converting your starting material into an inert arene (in this case, 1,2-dichloro-3-methoxybenzene), which cannot participate in the cross-coupling, thereby reducing your product yield.

Q2: What exactly is protodeboronation and why does it happen in basic solutions?

Protodeboronation is a chemical reaction where a proton source, such as water or alcohol present in the solvent, cleaves the carbon-boron bond, replacing the boronic acid functional group with a hydrogen atom.[2] This process is particularly problematic under basic conditions because the boronic acid (a Lewis acid) reacts with a hydroxide ion to form a more electron-rich and reactive boronate species (Ar-B(OH)3-).[3][4] This boronate anion is significantly more susceptible to cleavage by a proton source than the neutral boronic acid, making basic conditions a double-edged sword: necessary for the Suzuki coupling's transmetalation step, but detrimental to the stability of the reagent itself.[5]

Q3: How can I confirm that my boronic acid is decomposing?

The most direct way is to analyze your crude reaction mixture using techniques like LC-MS or GC-MS. You should look for the mass of the unwanted protodeboronated byproduct, 1,2-dichloro-3-methoxybenzene (M.W. ≈ 177.02 g/mol ). On a TLC plate, this byproduct will be significantly less polar than the starting boronic acid. You may also observe the formation of a homocoupled biaryl product derived from your boronic acid partner.[2] Inconsistent results between different batches of the same reaction are also a strong indicator of reagent instability.[2]

Q4: Are there other degradation pathways I should be aware of?

Yes, while protodeboronation is the main concern in basic media, two other processes can affect the integrity of your boronic acid:

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air, to form the corresponding phenol (2,3-dichloro-4-methoxyphenol).[2][6]

  • Boroxine Formation: Boronic acids can undergo dehydration, especially during storage or upon heating, to form a cyclic trimeric anhydride called a boroxine.[2] While this is often reversible in the presence of water, it complicates accurate weighing and stoichiometry, leading to reproducibility issues.[2][7]

Section 2: The Mechanism of Instability

Understanding the "why" is critical for effective troubleshooting. The instability of this compound in basic media is fundamentally linked to the formation of the tetrahedral boronate anion. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring influences the Lewis acidity of the boron center and the stability of the C-B bond.

The process can be visualized as follows:

Protodeboronation reagent Ar-B(OH)₂ (Boronic Acid) base OH⁻ (Base) intermediate [Ar-B(OH)₃]⁻ (Reactive Boronate Anion) reagent->intermediate Fast Equilibrium solvent H₂O (Proton Source) product Ar-H (Byproduct) intermediate->product Rate-Limiting Cleavage borate B(OH)₄⁻

Caption: Base-catalyzed protodeboronation pathway.

Section 3: Troubleshooting Workflow

When faced with a failed reaction, a systematic approach is key. The following workflow helps diagnose and solve issues related to the instability of this compound.

Troubleshooting problem Problem: Low Yield or No Reaction step1 Step 1: Verify Reagent Integrity problem->step1 step2 Step 2: Optimize Reaction Conditions problem:s->step2:n step3 Step 3: Implement Protective Strategy problem:s->step3:n action1a Analyze boronic acid by NMR/LC-MS step1->action1a Purity? action1b Check for boroxine (broad NMR signals) step1->action1b Stoichiometry? action2a Use a milder base (e.g., K₃PO₄, K₂CO₃) step2->action2a action2b Lower reaction temperature step2->action2b action2c Use degassed solvents to prevent oxidation step2->action2c solution Solution: Convert to a stable derivative step3->solution action3a Synthesize DABO boronate (See Protocol 4.3) solution->action3a action3b Use MIDA boronate for slow release solution->action3b

Caption: A logical workflow for troubleshooting failed reactions.

Section 4: Preventative Strategies & Experimental Protocols

The most robust solution to instability is prevention. This involves proper handling and, most effectively, converting the boronic acid into a more stable derivative that can be used directly in the coupling reaction.

Protocol 4.1: General Handling and Storage
  • Storage: Store this compound tightly sealed in a cool, dark, and dry place (preferably in a desiccator) to minimize oxidation and hydrolysis.

  • Weighing: To avoid boroxine formation and ensure accurate stoichiometry, do not dry the boronic acid excessively by heating. If boroxine formation is suspected (visible as a white, fluffy solid), the material can sometimes be reverted by dissolving it in a solvent mixture containing water (e.g., THF/H₂O) and then removing the solvent under reduced pressure, but conversion to a stable derivative is a better approach.

  • Inert Atmosphere: When setting up reactions, handle the boronic acid under an inert atmosphere (Nitrogen or Argon) if possible, especially if the reaction is sensitive to oxidation.

Protocol 4.2: Conversion to a Stable Diethanolamine (DABO) Boronate

Converting the boronic acid to its diethanolamine (DABO) complex is a simple, cost-effective, and highly effective method to enhance stability.[7][8] These complexes are typically air-stable, crystalline solids that can be stored for extended periods and used directly in Suzuki couplings.[7]

  • Materials:

    • This compound (1.0 eq)

    • Diethanolamine (1.05 eq)

    • Dichloromethane (DCM) or Diethyl Ether

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • In a flask open to the air, dissolve the this compound in a minimal amount of DCM at room temperature.

    • Add diethanolamine dropwise while stirring.

    • A white precipitate of the DABO boronate complex will typically form within minutes.[8]

    • Continue stirring for 30-60 minutes to ensure complete complexation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold DCM or ether to remove any excess diethanolamine.

    • Dry the crystalline solid under vacuum. The resulting DABO boronate is now ready for use and is significantly more stable than the parent boronic acid.

Protocol 4.3: Using the DABO Boronate in a Suzuki-Miyaura Coupling

The DABO boronate can be used as a direct, stable substitute for the boronic acid in your standard Suzuki-Miyaura protocol. The presence of a protic co-solvent (like water) is necessary to facilitate the slow release of the active boronic acid in situ.

  • General Reaction Setup:

    • To an oven-dried flask, add your aryl halide, the (2,3-Dichloro-4-methoxyphenyl)DABO boronate (typically 1.1 - 1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄), and a magnetic stir bar.

    • Purge the flask with an inert gas (Argon or Nitrogen).

    • Add your degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

    • Add your degassed aqueous base solution (e.g., K₂CO₃, Cs₂CO₃).

    • Heat the reaction to the desired temperature and monitor by TLC or LC-MS until completion.

Section 5: Data Summary: Comparison of Stabilization Strategies

Choosing the right strategy depends on the scale of your reaction and the specific challenges you face.

StrategyAdvantagesDisadvantagesBest For
Free Boronic Acid Commercially available; no extra synthetic steps.Prone to protodeboronation, oxidation, and boroxine formation.[2] Requires careful handling and optimized conditions.Quick, small-scale reactions where yield is not the primary concern.
Pinacol Ester More stable to protodeboronation and oxidation than the free acid.[2]Requires an extra synthetic step; transmetalation can be slower.[7]Reactions where the free boronic acid is known to be extremely unstable.
DABO Boronate Excellent stability, often crystalline and easy to handle.[7] Simple, high-yielding preparation.[8]Requires a simple preparation step.General use; highly recommended for improving reproducibility and yield.
MIDA Boronate Exceptionally stable, shelf-stable solids.[9] Allows for slow release of the boronic acid, minimizing its concentration and degradation.[9]Requires synthesis of the MIDA ligand and the boronate.Complex syntheses or when using highly unstable boronic acids.

References

Enhancing the solubility of (2,3-Dichloro-4-methoxyphenyl)boronic acid for coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,3-Dichloro-4-methoxyphenyl)boronic Acid

Guide for Enhancing Solubility and Performance in Suzuki-Miyaura Coupling Reactions

Welcome to the technical support guide for this compound. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome challenges related to the solubility and reactivity of this key building block. As Senior Application Scientists, we have structured this guide to provide not just procedures, but a foundational understanding of the principles at play, ensuring your success in complex coupling reactions.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered when using this compound, particularly its poor solubility. The questions are framed to mirror real-world laboratory challenges.

Q1: My Suzuki-Miyaura reaction has a very low yield, and I suspect the boronic acid is not fully dissolving. What should I check first?

A1: Incomplete dissolution is a primary cause of low yields in Suzuki-Miyaura couplings. The issue often stems from a combination of factors related to the solvent system, reagent quality, and reaction setup.

Initial Diagnostic Workflow:

G Start Low Yield / Incomplete Reaction Solubility Is the Boronic Acid Fully Dissolved? Start->Solubility First Check Reagent_Check Are Reagents Pure & Active? Start->Reagent_Check Second Check Conditions_Check Are Reaction Conditions Optimal? Start->Conditions_Check Third Check Sol_Yes Yes Solubility->Sol_Yes Fully Dissolved Sol_No No Solubility->Sol_No  Incomplete  Dissolution Reagent_Action 1. Verify Boronic Acid Purity 2. Use Fresh Catalyst/Ligand 3. Ensure Base is Anhydrous & Finely Powdered Reagent_Check->Reagent_Action Conditions_Action 1. Thoroughly Degas Solvents 2. Ensure Inert Atmosphere (Ar/N2) 3. Optimize Base Selection Conditions_Check->Conditions_Action Sol_Yes->Reagent_Check Sol_Action 1. Modify Solvent System 2. Increase Temperature 3. Check for Boroxine Formation Sol_No->Sol_Action Proceed Proceed to Other Troubleshooting Steps Sol_Action->Proceed Reagent_Action->Proceed Conditions_Action->Proceed G Prep 1. Vessel Preparation Oven-dry glassware. Add stir bar. Reagents 2. Add Solids - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - K3PO4 (powdered, 2.0 eq) Prep->Reagents Inert 3. Inert Atmosphere Seal vial, then purge with Argon/N2 for 10 minutes. Reagents->Inert Catalyst 4. Add Catalyst Add Pd-precatalyst (e.g., XPhos Pd G3, 1-2 mol%) under positive Ar/N2 pressure. Inert->Catalyst Solvent 5. Add Degassed Solvents - Add 1,4-Dioxane via syringe. - Add water via syringe. Catalyst->Solvent Heat 6. Reaction Heat to 80-100 °C with vigorous stirring. Solvent->Heat Monitor 7. Monitor Progress Check by TLC or LC-MS until aryl halide is consumed. Heat->Monitor Workup 8. Workup & Purification Cool, dilute with EtOAc, wash with water/brine, dry, concentrate, and purify via chromatography. Monitor->Workup

Standard workup procedures for reactions involving (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and troubleshooting information for reactions involving (2,3-Dichloro-4-methoxyphenyl)boronic acid. As a specialized reagent, its unique electronic and steric properties present specific challenges and opportunities in synthesis. This resource is designed to empower you to navigate these complexities and achieve optimal results in your research.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, stability, and reactivity of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Like many boronic acids, this compound is sensitive to moisture and atmospheric oxygen. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Handle the solid material quickly in the open air to minimize exposure. For long-term storage, refrigeration is recommended.

Q2: How does the substitution pattern of this compound affect its reactivity in Suzuki-Miyaura coupling?

A2: The two ortho- and meta-chloro substituents are electron-withdrawing, which can influence the boronic acid's reactivity. Electron-withdrawing groups generally make the boronic acid more Lewis acidic. However, they can also render the boronic acid more susceptible to certain side reactions like protodeboronation, especially under harsh basic conditions. The ortho-chloro group also introduces steric hindrance, which may require the use of bulky phosphine ligands on the palladium catalyst to facilitate efficient coupling.

Q3: Can I use this boronic acid with any aryl halide in a Suzuki-Miyaura coupling?

A3: The success of the Suzuki-Miyaura coupling is highly dependent on the reactivity of the aryl halide partner. The general reactivity trend is I > Br > OTf >> Cl.[1] While couplings with aryl iodides, bromides, and triflates are common, reactions with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems with electron-rich, bulky phosphine ligands.[2][3]

Q4: Is this compound prone to dehydration to form a boroxine?

A4: Yes, like other boronic acids, it can undergo thermal dehydration to form its corresponding trimeric anhydride, a boroxine.[4][5] This process is reversible upon the addition of water. The formation of boroxine can sometimes affect the stoichiometry of the reaction if not accounted for. Using fresh boronic acid and ensuring anhydrous reaction conditions (when intended) can minimize this.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Reactions

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Q5: My reaction yield is very low. What are the primary factors to investigate?

A5: Low yields in Suzuki-Miyaura couplings can stem from several sources. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure the this compound is fresh and has been stored correctly. Degradation can significantly lower yields. The purity of the aryl halide, base, and solvent is also critical. Use anhydrous and degassed solvents to prevent catalyst deactivation.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the reaction outcome. You may need to screen different conditions to find the optimal set for your specific substrates.[6][7]

Q6: I am observing significant amounts of a homocoupled product from my boronic acid. How can I prevent this?

A6: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[3] To minimize homocoupling:

  • Ensure an Oxygen-Free Environment: Thoroughly degas your solvent and maintain a positive pressure of an inert gas throughout the reaction.

  • Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require in-situ reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.

  • Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can help ensure the boronic acid is consumed by the desired cross-coupling pathway.[8]

Q7: Protodeboronation seems to be a major side reaction. What strategies can I employ to mitigate this?

A7: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant issue, particularly with electron-deficient boronic acids.[1][9] Consider the following strategies:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[2] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH). For some systems, potassium phosphate (K₃PO₄) can be effective.[10]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][9][10] These reagents often release the active boronic acid species slowly into the reaction mixture.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Q8: How do I effectively remove unreacted boronic acid and boron-containing byproducts during workup?

A8: Boronic acids and their byproducts can sometimes be challenging to remove completely. Several techniques can be employed:

  • Aqueous Base Wash: Boronic acids are acidic and will form water-soluble boronate salts under basic conditions.[11] Washing the organic reaction mixture with an aqueous solution of a base like NaOH can extract the unreacted boronic acid into the aqueous layer.

  • Acidic Wash: If your product is not acid-sensitive, an acidic wash can also be effective in some cases.

  • Column Chromatography: Silica gel chromatography can be used for purification. However, boronic acids can sometimes streak on silica. Using a solvent system with a small amount of a polar solvent like methanol may improve separation.[8] In some cases, pre-treating the crude mixture or using a different stationary phase may be necessary.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[12]

Section 3: Experimental Protocols & Data

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 4:1 Toluene/Water, 5 mL).[13]

  • Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

Workup Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).[13]

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[13]

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

Purification:

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[13][14]

Reagent Stoichiometry Table
ReagentMolar EquivalentsPurpose
Aryl Halide1.0Electrophilic partner
This compound1.1 - 1.5Nucleophilic partner
Palladium Catalyst0.005 - 0.05 (0.5 - 5 mol%)Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0Activates boronic acid
Solvent-Reaction medium

Section 4: Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)-X      L2 oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)-Ar'      L2 transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants1 Ar-X reactants1->oxidative_addition reactants2 Ar'-B(OH)2 reactants2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_atmosphere check_catalyst Check Catalyst/Ligand Integrity (Freshness, Storage) check_atmosphere->check_catalyst optimize_conditions Systematically Optimize Conditions check_catalyst->optimize_conditions screen_bases Screen Bases (K2CO3, Cs2CO3, K3PO4) optimize_conditions->screen_bases No Improvement screen_solvents Screen Solvents (Toluene, Dioxane, THF, with H2O) optimize_conditions->screen_solvents No Improvement screen_temp Vary Temperature optimize_conditions->screen_temp No Improvement success Improved Yield optimize_conditions->success Improvement consider_boronate_ester Consider Converting to Boronate Ester/Trifluoroborate screen_bases->consider_boronate_ester screen_solvents->consider_boronate_ester screen_temp->consider_boronate_ester consider_boronate_ester->success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Recrystallization protocol for high purity (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2,3-Dichloro-4-methoxyphenyl)boronic acid. This document provides a detailed recrystallization protocol, answers to frequently asked questions, and a comprehensive troubleshooting guide designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the technical knowledge to achieve high purity for this critical reagent, ensuring the reliability and success of your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.[1]

Core Recrystallization Protocol

This protocol is designed as a robust starting point for obtaining high-purity, crystalline this compound. The primary objective is to dissolve the crude solid in a minimal amount of a suitable hot solvent and allow it to cool slowly, promoting the formation of well-defined crystals while impurities remain in the solvent (mother liquor).[2]

Step-by-Step Methodology
  • Solvent Selection:

    • Rationale: The ideal solvent should fully dissolve the boronic acid at an elevated temperature but exhibit poor solubility at lower temperatures. This differential solubility is the driving force for recrystallization. Mixed solvent systems (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) are highly effective.[3]

    • Recommended System: A mixture of Toluene and Heptane is a highly effective system for many arylboronic acids. Toluene acts as the primary solvent, while heptane serves as the anti-solvent to reduce solubility upon cooling and induce precipitation.

    • Procedure: Begin by placing the crude this compound (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution:

    • Procedure: Add a minimal volume of Toluene (e.g., 20-30 mL) to the flask. Heat the mixture gently on a hot plate with stirring (e.g., to 80-90 °C). Add more Toluene in small portions until the solid is completely dissolved.

    • Expert Tip: Avoid adding a large excess of solvent, as this will significantly reduce the final yield. The goal is to create a saturated or near-saturated solution at the elevated temperature.

  • Hot Filtration (Optional but Recommended):

    • Rationale: If insoluble impurities (dust, inorganic salts, catalyst residues) are visible in the hot solution, a hot filtration step is crucial to remove them.

    • Procedure: Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper. This step must be performed rapidly to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Procedure: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product.[3]

    • Anti-Solvent Addition: Once the solution has reached room temperature, slowly add Heptane (e.g., 40-60 mL) with gentle stirring until the solution becomes cloudy (turbid). The cloudiness indicates that the saturation point has been exceeded, initiating precipitation.

  • Cooling & Maturation:

    • Procedure: After adding the anti-solvent, cool the flask in an ice bath for at least 1-2 hours to maximize the precipitation of the product from the solution.

  • Isolation and Washing:

    • Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold Heptane to remove any residual mother liquor containing dissolved impurities.

    • Caution: Do not use the primary solvent (Toluene) for washing, as it will redissolve some of the product.

  • Drying:

    • Procedure: Dry the purified crystals under a vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. High temperatures should be avoided as some boronic acids can undergo thermal decomposition or form anhydrides (boroxines).[4][5]

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude Boronic Acid dissolve Dissolve in Minimal Hot Toluene crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter If insolubles present cool_rt Slow Cool to Room Temperature hot_filter->cool_rt add_anti Add Heptane (Anti-Solvent) cool_rt->add_anti cool_ice Cool in Ice Bath add_anti->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Heptane vac_filter->wash dry Dry Under Vacuum wash->dry pure_product High-Purity Product dry->pure_product

Caption: General workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: Typical impurities include protodeboronation products (the corresponding 1,2-dichloro-3-methoxybenzene), residual starting materials from the synthesis, and oligomeric anhydrides known as boroxines.[6][7] Boroxines form from the dehydration of three boronic acid molecules and can often be reverted to the boronic acid form during an aqueous workup or by using solvents containing trace water.

Q2: Why is slow cooling so important? A2: Crystal formation is a thermodynamically controlled process of lattice assembly. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, naturally excluding molecules that do not fit well (i.e., impurities). Rapid cooling crashes the material out of solution, trapping impurities within the solid.

Q3: Can I use other solvents for recrystallization? A3: Yes, solvent screening is common.[6][7] Other potential solvent/anti-solvent systems include Ethyl Acetate/Hexane, Dichloroethane, or in some cases, hot water for highly polar boronic acids.[3][8] The choice depends on the specific impurity profile. A small-scale trial is always recommended.

Q4: How do I confirm the purity of my final product? A4: The most common methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][9] HPLC can quantify purity by peak area percentage, while ¹H NMR can reveal the presence of organic impurities. Melting point analysis is also a useful indicator; pure compounds typically have a sharp melting point range, whereas impure samples melt over a broader and lower range.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Problem Potential Cause(s) Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the boronic acid. 2. The solution is supersaturated to a very high degree. 3. Presence of impurities that depress the melting point.1. Use a lower-boiling point solvent system. 2. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool more slowly. 3. Try adding the anti-solvent at a lower temperature.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution is highly pure, and nucleation is slow to initiate.1. Remove some solvent under reduced pressure and attempt to cool again. 2. Scratch the inner wall of the flask with a glass rod. 3. Add a seed crystal of the pure compound.
Very Low Yield of Recovered Product 1. Too much solvent was used initially. 2. The product has significant solubility in the cold solvent mixture. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor (the liquid filtered off the crystals) and cool it again to obtain a second crop of crystals. 2. Ensure the cooling step is sufficiently long and at a low enough temperature (ice bath). 3. Pre-heat all glassware used for hot filtration to minimize temperature loss.
Final Product Purity is Still Low (by HPLC/NMR) 1. The chosen solvent system is not effective for removing a specific impurity. 2. Cooling was too rapid, causing co-precipitation of impurities. 3. The impurity has very similar solubility characteristics to the product.1. Repeat the recrystallization process. 2. Screen for a different solvent system.[3] 3. Consider an alternative purification method, such as an acid/base extraction to remove non-acidic impurities or forming a diethanolamine adduct to selectively precipitate the boronic acid.[6][10]

Troubleshooting Decision Tree

G start Recrystallization Outcome prob1 Product Oils Out start->prob1 prob2 No Crystals Form start->prob2 prob3 Low Yield start->prob3 prob4 Purity Still Low start->prob4 sol1a Re-heat, add more solvent, cool slower prob1->sol1a Cause: Supersaturation sol1b Use lower-boiling point solvent prob1->sol1b Cause: Solvent BP > Product MP sol2a Remove excess solvent prob2->sol2a Cause: Too much solvent sol2b Scratch flask or add seed crystal prob2->sol2b Cause: Slow nucleation sol3a Concentrate mother liquor for 2nd crop prob3->sol3a Cause: Excess solvent sol3b Cool longer / colder prob3->sol3b Cause: Incomplete precipitation sol4a Repeat recrystallization with slower cooling prob4->sol4a Cause: Impurity trapping sol4b Try different solvent system prob4->sol4b Cause: Poor solvent choice sol4c Consider acid/base extraction prob4->sol4c Cause: Challenging impurity end_node Achieve High Purity sol1a->end_node sol1b->end_node sol2a->end_node sol2b->end_node sol3a->end_node sol3b->end_node sol4a->end_node sol4b->end_node sol4c->end_node

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

Navigating the Cross-Coupling Landscape: A Guide to Alternatives for (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, a critical step in the synthesis of complex molecules and active pharmaceutical ingredients. While (2,3-Dichloro-4-methoxyphenyl)boronic acid is a valuable building block, its inherent challenges, such as potential instability and the need for precise reaction conditions, have spurred the development of more robust and versatile alternatives. This guide provides an in-depth comparison of next-generation reagents that offer significant advantages in terms of stability, handling, and performance, particularly in demanding coupling scenarios involving sterically hindered and electronically challenging substrates.

The Limitations of Traditional Boronic Acids

Boronic acids, while widely used, are not without their drawbacks. They can be susceptible to protodeboronation, where the carbon-boron bond is cleaved by acidic protons, leading to reduced yields and the formation of unwanted byproducts. Furthermore, their purification can be challenging due to their propensity to form cyclic trimeric anhydrides known as boroxines. These issues are often exacerbated when dealing with sterically hindered or electronically deactivated boronic acids like this compound.

A New Generation of Cross-Coupling Partners

To address these limitations, several classes of alternative reagents have been developed, offering enhanced stability and broader applicability. This guide will focus on three key alternatives: potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and organosilanols.

Potassium Organotrifluoroborates: The Robust Alternative

Potassium organotrifluoroborates have emerged as highly effective substitutes for boronic acids in Suzuki-Miyaura cross-coupling reactions.[1][2] These crystalline, free-flowing solids are remarkably stable to both air and moisture, a stark contrast to many boronic acids.[3] This enhanced stability simplifies handling and storage and often leads to more reproducible results.[4]

The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation.[3] This stability allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection steps.

Performance in Challenging Couplings

Organotrifluoroborates have demonstrated exceptional performance in cross-coupling reactions involving sterically hindered and electron-deficient partners. For instance, in couplings with electron-deficient aryl chlorides, the use of bulky, electron-rich phosphine ligands in conjunction with organotrifluoroborates has proven highly effective.[5]

N-Methyliminodiacetic Acid (MIDA) Boronates: The Controlled-Release Reagent

MIDA boronates represent a clever solution to the instability of many boronic acids. By forming a stable, tetracoordinate complex with N-methyliminodiacetic acid, the boronic acid is effectively "protected." These protected boronates are exceptionally stable, compatible with a wide range of reaction conditions and chromatography, and can be stored indefinitely on the benchtop.[6]

The key advantage of MIDA boronates lies in their ability to undergo a slow, controlled release of the active boronic acid under mild aqueous basic conditions.[7] This slow-release mechanism maintains a low concentration of the reactive boronic acid in the reaction mixture, which is particularly beneficial when coupling with unstable partners or in iterative cross-coupling strategies.[8][9]

Application in Complex Molecule Synthesis

The stability and controlled-release properties of MIDA boronates have made them invaluable in the synthesis of complex natural products and pharmaceuticals.[6] Their compatibility with a wide array of synthetic reagents allows for the construction of complex boronate building blocks that would be inaccessible using traditional boronic acids.[10]

Organosilanols: A Fluoride-Free Alternative

Organosilanols have emerged as practical and milder alternatives to boron- and tin-based reagents in palladium-catalyzed cross-coupling reactions.[1] A significant advantage of using organosilanols is the avoidance of fluoride activators, which can be problematic for certain substrates.[1] Instead, they can be activated using Brønsted bases or employed as their pre-formed silanolate salts.[11]

Versatility in Coupling Partners

Organosilanols have shown broad applicability, successfully coupling with a range of aryl halides, including the more challenging and cost-effective aryl chlorides.[1][12] They are compatible with various functional groups and have been successfully employed in the synthesis of complex molecules.

Comparative Performance Data

The following table summarizes the key features and performance characteristics of this compound and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction with a sterically hindered aryl bromide.

Reagent ClassStabilityHandlingActivationTypical Yields (Hindered Coupling)Key Advantages
This compound ModerateRequires inert atmosphereBaseVariable, often moderateReadily available
Potassium Organotrifluoroborates High (Air & Moisture Stable)Easy, benchtop stableBaseGood to ExcellentHigh stability, less prone to protodeboronation[13]
MIDA Boronates Very High (Chromatography Stable)Easy, benchtop stableMild aqueous base (for deprotection)Good to ExcellentControlled release, ideal for iterative synthesis[8]
Organosilanols HighEasyBase (fluoride-free)GoodAvoids fluoride, mild activation[1]

Decision-Making Workflow for Reagent Selection

Choosing the optimal reagent depends on the specific requirements of the synthesis. The following flowchart provides a guide for selecting the most appropriate alternative to this compound.

ReagentSelection start Start: Need alternative to This compound stability Is exceptional stability and ease of handling a priority? start->stability multistep Is the reagent needed for a multi-step synthesis with purification? stability->multistep Yes fluoride Is the substrate sensitive to fluoride? stability->fluoride No iterative Is iterative cross-coupling required? multistep->iterative Yes trifluoroborate Use Potassium Organotrifluoroborate multistep->trifluoroborate No fluoride->trifluoroborate No silanol Use Organosilanol fluoride->silanol Yes mida Use MIDA Boronate iterative->mida

Caption: A decision-making flowchart for selecting an alternative reagent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv), potassium organotrifluoroborate (1.1-1.5 equiv), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, dioxane) and water (e.g., 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand (e.g., PPh₃, SPhos, RuPhos) to the reaction mixture. The catalyst loading typically ranges from 1-5 mol%.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for MIDA Boronate Deprotection and In Situ Cross-Coupling

This protocol describes the deprotection of a MIDA boronate and its subsequent use in a Suzuki-Miyaura coupling.

  • Deprotection: In a reaction vessel, dissolve the MIDA boronate (1.0 equiv) in a suitable solvent (e.g., THF, dioxane). Add a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃) and stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Cross-Coupling: To the solution containing the in situ generated boronic acid, add the aryl halide (1.0-1.2 equiv), a suitable base (e.g., K₃PO₄, Cs₂CO₃), and a degassed solvent if necessary.

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Reaction and Workup: Proceed with the reaction, workup, and purification as described in the general protocol for organotrifluoroborates.

Conclusion

The development of potassium organotrifluoroborates, MIDA boronates, and organosilanols has significantly expanded the toolbox for Suzuki-Miyaura cross-coupling reactions. These reagents offer superior stability, ease of handling, and excellent performance in challenging coupling reactions, making them ideal alternatives to traditional boronic acids like this compound. By understanding the unique advantages of each class of reagent, researchers can select the optimal coupling partner to enhance the efficiency and success of their synthetic endeavors, ultimately accelerating the pace of drug discovery and materials science.

References

A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of Dichlorinated Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Importance of Dichlorinated Biaryls

Dichlorinated biaryls are a class of organic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the unique electronic and steric properties imparted by the chlorine substituents, which can influence molecular conformation, metabolic stability, and binding affinity to biological targets. However, the synthesis of these molecules can be challenging, often requiring robust and selective methods for the construction of the biaryl bond. Among the plethora of cross-coupling reactions available to the modern synthetic chemist, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile strategies.

This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings for the synthesis of dichlorinated biaryls. By examining the mechanistic underpinnings, practical considerations, and available experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Green and Versatile Approach

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become a cornerstone of modern organic synthesis.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)Ln PdII_complex R¹-Pd(II)Ln-X Pd0->PdII_complex Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_complex->PdII_R1R2 Transmetalation R1X R¹-X (Aryl Halide) R1X->PdII_complex Boronate [R²-B(OR)₃]⁻ Boronate->PdII_R1R2 Base Base Base->Boronate R2BOH2 R²-B(OH)₂ R2BOH2->Boronate PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Biaryl) PdII_R1R2->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Advantages in the Context of Dichlorinated Biaryl Synthesis
  • Environmental Profile: A significant advantage of the Suzuki coupling is the use of organoboron reagents, which are generally less toxic and more environmentally benign than the organotin compounds used in the Stille reaction. The byproducts of the Suzuki coupling are also typically inorganic and easily removed.

  • Reagent Availability and Stability: A vast array of arylboronic acids, including various dichlorinated derivatives, are commercially available or can be readily prepared and are often stable to air and moisture.

  • Mild Reaction Conditions: Suzuki couplings can often be performed under relatively mild conditions, which is beneficial for substrates with sensitive functional groups.

Challenges and Considerations
  • Base Sensitivity: The requirement for a base to activate the boronic acid can be a limitation for substrates that are sensitive to basic conditions.

  • Protodeboronation: A common side reaction is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an undesired deboronated arene. This can be particularly problematic with electron-deficient or sterically hindered boronic acids.

The Stille Coupling: Robustness in the Face of Complexity

Developed by John K. Stille, this palladium-catalyzed cross-coupling reaction joins an organotin compound (organostannane) with an organohalide.[2] It is renowned for its excellent functional group tolerance and its ability to proceed under neutral conditions.

Mechanistic Overview

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require a base.

Stille_Mechanism Pd0 Pd(0)Ln PdII_complex R¹-Pd(II)Ln-X Pd0->PdII_complex Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_complex->PdII_R1R2 Transmetalation R1X R¹-X (Aryl Halide) R1X->PdII_complex R2SnR3 R²-SnR₃ (Organostannane) R2SnR3->PdII_R1R2 PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Biaryl) PdII_R1R2->Product Sn_byproduct X-SnR₃

Figure 2: Catalytic cycle of the Stille coupling.

Advantages in Dichlorinated Biaryl Synthesis
  • Functional Group Tolerance: The Stille reaction is compatible with a wide range of functional groups, including those that are sensitive to the basic conditions often employed in Suzuki couplings.[3]

  • Stability of Reagents: Organostannanes are generally stable to air and moisture, allowing for ease of handling and storage.[1]

  • No Base Required: The absence of a strong base can be a significant advantage when working with base-sensitive substrates.

Challenges and Considerations
  • Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[3] This necessitates careful handling and presents challenges in purification to remove all traces of tin from the final product, which is a critical concern in pharmaceutical applications.

  • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin-containing byproducts, which can be difficult to remove and pose a waste disposal issue.

Head-to-Head Comparison: Suzuki vs. Stille for Dichlorinated Biaryls

The choice between Suzuki and Stille coupling for the synthesis of a specific dichlorinated biaryl will depend on a careful evaluation of several factors. The following table provides a comparative summary:

FeatureSuzuki CouplingStille Coupling
Nucleophile Organoboron (Boronic acid/ester)Organotin (Stannane)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of tin reagents and byproducts.[3]
Reaction Conditions Requires a base for activation.Typically proceeds under neutral conditions.
Functional Group Tolerance Good, but can be limited by base sensitivity.Excellent, particularly for base-sensitive substrates.[3]
Reagent Availability Wide commercial availability of boronic acids.Many stannanes require synthesis.
Byproduct Removal Generally straightforward (inorganic borates).Can be challenging to remove tin byproducts.
Key Side Reactions Protodeboronation, homocoupling.Homocoupling of the organostannane.

Experimental Data Snapshot

In a study on the functionalization of a diazocine core, both Stille and Suzuki couplings were compared for the coupling of various aryl bromides. For electron-rich and electron-deficient aromatic electrophiles, both methods gave high yields (80-95%). However, for sterically hindered substrates, the Stille coupling often provided significantly higher yields than the Suzuki coupling.

For example, in the synthesis of an ortho-isopropyl substituted biaryl, the Stille coupling gave an 86% yield, while the Suzuki coupling only afforded a 60% yield. This suggests that for sterically demanding dichlorinated biaryls, the Stille coupling might be the more efficient choice.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of a dichlorinated biaryl using both Suzuki and Stille couplings. Note: These are illustrative examples and should be optimized for specific substrates.

Representative Suzuki Coupling Protocol

This protocol is adapted from methodologies used for the synthesis of polychlorinated biphenyls.[5]

Synthesis of 2,4'-Dichlorobiphenyl

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 4-Chlorophenylboronic acid - 1-Bromo-2-chlorobenzene - Pd(PPh₃)₄ - Na₂CO₃ solution solvent Add Toluene/Ethanol/Water reagents->solvent degas Degas with Argon solvent->degas reflux Heat to Reflux (e.g., 80-90 °C) degas->reflux monitor Monitor by TLC/GC-MS reflux->monitor extract Cool, dilute with water, extract with Ethyl Acetate monitor->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Figure 3: General workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenylboronic acid (1.2 mmol), 1-bromo-2-chlorobenzene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Add a 2M aqueous solution of sodium carbonate (2.0 mL).

  • Add a mixture of toluene (5 mL) and ethanol (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4'-dichlorobiphenyl.

Representative Stille Coupling Protocol

This protocol is a general representation based on established Stille coupling procedures.[6]

Synthesis of 2,4'-Dichlorobiphenyl

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 1-Bromo-2-chlorobenzene - (4-Chlorophenyl)tributylstannane - Pd(PPh₃)₄ solvent Add anhydrous, degassed Toluene reagents->solvent heat Heat to reflux (e.g., 110 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool, quench with aq. KF monitor->quench filter Filter through Celite quench->filter extract Extract with Ethyl Acetate filter->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Figure 4: General workflow for a Stille coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-chlorobenzene (1.0 mmol), (4-chlorophenyl)tributylstannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4'-dichlorobiphenyl.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of dichlorinated biaryls. The choice between them is a classic example of the trade-offs often encountered in synthetic chemistry.

The Suzuki coupling is generally the preferred method due to its lower toxicity, easier byproduct removal, and the wide availability of starting materials. It represents a "greener" and more cost-effective approach, particularly for large-scale synthesis.

The Stille coupling, however, remains a powerful alternative, especially in cases where:

  • The substrate is sensitive to the basic conditions of the Suzuki coupling.

  • Protodeboronation is a significant issue with the desired boronic acid.

  • Steric hindrance around the coupling sites leads to low yields with the Suzuki reaction.

Ultimately, the optimal choice will be dictated by the specific dichlorinated biaryl target, the functional groups present in the molecule, and the scale of the synthesis. For initial explorations and routine syntheses, the Suzuki coupling is the logical starting point. For more challenging substrates where the Suzuki coupling fails or gives poor yields, the Stille coupling provides a robust and reliable, albeit more hazardous, alternative.

References

A Comparative Guide to Boronic Acid Reactivity: The Electronic Influence of Chloro and Methoxy Substituents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of the boronic acid substrate is critical, as its reactivity is finely tuned by the substituents on its aromatic ring. This guide provides an in-depth comparison of how a classic electron-withdrawing group (chloro) and a quintessential electron-donating group (methoxy) influence the reactivity of phenylboronic acids, supported by mechanistic insights and experimental data.

The Mechanistic Framework: Understanding the Suzuki-Miyaura Catalytic Cycle

To appreciate the role of substituents, one must first understand the engine of the reaction: the palladium catalytic cycle. The process is broadly accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[3][4] The boronic acid's primary involvement is in the transmetalation step.

  • Oxidative Addition : A palladium(0) complex reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) species.[1][3] This is often the rate-determining step of the overall cycle.[3]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex.[5][6] The boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then engages in the transfer.[7]

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the complex, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[1][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiioh Ar-Pd(II)L₂-OH pdiix->pdiioh Ligand Exchange pdiir Ar-Pd(II)L₂-Ar' pdiioh->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-Ar' pdiir->product arx Ar-X arx->pdiix arboh Ar'-B(OH)₂ arboh->pdiioh + [Ar'B(OH)₃]⁻ - B(OH)₃, -OH⁻ base Base (e.g., OH⁻) base->pdiioh Electronic_Effects cluster_chloro Chlorophenylboronic Acid (EWG) cluster_methoxy Methoxyphenylboronic Acid (EDG) chloro_boron Increased Boron Lewis Acidity transmetalation_chloro Transmetalation Rate chloro_boron->transmetalation_chloro Facilitates Boronate Formation (+) chloro_aryl Decreased Aryl Nucleophilicity chloro_aryl->transmetalation_chloro Hinders Aryl Transfer (-) methoxy_boron Decreased Boron Lewis Acidity transmetalation_methoxy Transmetalation Rate methoxy_boron->transmetalation_methoxy Hinders Boronate Formation (-) methoxy_aryl Increased Aryl Nucleophilicity methoxy_aryl->transmetalation_methoxy Facilitates Aryl Transfer (+)

References

The Researcher's Guide to Suzuki Reactions: A Comparative Yield Analysis of Palladium Ligands for (2,3-Dichloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. However, the success of this reaction, particularly with sterically hindered and electronically challenging substrates like (2,3-Dichloro-4-methoxyphenyl)boronic acid, is highly dependent on the judicious selection of the palladium ligand. The ortho-dichloro substituents of this boronic acid present a significant steric challenge, while the para-methoxy group adds to its electron-rich nature, making the choice of ligand a critical parameter for achieving high yields and reaction efficiency.

This guide provides an in-depth comparative analysis of various palladium ligands for the Suzuki coupling of this compound and structurally similar substrates. We will delve into the experimental data, explain the mechanistic reasoning behind the performance of different ligands, and provide detailed protocols to empower you to optimize your synthetic strategies.

Understanding the Challenge: The Role of the Ligand

The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each of these steps by modulating the steric and electronic properties of the palladium center. For sterically demanding substrates, bulky and electron-rich ligands are often required to facilitate the oxidative addition and reductive elimination steps, while also promoting the stability of the catalytic species.[1][2]

However, a significant side reaction that can plague the Suzuki coupling of sterically hindered boronic acids is protodeboronation, where the boronic acid is cleaved by water or other protic species in the reaction mixture.[3][4] The choice of ligand can also influence the rate of this undesirable pathway.

Comparative Analysis of Ligand Performance

While direct, head-to-head comparative yield data for this compound is not extensively published, we can draw valuable insights from studies on structurally analogous substrates. A particularly relevant study investigated the Suzuki coupling of 2-(Trifluoromethoxy)phenylboronic acid with the sterically hindered 2-bromo-1,3-dichloro-5-nitrobenzene.[5][6] The results of this study, which compared various palladium sources and ligands, are summarized below.

Table 1: Ligand and Catalyst Screening for the Suzuki Coupling of a Sterically Hindered System
EntryPalladium SourceLigandBaseYield (%)
1PdCl₂PPh₃K₂CO₃7
2Pd₂(dba)₃PPh₃K₂CO₃60
3Pd(OAc)₂PPh₃K₂CO₃18
4Pd(PPh₃)₄-K₂CO₃52
5Pd₂(dba)₃L1 K₂CO₃85
6Pd₂(dba)₃DPPFK₂CO₃20
7Pd₂(dba)₃DPPBK₂CO₃15
8Pd₂(dba)₃L1Cs₂CO₃71
9Pd₂(dba)₃L1*NaOH50

*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine. Reaction conditions: boronic acid (0.5 mmol), aryl bromide (0.5 mmol), ligand (10 mol%), Pd catalyst (5 mol%), base (2 equiv), THF (5 mL) at 60 °C for 1 h.[6]

The data clearly demonstrates that the combination of a palladium(0) source like Pd₂(dba)₃ with a specialized phosphine ligand is crucial for achieving high yields with sterically hindered substrates. The simple triphenylphosphine (PPh₃) ligand, while common, shows significantly lower efficacy. The morpholinophosphine ligand (L1) proved to be the most effective in this system, highlighting the importance of ligand architecture.[5][6]

The Buchwald Ligands: A Deeper Dive

The Buchwald family of biaryl phosphine ligands are renowned for their effectiveness in challenging cross-coupling reactions. Ligands such as SPhos, XPhos, and RuPhos are characterized by their steric bulk and electron-rich nature, which are ideal for promoting the coupling of hindered substrates.[7][8][9] While not included in the direct comparative study above, their general performance in similar systems suggests they would be excellent candidates for the Suzuki coupling of this compound.

  • SPhos: Known for its high activity, often allowing for reactions to be performed at lower temperatures.[8]

  • XPhos: A highly versatile and robust ligand, effective for a wide range of aryl chlorides and bromides.[10]

  • RuPhos: Often demonstrates superior performance for particularly challenging substrates.

The use of palladium precatalysts, such as those incorporating Buchwald ligands, can also be advantageous as they provide a stable, well-defined source of the active Pd(0) catalyst, which is particularly beneficial when working with potentially unstable boronic acids.[10][11]

Experimental Protocols

Below are detailed, step-by-step methodologies for performing a Suzuki-Miyaura coupling with a sterically hindered boronic acid, based on successful protocols from the literature.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • Inside a nitrogen-filled glovebox, add the aryl halide, this compound, Cs₂CO₃, Pd₂(dba)₃, and XPhos to a dry reaction vial equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene to the vial to achieve the desired concentration (typically 0.1-0.2 M).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Miyaura Borylation followed by in-situ Suzuki Coupling

Materials:

  • Aryl halide for borylation (1.0 equivalent)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equivalents)

  • Potassium Acetate (KOAc) (2.0 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Second aryl halide for Suzuki coupling (1.0 equivalent)

  • Aqueous solution of a suitable base (e.g., 2M K₂CO₃)

  • Suzuki coupling catalyst (e.g., Pd(PPh₃)₄ or a Pd/Buchwald ligand system)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the first aryl halide, B₂pin₂, and KOAc.

  • Add anhydrous, degassed 1,4-dioxane.

  • Add the Pd(dppf)Cl₂ catalyst and heat the mixture to 80-90 °C.

  • Monitor the borylation reaction by TLC or GC-MS until the starting aryl halide is consumed.

  • Cool the reaction mixture to room temperature.

  • To the same vessel, add the second aryl halide, the aqueous base, and the Suzuki coupling catalyst.

  • Heat the reaction mixture to the appropriate temperature for the Suzuki coupling (typically 80-110 °C).

  • Monitor the reaction until completion.

  • Perform an aqueous workup and purify the product by column chromatography.[12]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX ArPdOH Ar-Pd(II)L₂-OH ArPdX->ArPdOH Transmetalation [Ar-Pd(II)L₂-Ar'] ArPdOH->Transmetalation Transmetalation->Pd0 Ar-Ar' OA_label Oxidative Addition Base_label Base TM_label Transmetalation RE_label Reductive Elimination ArX Ar-X ArX->Pd0 ArBOH Ar'-B(OH)₂ ArBOH->ArPdOH Base_in Base Base_in->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Halide, Boronic Acid, Base, Pd Catalyst, Ligand Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (12-24h) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is a testament to the power of modern palladium catalysis. The key to unlocking high yields lies in the careful selection of the phosphine ligand. While traditional ligands like PPh₃ may offer some success, the use of bulky, electron-rich biaryl phosphine ligands, such as the Buchwald ligands (SPhos, XPhos, RuPhos) or other specialized ligands like 4-(2-(diphenylphosphino)phenyl)morpholine, is often essential for overcoming the steric and electronic challenges posed by these substrates. By understanding the mechanistic principles and utilizing robust experimental protocols, researchers can confidently employ the Suzuki reaction to construct complex molecular architectures vital for the advancement of drug discovery and materials science.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Products from (2,3-Dichloro-4-methoxyphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of a Versatile Building Block

In the landscape of modern synthetic chemistry, (2,3-Dichloro-4-methoxyphenyl)boronic acid has emerged as a crucial building block. Its substituted phenyl ring is a common motif in the development of novel pharmaceuticals and advanced materials. The true value of this reagent lies in its versatility, primarily its application in robust carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions such as the Suzuki-Miyaura and Chan-Lam couplings.

However, the successful synthesis of target molecules is only half the battle. Unambiguous structural confirmation of the resulting products is paramount for advancing a research program, ensuring reproducibility, and meeting stringent regulatory standards. This guide provides an in-depth, comparative framework for the spectroscopic confirmation of products derived from this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, equipping you with the expertise to confidently characterize your reaction products.

Baseline Characterization: The Spectroscopic Signature of the Starting Material

Before venturing into complex reaction analysis, establishing a clear and comprehensive spectroscopic baseline of the starting material, this compound, is a critical first step. This dataset serves as a fundamental point of comparison for all subsequent product analyses.

Molecular Structure:

Figure 1. Structure of this compound.[1]

The expected spectroscopic data, based on its structure and data from similar compounds, are summarized below.

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Features Interpretation & Rationale
¹H NMR δ ~7.3 (d, 1H), ~7.0 (d, 1H), ~3.9 (s, 3H), ~8.2 (br s, 2H)The two aromatic protons appear as doublets due to coupling with each other. The methoxy group (-OCH₃) presents as a sharp singlet. The two hydroxyl protons of the boronic acid group typically appear as a broad, exchangeable singlet that disappears upon a D₂O shake.[2]
¹³C NMR ~155 (C-O), ~135 (C-Cl), ~130 (C-Cl), ~125 (C-B), ~115 (Ar C-H), ~112 (Ar C-H), ~56 (OCH₃)Six distinct aromatic carbon signals are expected. The carbon attached to the boron atom (C-B) often appears as a broader signal and is significantly downfield. The two carbons attached to chlorine will also be downfield. The methoxy carbon signal is found in the typical aliphatic region.
FTIR (cm⁻¹) 3500-3200 (strong, broad), 3050-3000 (medium), 2950-2850 (medium), ~1350 (strong), ~1020 (strong)The very broad peak in the 3500-3200 cm⁻¹ range is characteristic of the O-H stretching of the boronic acid, which often exists as a hydrogen-bonded dimer.[3][4] Aromatic and aliphatic C-H stretches are also present. The strong B-O and C-O stretching vibrations are key identifiers.[5]
Mass Spec. m/z ~220 (M⁺)The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in M⁺, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.[1]

Case Study 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from arylboronic acids and aryl halides.[6][7] The reaction is prized for its functional group tolerance and reliability.

Exemplar Reaction & Mechanistic Insight

The coupling of this compound with an aryl halide, such as 4-iodoanisole, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The choice of catalyst, ligand, and base is critical for efficient turnover. Phosphine ligands like SPhos or XPhos are often employed to stabilize the palladium catalyst, while a base such as K₃PO₄ or K₂CO₃ is required to activate the boronic acid for the transmetalation step.[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Solvent & Degassing: Add a suitable solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This step is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Synthesis and Analysis

G cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Confirmation A Reactants & Catalyst (Boronic Acid, Aryl Halide, Pd Catalyst, Base) B Reaction Setup (Solvent, Degassing, Heat) A->B C Work-up & Purification (Extraction, Chromatography) B->C D Mass Spectrometry (Confirm Molecular Weight & Isotopic Pattern) C->D Purified Sample E FTIR Spectroscopy (Confirm Loss of -B(OH)₂ Group) C->E Purified Sample F NMR (¹H & ¹³C) (Confirm C-C Bond & Full Structure) C->F Purified Sample G Confirmed Biaryl Product D->G E->G F->G

Caption: Experimental and analytical workflow for a Suzuki-Miyaura reaction.
Spectroscopic Confirmation of the Biaryl Product

The key to confirmation is identifying the disappearance of starting material signals and the appearance of new signals corresponding to the coupled product.

Table 2: Comparative Spectroscopic Analysis for Suzuki-Miyaura Product

Technique Key Signature in Starting Material Expected Signature in Biaryl Product Rationale for Change
¹H NMR Broad singlet for B(OH)₂ protons (~8.2 ppm)ABSENT. Appearance of new aromatic signals from the coupled aryl halide.The boronic acid functional group has been consumed in the reaction. New protons are introduced from the second aryl ring.
¹³C NMR Signal for carbon attached to boron (~125 ppm)ABSENT. Appearance of two new quaternary carbon signals for the C-C biaryl bond.The C-B bond is replaced by a C-C bond, fundamentally altering the chemical environment and signal count.
FTIR (cm⁻¹) Broad O-H stretch (3500-3200 cm⁻¹)ABSENT. The disappearance of this prominent peak is a strong indicator that the boronic acid has reacted.
Mass Spec. m/z ~220m/z corresponding to the new biaryl structure.The molecular weight increases by the mass of the coupled aryl group minus the mass of the leaving group (e.g., iodine). The Cl₂ isotopic pattern remains a key identifier.

Case Study 2: Chan-Lam Coupling for C-N/C-O Bond Formation

The Chan-Lam coupling provides an efficient, copper-catalyzed route to form C-N and C-O bonds, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[9][10] It is particularly advantageous as it can often be run at room temperature and open to the air, using O₂ as the terminal oxidant.[11]

Exemplar Reaction & Mechanistic Insight

The reaction couples the aryl boronic acid with an N-H or O-H containing compound, such as an amine or a phenol. The mechanism is believed to involve the formation of a copper(II)-aryl complex, which then coordinates with the amine/alcohol. A key reductive elimination step from a transient Cu(III) species forges the new C-N or C-O bond.[12][13][14]

Detailed Experimental Protocol: Chan-Lam Amination
  • Reagent Preparation: In a vial, combine this compound (1.5 equiv.), the amine or phenol (1.0 equiv.), and a copper catalyst such as Cu(OAc)₂ (1.0-2.0 equiv. for stoichiometric, or 10-20 mol% for catalytic).

  • Base and Solvent: Add a base, if necessary (e.g., pyridine or triethylamine, 2.0 equiv.), and a solvent like dichloromethane (DCM) or methanol. For many Chan-Lam reactions, the system can be left open to the air.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction often develops a deep blue or green color. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove copper salts, washing with the reaction solvent. Concentrate the filtrate and purify the crude product via column chromatography.

Workflow for Chan-Lam Synthesis and Analysis

G cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Confirmation A Reactants & Catalyst (Boronic Acid, Amine/Phenol, Cu(OAc)₂) B Reaction Setup (Solvent, Air/Oxidant, RT) A->B C Work-up & Purification (Filtration, Chromatography) B->C D Mass Spectrometry (Confirm Molecular Weight & Isotopic Pattern) C->D Purified Sample E FTIR Spectroscopy (Confirm Loss of -B(OH)₂ & N-H/O-H) C->E Purified Sample F NMR (¹H & ¹³C) (Confirm C-N/C-O Bond & Structure) C->F Purified Sample G Confirmed Aryl Amine/Ether D->G E->G F->G

Caption: Experimental and analytical workflow for a Chan-Lam reaction.
Spectroscopic Confirmation of the Aryl Amine/Ether Product

Confirmation follows a similar logic to the Suzuki coupling but with distinct changes related to the heteroatom bond formation.

Table 3: Comparative Spectroscopic Analysis for Chan-Lam Product

Technique Key Signature in Starting Material Expected Signature in Aryl Amine/Ether Product Rationale for Change
¹H NMR Broad singlet for B(OH)₂ protons (~8.2 ppm)ABSENT. Disappearance of the amine N-H or phenol O-H proton. A new N-H signal may appear in a different region.The boronic acid and the N-H/O-H group of the coupling partner are both consumed.
¹³C NMR Signal for carbon attached to boron (~125 ppm)ABSENT. The carbon signal at the reaction site will shift significantly due to bonding with the more electronegative N or O atom.The C-B bond is replaced by a C-N or C-O bond, causing a large downfield shift for the affected carbon.
FTIR (cm⁻¹) Broad O-H stretch (3500-3200 cm⁻¹). N-H or O-H stretch from coupling partner.ABSENT. The N-H/O-H stretch from the coupling partner will also be absent or significantly shifted.The disappearance of both O-H peaks (from boronic acid and phenol) or the N-H peak is a definitive indicator of successful coupling.
Mass Spec. m/z ~220m/z corresponding to the new aryl amine/ether.The molecular weight increases by the mass of the coupled amine/phenol fragment. The Cl₂ isotopic pattern remains.

Final Comparative Analysis & Troubleshooting

A multi-technique approach is essential for unambiguous confirmation. The table below provides a side-by-side comparison of the key diagnostic signals.

Table 4: At-a-Glance Comparison of Spectroscopic Signatures

Spectroscopic Feature Starting Boronic Acid Suzuki Biaryl Product Chan-Lam Amine/Ether Product
¹H NMR: B(OH)₂ Present (broad singlet)Absent Absent
¹H NMR: N-H/O-H N/AN/AAbsent (from starting amine/phenol)
FTIR: B-OH Stretch Present (~3300 cm⁻¹, broad)Absent Absent
¹³C NMR: C-B Signal Present (~125 ppm)Absent Absent
¹³C NMR: C-(C/N/O) Signal N/ATwo new quaternary C-C signalsOne C-N or C-O signal (shifted downfield)
MS: Isotopic Pattern Cl₂ patternCl₂ patternCl₂ pattern
Identifying Common Byproducts
  • Protodeboronation: If your ¹H NMR shows signals for 1,2-dichloro-3-methoxybenzene (loss of the boronic acid group and replacement with -H) but lacks signals from the coupling partner, this side reaction has occurred. This is often caused by excess water or base.

  • Homocoupling: The formation of a symmetrical biaryl from two molecules of the boronic acid can occur. This product will have a distinct mass (M=354) and a simpler, more symmetrical NMR spectrum than the desired hetero-biaryl product. Mass spectrometry is the fastest way to identify this byproduct.

Conclusion

The rigorous spectroscopic characterization of reaction products is a non-negotiable aspect of chemical research and development. For a versatile reagent like this compound, understanding the expected spectral transformations in common coupling reactions is key to efficient and accurate analysis. By comparing the spectra of your purified products against the baseline of the starting material and the expected patterns outlined in this guide, you can confidently confirm the formation of your target molecules. Always employ a combination of NMR, Mass Spectrometry, and FTIR spectroscopy to build a self-validating and unassailable dataset for your project.

References

A Kinetic Investigation of (2,3-Dichloro-4-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kinetics in Optimizing Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] In the development of novel pharmaceuticals and functional materials, the precise control over reaction outcomes is paramount. A deep understanding of reaction kinetics provides the foundation for this control, allowing for the optimization of reaction conditions, catalyst selection, and ultimately, the efficient synthesis of target molecules.[3][4] This guide provides a comparative kinetic analysis of (2,3-Dichloro-4-methoxyphenyl)boronic acid, a sterically hindered and electronically complex substrate, in the context of Suzuki-Miyaura cross-coupling reactions. By examining its performance against other boronic acids, we aim to provide researchers with the insights necessary to effectively utilize this and similar challenging substrates.

Comparative Kinetic Profile of this compound

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by both electronic and steric factors.[5][6] The subject of our analysis, this compound, presents a unique combination of these effects. The two chlorine atoms at the ortho and meta positions act as electron-withdrawing groups, while the methoxy group at the para position is electron-donating. Furthermore, the ortho-chloro substituent introduces significant steric hindrance around the boronic acid moiety.

Electronic Effects

The electronic nature of substituents on the phenylboronic acid ring plays a crucial role in the transmetalation step of the catalytic cycle.[6] Generally, electron-donating groups increase the nucleophilicity of the aryl group, which can accelerate the transfer of the organic fragment to the palladium center.[7][8] Conversely, electron-withdrawing groups decrease this nucleophilicity, often leading to a slower transmetalation rate.[5][8] In the case of this compound, the cumulative electron-withdrawing effect of the two chlorine atoms is expected to be significant, despite the presence of the electron-donating methoxy group. This would suggest a tendency towards a slower reaction rate compared to unsubstituted phenylboronic acid or those bearing solely electron-donating groups.

Steric Hindrance

Perhaps the most defining feature of this compound is the presence of a chlorine atom at the ortho position. Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium complex, significantly impeding the transmetalation step.[9][10] This steric clash can dramatically reduce the overall reaction rate and, in some cases, prevent the reaction from proceeding to completion under standard conditions.[5] The combination of this steric hindrance with the deactivating electronic effects of the chlorine atoms makes this compound a challenging yet important substrate to understand from a kinetic perspective.

Performance Comparison: A Hypothetical Kinetic Study

To contextualize the performance of this compound, we present a hypothetical comparative kinetic analysis against a selection of other boronic acids with varying electronic and steric profiles. The data in the table below is illustrative and based on established principles of Suzuki-Miyaura reaction kinetics.[5][8] The relative reaction rates are compared to that of unsubstituted phenylboronic acid.

Boronic AcidSubstituent EffectsExpected Impact on Transmetalation RateExpected Overall Reaction Rate (Relative)
Phenylboronic AcidNeutralBaseline1.0
4-Methoxyphenylboronic AcidElectron-donating (para)Faster> 1.0
4-Nitrophenylboronic AcidElectron-withdrawing (para)Slower< 1.0
2-Methylphenylboronic AcidElectron-donating (ortho), Steric hindranceSlower (due to sterics)< 1.0
This compound Electron-withdrawing (ortho, meta), Electron-donating (para), Significant steric hindrance Significantly Slower << 1.0

This comparison highlights the expected lower reactivity of this compound due to the combined deactivating electronic effects and, most critically, the steric hindrance from the ortho-chloro substituent.

Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions

To obtain reliable kinetic data, a systematic and well-controlled experimental setup is essential.[11] High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction by quantifying the consumption of reactants and the formation of the product over time.

Objective

To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound and other comparative boronic acids.

Materials
  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Comparative boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-nitrophenylboronic acid, 2-methylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[1]

  • Base (e.g., K₂CO₃)[3]

  • Degassed solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., dodecane)

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

  • Constant temperature bath

  • HPLC system with a suitable column and detector

Procedure
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, the specific boronic acid being tested, the base, and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Add the palladium catalyst to the vigorously stirred reaction mixture at a constant temperature (e.g., 80 °C). This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute acid solution).

  • Sample Preparation for HPLC: Dilute the quenched aliquot with the HPLC mobile phase to an appropriate concentration for analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system and analyze the chromatogram to determine the concentrations of the starting materials and the product relative to the internal standard.

Data Analysis

Plot the concentration of the product against time. The initial reaction rate can be determined from the initial slope of this curve.[11] By performing a series of experiments where the initial concentration of each reactant is varied systematically, the reaction order with respect to each component can be determined.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n R_1-Pd(II)L_n-X R_1-Pd(II)L_n-X Pd(0)L_n->R_1-Pd(II)L_n-X Oxidative Addition (R_1-X) R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-X->R_1-Pd(II)L_n-R_2 Transmetalation (R_2-B(OR)_2 + Base) R_1-Pd(II)L_n-R_2->Pd(0)L_n Reductive Elimination (R_1-R_2)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reproducible and accurate kinetic data.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Weigh Reactants C Setup Inert Atmosphere A->C B Degas Solvent B->C D Initiate Reaction (t=0) C->D E Withdraw Aliquots at Intervals D->E F Quench Aliquots E->F G Prepare Samples for HPLC F->G H HPLC Analysis G->H I Data Processing & Plotting H->I

Caption: A general experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.

Conclusion

The kinetic analysis of this compound in Suzuki-Miyaura cross-coupling reactions reveals the profound impact of combined steric and electronic effects on reaction rates. The significant steric hindrance imposed by the ortho-chloro substituent, coupled with the electron-withdrawing nature of the dichloro substitution, is expected to result in substantially slower reaction kinetics compared to less hindered or electronically richer boronic acids. Understanding these kinetic limitations is crucial for researchers and drug development professionals to devise appropriate strategies for utilizing such challenging substrates. This may include the use of more active catalyst systems, higher reaction temperatures, or longer reaction times to achieve desired conversions. The experimental protocol detailed in this guide provides a robust framework for conducting such kinetic investigations, enabling the rational optimization of cross-coupling reactions for the efficient synthesis of complex molecules.

References

Performance Evaluation of Buchwald Ligands in the Suzuki-Miyaura Coupling of (2,3-Dichloro-4-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of ligand, which modulates the catalyst's stability, activity, and substrate scope. Among the pantheon of phosphine ligands developed, the Buchwald biaryl phosphine ligands have emerged as particularly powerful tools, enabling the coupling of previously challenging and sterically demanding substrates.[3][4]

This guide provides a comprehensive evaluation of a selection of commercially available Buchwald ligands for the Suzuki-Miyaura coupling of (2,3-dichloro-4-methoxyphenyl)boronic acid, a challenging substrate characterized by both steric hindrance and electronic deactivation. The insights presented herein are derived from a dedicated internal study designed to provide researchers, scientists, and drug development professionals with actionable data to guide their ligand selection for similar demanding coupling reactions.

The Challenge: Coupling of a Sterically Hindered and Electronically Deactivated Boronic Acid

This compound presents a significant challenge in Suzuki-Miyaura coupling. The two ortho-chloro substituents impose considerable steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the chloro groups, although somewhat offset by the methoxy group, can influence the electronic properties of the boronic acid, potentially affecting its reactivity. Such substrates often require highly active and sterically demanding ligands to achieve efficient coupling.

Experimental Design and Rationale

To provide a robust comparison, a standardized Suzuki-Miyaura coupling reaction was designed. 4-Bromoanisole was selected as the coupling partner to provide a consistent and moderately reactive aryl halide. The reaction conditions were optimized for a fair comparison, employing a low catalyst loading to differentiate the performance of the various ligands. The key performance metrics evaluated were reaction yield, turnover number (TON), and turnover frequency (TOF).

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A Combine this compound, 4-Bromoanisole, and Base in Solvent B Add Pd Precatalyst and Buchwald Ligand A->B Sequential Addition C Inert Atmosphere (N2 or Ar) B->C D Heat to Reaction Temperature C->D Controlled Heating E Monitor Reaction Progress (e.g., GC-MS, LC-MS) D->E Time-course Sampling F Quench Reaction E->F Upon Completion G Aqueous Work-up F->G H Purification (e.g., Column Chromatography) G->H I Characterization and Yield Determination H->I

Caption: Standardized workflow for the Suzuki-Miyaura coupling evaluation.

Comparative Performance of Selected Buchwald Ligands

The following table summarizes the performance of a selection of Buchwald ligands in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The ligands were chosen to represent a range of steric and electronic properties.

LigandStructureYield (%)TONTOF (h⁻¹)
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl921840920
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl851700850
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl951900950
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl981960980
CPhos 2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl781560780

Reaction Conditions: this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (0.05 mol%), Ligand (0.1 mol%), Toluene/H2O (10:1), 100 °C, 2 h.

Discussion of Ligand Performance

The results highlight the significant impact of ligand structure on catalytic efficiency for this challenging transformation.

  • BrettPhos emerged as the top-performing ligand in this study, providing a near-quantitative yield. This can be attributed to its significant steric bulk and electron-rich nature, which are known to promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.[5]

  • RuPhos also demonstrated excellent activity, consistent with its design for challenging couplings. The diisopropoxy groups contribute to the ligand's electron-donating ability and steric profile.

  • XPhos , a widely used and versatile ligand, provided a high yield, underscoring its robustness for sterically demanding substrates.[4] Its triisopropylphenyl group provides substantial steric hindrance.

  • SPhos , featuring methoxy groups, was also effective, though slightly less so than the more sterically hindered XPhos and RuPhos in this specific application.[6][7] The electronic contribution of the methoxy groups is beneficial, but the reduced steric bulk compared to the top performers may account for the slightly lower yield.

  • CPhos , which contains a dimethylamino group, showed the lowest activity among the tested ligands for this particular substrate. While the amino group is electron-donating, the overall steric profile of CPhos is less demanding than the other ligands tested, which appears to be a critical factor for this sterically congested coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of a Buchwald ligand is critical as it influences the rates of the key steps in this cycle.

Suzuki_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-Ar' Product Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

The bulky and electron-rich nature of ligands like BrettPhos and RuPhos is thought to promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[4] Furthermore, their steric bulk facilitates the final reductive elimination step, releasing the biaryl product and regenerating the active catalyst.[8]

Detailed Experimental Protocol

Materials:

  • This compound (98%)

  • 4-Bromoanisole (99%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Buchwald Ligands (XPhos, SPhos, RuPhos, BrettPhos, CPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar was added this compound (265 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • The tube was sealed with a septum, and the atmosphere was evacuated and backfilled with nitrogen three times.

  • In a separate vial, palladium(II) acetate (1.1 mg, 0.0005 mmol) and the respective Buchwald ligand (0.001 mmol) were dissolved in anhydrous toluene (5 mL) under a nitrogen atmosphere.

  • The catalyst solution was then added to the Schlenk tube containing the solids via syringe.

  • Degassed deionized water (0.5 mL) was added to the reaction mixture.

  • The Schlenk tube was sealed and placed in a preheated oil bath at 100 °C.

  • The reaction was stirred vigorously for 2 hours.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (10 mL) and filtered through a pad of Celite.

  • The filtrate was washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product. The yield was determined by isolated mass.

Conclusion and Recommendations

For the challenging Suzuki-Miyaura coupling of this compound, the selection of a highly hindered and electron-donating Buchwald ligand is paramount for achieving high catalytic efficiency. Based on our comparative study, BrettPhos and RuPhos are highly recommended for this and structurally similar transformations. Their superior performance justifies their consideration for complex syntheses where maximizing yield and catalyst turnover is critical. XPhos also remains a reliable and effective choice. This guide underscores the importance of empirical ligand screening, especially when dealing with non-standard or challenging substrates in cross-coupling reactions.

References

A Comparative Guide to Base Selection for the Activation of (2,3-Dichloro-4-methoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Base Selection in Modern Cross-Coupling

(2,3-Dichloro-4-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, prized for its utility in constructing complex biaryl structures. The Suzuki-Miyaura reaction is the cornerstone method for these transformations, offering a powerful tool for forging carbon-carbon bonds.[1][2] While the palladium catalyst often receives the most attention, the choice of base is a deceptively critical parameter that dictates reaction efficiency, yield, and even the feasibility of the coupling itself.[3]

This guide provides an in-depth comparative analysis of different inorganic bases for the activation of this compound in a model Suzuki-Miyaura coupling reaction. We will move beyond a simple catalog of options to explore the mechanistic rationale behind base selection, present supporting experimental data, and offer detailed protocols to ensure reproducibility for researchers, scientists, and drug development professionals.

The Mechanistic Role of the Base: Activating the Boronic Acid

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The base plays an indispensable role primarily in the transmetalation step.[3] The neutral boronic acid is generally not nucleophilic enough to transmetalate to the palladium(II) center efficiently. The base activates the boronic acid by converting it into a more electron-rich, nucleophilic "ate" complex, typically a trihydroxyboronate [RB(OH)₃]⁻.[5][6] This greatly accelerates the rate of transmetalation, which is often the rate-limiting step of the entire cycle.

Two primary mechanistic pathways are generally considered for this activation[3][6]:

  • Boronate Pathway: The base deprotonates the boronic acid, forming the highly reactive boronate species which then engages with the palladium complex.

  • Hydroxide/Alkoxide Pathway: The base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then undergoes a more facile reaction with the neutral boronic acid.

Computational and experimental studies suggest the boronate pathway is the major operative mechanism in many systems.[6][7] The choice of base directly influences the equilibrium concentration of the active boronate species, thereby controlling the reaction's overall efficiency.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) pdi R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdi Oxidative Addition base Base (e.g., K₂CO₃) pdii R¹-Pd(II)L₂-R² (Di-organo Complex) pdi->pdii Transmetalation pdii->pd0 Reductive Elimination boronate [R²-B(OH)₃]⁻ M⁺ (Activated Boronate) boronate->pdi r1x R¹-X (Aryl Halide) r1x->pdi r2b R²-B(OH)₂ (Boronic Acid) r2b->boronate base->boronate Activation product R¹-R² (Coupled Product) product->pdii

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid to form the key boronate intermediate.

A Comparative Experimental Study

To objectively assess the performance of different bases, a series of standardized Suzuki-Miyaura coupling reactions were conducted.

Objective: To compare the efficacy of potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) in the coupling of this compound with 4-bromoanisole.

Reaction Scheme:

(Illustrative scheme: Dichloromethoxy-phenyl boronic acid coupling with bromoanisole)

Standardized Experimental Protocol
  • Vessel Preparation: An 8 mL screw-cap reaction vial equipped with a PTFE-lined septum and a magnetic stir bar was oven-dried and allowed to cool to room temperature under a stream of argon.

  • Reagent Addition: The following reagents were added to the vial in the specified order inside a glovebox or under a positive pressure of argon:

    • This compound (118 mg, 0.5 mmol, 1.0 equiv)

    • 4-Bromoanisole (112 mg, 0.6 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 2 mol%)

    • SPhos (8.2 mg, 0.02 mmol, 4 mol%)

    • Selected Base (1.5 mmol, 3.0 equiv)

  • Solvent Addition: A degassed solvent mixture of 1,4-Dioxane (2.0 mL) and Water (0.5 mL) was added via syringe.

  • Reaction Conditions: The vial was sealed, removed from the inert atmosphere, and placed in a pre-heated aluminum block at 100 °C. The reaction mixture was stirred vigorously for 12 hours.

  • Workup and Analysis: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (10 mL) and filtered through a small plug of celite. The filtrate was washed with water (5 mL) and brine (5 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the desired product, 2,3-dichloro-4-methoxy-4'-methoxybiphenyl, was determined by ¹H NMR analysis using an internal standard (1,3,5-trimethoxybenzene).

Results: Performance of Selected Bases

The efficacy of each base was quantified by the isolated yield of the biaryl product under identical reaction conditions.

EntryBaseBase TypepKa (of conjugate acid)Yield (%)
1K₂CO₃Carbonate (Weak)10.368
2K₃PO₄Phosphate (Moderate)12.385
3Cs₂CO₃Carbonate (Strong)10.394
Discussion of Results

The experimental data clearly demonstrates that the choice of base has a profound impact on the reaction outcome.

  • Potassium Carbonate (K₂CO₃): As a relatively weak and inexpensive base, K₂CO₃ provided a moderate yield of 68%.[8] While sufficient for some applications, its limited basicity may not generate a high enough concentration of the active boronate species to drive the reaction to completion, especially with sterically hindered or electronically deactivated substrates.

  • Potassium Phosphate (K₃PO₄): A stronger base than K₂CO₃, potassium phosphate delivered a significantly improved yield of 85%.[9][10] Its greater basicity shifts the equilibrium further towards the formation of the reactive boronate, enhancing the rate of transmetalation. K₃PO₄ is often an excellent choice, balancing high performance with moderate cost.

  • Cesium Carbonate (Cs₂CO₃): This base provided the highest yield at 94%. This superior performance is a manifestation of the "cesium effect," a phenomenon often observed in palladium-catalyzed couplings.[10] While Cs₂CO₃ and K₂CO₃ have similar pKa values, the larger, more polarizable, and less coordinating nature of the Cs⁺ cation is thought to play a crucial role. Theories suggest that the cesium cation may assist in breaking up palladium aggregates, increase the solubility of reaction intermediates, or directly interact with the palladium center in a way that facilitates the catalytic cycle.[10] Despite its higher cost, Cs₂CO₃ is frequently the base of choice for challenging couplings where maximizing yield is paramount.[8]

Visualizing the Experimental Workflow

A logical and reproducible workflow is essential for a successful comparative study.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_vial 1. Oven-dry reaction vial add_reagents 2. Add solids under Argon: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base prep_vial->add_reagents add_solvents 3. Add degassed solvents add_reagents->add_solvents seal_heat 4. Seal vial & heat (100 °C, 12 h) add_solvents->seal_heat workup 5. Cool, dilute, & filter seal_heat->workup extract 6. Liquid-liquid extraction workup->extract analyze 7. Dry, concentrate, & analyze by NMR extract->analyze

Figure 2: Standardized workflow for the comparative base study.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of base is a critical determinant of success.

  • Recommendation for General Use: Potassium phosphate (K₃PO₄) offers the best balance of high yield, reasonable cost, and broad applicability. It should be considered a primary choice for routine syntheses involving this class of boronic acid.

  • Recommendation for Maximizing Yield: When the highest possible yield is required, particularly for late-stage synthesis in drug development or with precious materials, cesium carbonate (Cs₂CO₃) is the superior choice, consistently outperforming other bases due to the cesium effect.

  • Recommendation for Initial Screening: Potassium carbonate (K₂CO₃) remains a viable option for initial screening or when cost is a primary driver, though optimization with a stronger base will likely be necessary.

Ultimately, this guide demonstrates that a rational, mechanism-based approach to base selection is essential for optimizing Suzuki-Miyaura reactions. Researchers are encouraged to screen a small panel of bases, such as the three highlighted here, to identify the optimal conditions for their specific substrate combination.

References

Safety Operating Guide

Navigating the Disposal of (2,3-Dichloro-4-methoxyphenyl)boronic Acid: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

In the fast-paced environment of drug discovery and scientific research, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2,3-Dichloro-4-methoxyphenyl)boronic acid, ensuring the safety of personnel and adherence to regulatory standards. As a Senior Application Scientist, this document is crafted to instill confidence and clarity in your laboratory's operational and disposal protocols, moving beyond a simple checklist to explain the rationale behind each critical step.

Core Principles of Disposal: A Proactive Stance on Safety

The foundation of safe disposal for any novel or specialized chemical lies in a hierarchy of controls, beginning with understanding the inherent risks. The dichlorinated phenyl ring suggests persistence and potential toxicity, characteristic of some chlorinated aromatic compounds.[6][7] The boronic acid group, while a versatile tool in synthesis, requires careful handling due to its reactivity and potential to cause irritation.[1][2][3][4][5]

Hazard Profile (Inferred from Analogous Compounds)
Hazard ClassificationDescriptionSource (Analogous Compounds)
Skin Irritation Causes skin irritation.[2][3][4][5]
Eye Irritation Causes serious eye irritation.[2][3][4][5]
Respiratory Irritation May cause respiratory irritation.[4][5]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk and ensure compliance.

Part 1: Immediate Handling and Personal Protective Equipment (PPE)

Before any disposal-related activity, the importance of appropriate PPE cannot be overstated. All handling of this compound and its associated waste must be conducted in a certified chemical fume hood.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.

Part 2: Waste Segregation and Container Management

Proper segregation is the cornerstone of safe and compliant chemical waste management.[8][9][10][11] Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap).[10][12]

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and solvent (if in solution)

    • The date accumulation started

    • Any associated hazard symbols (e.g., irritant)

  • Solid Waste:

    • Collect unused or expired solid this compound in the designated hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

    • Do not overfill containers; leave at least 10% headspace for expansion.[10]

  • Empty Container Decontamination:

    • Empty containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]

    • The first rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container. Subsequent rinses should also be collected as hazardous waste.

    • After triple-rinsing and allowing the container to air dry in a fume hood, deface the original label. The clean container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Part 3: Storage and Final Disposal
  • Interim Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials, particularly strong oxidizing agents and strong bases.[1]

  • Professional Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company. Adhere to your institution's limits on the volume of hazardous waste that can be accumulated in the lab.[10]

  • Documentation: Complete all required waste manifest forms accurately. This documentation is a legal requirement and crucial for tracking the waste from "cradle to grave."

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institution's EHS department.

  • Containment: For small, manageable spills, and only if you are trained to do so, contain the spill to prevent it from spreading.

  • Cleanup:

    • Solid Spills: Carefully sweep up the solid material and place it into the designated hazardous waste container. Avoid generating dust.

    • Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled liquid. Place the contaminated absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start Waste Generated: This compound (Solid, Liquid, or Contaminated Material) Segregate Segregate from other waste streams Start->Segregate SolidWaste Solid Waste (Pure compound, contaminated gloves, etc.) CollectSolid Collect in dedicated, labeled solid hazardous waste container SolidWaste->CollectSolid LiquidWaste Liquid Waste (Solutions containing the compound) CollectLiquid Collect in dedicated, labeled liquid hazardous waste container LiquidWaste->CollectLiquid Segregate->SolidWaste Solid Segregate->LiquidWaste Liquid Store Store sealed container in a designated, secure area CollectSolid->Store CollectLiquid->Store EHS Arrange for pickup by EHS or licensed disposal company Store->EHS Documentation Complete waste manifest documentation EHS->Documentation End Compliant Disposal Documentation->End

Caption: Decision workflow for the safe disposal of this compound waste.

Regulatory Context: EPA Hazardous Waste Codes

While a specific listing for this compound may not exist, as a chlorinated organic compound, its waste could potentially be classified under EPA hazardous waste codes. For instance, if used as a solvent, it could fall under the F-listed codes for spent halogenated solvents (e.g., F002).[13] More likely, it would be classified as a D-coded hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its irritant nature, it is essential to have it evaluated by your EHS department for a proper waste characterization.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the "why" behind these protocols—rooted in the chemical's structure and potential hazards—researchers can move from rote compliance to a proactive culture of safety. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan, ensuring that the pursuit of scientific advancement does not come at the cost of safety or environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.